molecular formula C9H8N2 B082389 3-Methyl-1,8-naphthyridine CAS No. 14759-22-9

3-Methyl-1,8-naphthyridine

Cat. No.: B082389
CAS No.: 14759-22-9
M. Wt: 144.17 g/mol
InChI Key: QOMQVYYQBYOOMQ-UHFFFAOYSA-N
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Description

3-Methyl-1,8-naphthyridine is a high-purity, nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. The 1,8-naphthyridine scaffold is a privileged structure known for its exceptionally broad spectrum of biological activities, making it a valuable building block for developing new therapeutic agents. This compound serves as a key synthetic intermediate and pharmacophore in the exploration of novel anti-infectives. Naphthyridine derivatives are historically important as the core structure in the first synthetic antibacterial agent, nalidixic acid, and continue to be investigated for combating drug-resistant microorganisms. Research indicates that 1,8-naphthyridine derivatives can act as potent inhibitors of bacterial enzymes, including DNA gyrase and topoisomerase IV, which are critical targets for antimicrobial agents . The structural motif is also being explored for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs), with some preclinical candidates demonstrating superior antiviral profiles against a broad panel of viral variants compared to current drugs . Beyond antimicrobial applications, the 1,8-naphthyridine core exhibits a wide pharmacological spectrum, including potential as an antihistaminic agent , and as a dual inhibitor of enzymes like carbonic anhydrase and alkaline phosphatase, which are relevant for bone disorder research . In coordination chemistry, 1,8-naphthyridine and its simple derivatives can act as monodentate or bidentate ligands, forming complexes with transition metals and lanthanides. Their small "bite" distance between nitrogen atoms can lead to high coordination numbers and interesting photochemical or redox properties, which are useful in catalysis and materials science . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMQVYYQBYOOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CC=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343314
Record name 3-Methyl-1,8-naphthyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14759-22-9
Record name 3-Methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyl-1,8-naphthyridine: Structure, Properties, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic and structural features have made it a focal point for the development of novel therapeutic agents. This technical guide provides a detailed exploration of a specific, yet important derivative: 3-Methyl-1,8-naphthyridine. While the broader class of 1,8-naphthyridines is extensively studied, this guide will delve into the specific chemical identity, properties, and synthesis of the 3-methyl substituted variant, offering a foundational resource for researchers engaged in drug discovery and organic synthesis.

Molecular Structure and Identification

3-Methyl-1,8-naphthyridine is an aromatic heterocyclic compound with the chemical formula C₉H₈N₂.[3] The core structure consists of two fused pyridine rings, characteristic of the 1,8-naphthyridine isomer, with a methyl group substituted at the C3 position.

Systematic Name: 3-Methyl-1,8-naphthyridine CAS Number: 14759-22-9[3] Molecular Formula: C₉H₈N₂[3] Molecular Weight: 144.17 g/mol [3]

The presence and position of the two nitrogen atoms and the methyl group significantly influence the molecule's electronic distribution, basicity, and potential for intermolecular interactions, which are critical determinants of its chemical reactivity and biological activity.

Physicochemical and Spectroscopic Properties

Detailed experimental characterization is fundamental to confirming the identity and purity of a synthesized compound. While comprehensive experimental data for 3-Methyl-1,8-naphthyridine is not widely published in readily accessible literature, this section outlines the expected spectroscopic characteristics based on the analysis of related 1,8-naphthyridine derivatives.[4][5][6] Commercial suppliers indicate the availability of spectroscopic data for this compound.[7]

Table 1: Physicochemical and Predicted Spectroscopic Data for 3-Methyl-1,8-naphthyridine

PropertyValue/PredictionSource/Reference
Molecular Formula C₉H₈N₂[3]
Molecular Weight 144.17[3]
CAS Number 14759-22-9[3]
Topological Polar Surface Area (TPSA) 25.78 Ų[3]
logP (Predicted) 1.93822[3]
¹H NMR Spectral data available from commercial sources.[7]
¹³C NMR Spectral data available from commercial sources.[7]
Infrared (IR) Spectroscopy Spectral data available from commercial sources.[7]
Mass Spectrometry (MS) Spectral data available from commercial sources.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-Methyl-1,8-naphthyridine, the ¹H and ¹³C NMR spectra would provide definitive confirmation of the methyl group's position and the overall aromatic structure. Based on data for similar naphthyridine structures, one would expect to see distinct signals for the methyl protons and the aromatic protons in the ¹H NMR spectrum, with chemical shifts and coupling patterns dictated by their electronic environment. The ¹³C NMR spectrum would similarly show a characteristic signal for the methyl carbon and distinct resonances for the carbons of the fused aromatic rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-Methyl-1,8-naphthyridine is expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic system.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For 3-Methyl-1,8-naphthyridine, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (144.17).

Synthesis of 3-Methyl-1,8-naphthyridine: The Friedländer Annulation

The Friedländer synthesis is a classical and highly versatile method for the construction of quinoline and naphthyridine ring systems.[8][9] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[10]

For the synthesis of 3-Methyl-1,8-naphthyridine, the logical precursors would be 2-aminonicotinaldehyde and propionaldehyde (or a propanone derivative). The reaction proceeds via an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine core.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-aminonicotinaldehyde 2-Aminonicotinaldehyde Condensation Aldol-type Condensation 2-aminonicotinaldehyde->Condensation Base or Acid Catalyst Propionaldehyde Propionaldehyde Propionaldehyde->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Formation Dehydration Dehydration Cyclization->Dehydration 3-Methyl-1,8-naphthyridine 3-Methyl-1,8-naphthyridine Dehydration->3-Methyl-1,8-naphthyridine

Caption: Generalized workflow for the Friedländer synthesis of 3-Methyl-1,8-naphthyridine.

Detailed Experimental Protocol (Adapted from a Greener Friedländer Synthesis)

The following protocol is adapted from a high-yield, environmentally benign Friedländer synthesis of a related compound, 2-methyl-1,8-naphthyridine, which utilizes water as the solvent and a mild catalyst.[11][12] This method can serve as an excellent starting point for the synthesis of 3-Methyl-1,8-naphthyridine, with the substitution of acetone with propionaldehyde.

Materials:

  • 2-Aminonicotinaldehyde

  • Propionaldehyde

  • Choline hydroxide (as a catalyst)[11] or another suitable base (e.g., piperidine)

  • Water (deionized)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (1.0 eq).

  • Add deionized water to the flask to create a suspension.

  • Add propionaldehyde (1.5-2.0 eq) to the reaction mixture.

  • Add a catalytic amount of choline hydroxide or piperidine.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-Methyl-1,8-naphthyridine.

Rationale for Experimental Choices:

  • Solvent: The use of water as a solvent represents a significant improvement in the environmental footprint of the synthesis compared to traditional organic solvents.

  • Catalyst: A mild base like choline hydroxide or piperidine is effective in catalyzing the condensation reaction without requiring harsh conditions.

  • Purification: Column chromatography is a standard and effective method for isolating the desired product from any unreacted starting materials or side products.

Potential Applications in Drug Development

The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents. Derivatives have shown a broad spectrum of biological activities, including:

  • Anticancer: Some 1,8-naphthyridine derivatives act as topoisomerase inhibitors, disrupting DNA replication in cancer cells.[13]

  • Antimicrobial: The quinolone and fluoroquinolone antibiotics, many of which contain a 1,8-naphthyridine core, are potent inhibitors of bacterial DNA gyrase.[14]

  • Anti-inflammatory: Certain derivatives have been shown to modulate inflammatory pathways.

  • Antiviral: Activity against a range of viruses has also been reported for some 1,8-naphthyridine compounds.[2]

While specific biological data for 3-Methyl-1,8-naphthyridine is not extensively documented, its structural similarity to other biologically active 1,8-naphthyridines makes it a compound of interest for screening in various disease models. The methyl group at the C3 position can influence the molecule's binding affinity to biological targets and its metabolic stability, potentially leading to unique pharmacological profiles.

G cluster_targets Potential Biological Targets cluster_activities Potential Therapeutic Applications 3-Methyl-1,8-naphthyridine 3-Methyl-1,8-naphthyridine Topoisomerases Topoisomerases 3-Methyl-1,8-naphthyridine->Topoisomerases Inhibition DNA_Gyrase DNA Gyrase 3-Methyl-1,8-naphthyridine->DNA_Gyrase Inhibition Kinases Protein Kinases 3-Methyl-1,8-naphthyridine->Kinases Modulation Viral_Enzymes Viral Enzymes 3-Methyl-1,8-naphthyridine->Viral_Enzymes Inhibition Anticancer Anticancer Topoisomerases->Anticancer Antimicrobial Antimicrobial DNA_Gyrase->Antimicrobial Kinases->Anticancer Antiviral Antiviral Viral_Enzymes->Antiviral Anti-inflammatory Anti-inflammatory

Caption: Potential biological targets and therapeutic applications of 3-Methyl-1,8-naphthyridine based on the known activities of the 1,8-naphthyridine scaffold.

Conclusion and Future Directions

3-Methyl-1,8-naphthyridine represents a fundamental building block within the medicinally significant class of 1,8-naphthyridines. This guide has provided a consolidated overview of its chemical structure, key identifiers, and a practical, adaptable synthetic protocol based on the well-established Friedländer annulation. While specific experimental data on its physical and biological properties are not yet widely disseminated in the public domain, the foundational information presented here serves as a critical starting point for researchers.

Future research efforts should focus on the full experimental characterization of 3-Methyl-1,8-naphthyridine, including detailed spectroscopic analysis and the determination of its physical properties. Furthermore, systematic biological screening of this compound is warranted to explore its potential as a lead structure in anticancer, antimicrobial, and other therapeutic areas. The insights gained from such studies will undoubtedly contribute to the broader understanding of the structure-activity relationships within the 1,8-naphthyridine family and may pave the way for the development of novel and effective therapeutic agents.

References

  • Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(14), 1836–1856.
  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919–930.
  • The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Researchers. (2025). BenchChem.
  • Gudipati, R., Anreddy, N., & Poddutoori, R. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(7), e2300035.
  • Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules, 26(14), 4324.
  • Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide. (2025). BenchChem.
  • Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18987–18998.
  • Mogilaiah, K., & Reddy, R. B. (1996). Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry - Section B, 35B(1), 72-73.
  • Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Deriv
  • Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308.
  • Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18987–18998.
  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(33), 23896-23912.
  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules, 26(16), 4983.
  • Synthesis and characterization of 1,8-Naphthridine derivatives. (2009). E-Journal of Chemistry, 6(S1), S41-S44.
  • 1,8-Naphthyridine. Wikipedia. Retrieved from [Link]

  • Wang, H., et al. (2020). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 5(1), 635–643.
  • Ionescu, I., et al. (2004). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][1]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][1]. Revue Roumaine de Chimie, 49(5), 415-417.

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). Letters in Drug Design & Discovery, 17(1), 943-954.
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). Archiv der Pharmazie, 348(11), 767-788.
  • A mild synthesis of substituted 1,8-naphthyridines. (2019). Green Chemistry, 21(19), 5346-5353.
  • Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

Sources

An In-Depth Technical Guide to the Identification of 3-Methyl-1,8-naphthyridine (CAS No. 14759-22-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a prominent heterocyclic scaffold that has garnered substantial attention in the fields of medicinal chemistry and drug discovery. Its rigid, planar structure and the presence of two nitrogen atoms provide a unique three-dimensional arrangement for substituent groups, enabling diverse interactions with biological targets. Derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties[1]. The versatility of its synthesis and its reactivity make it a valuable building block for the development of novel therapeutic agents[1]. 3-Methyl-1,8-naphthyridine, as a specific derivative, serves as a key intermediate and a foundational structure for the exploration of new chemical entities with potentially enhanced biological profiles.

Core Identification and Physicochemical Properties

The unique identity of a chemical compound is fundamentally established by its Chemical Abstracts Service (CAS) number, molecular formula, and precise molecular weight. These identifiers are crucial for unambiguous documentation, regulatory compliance, and scientific communication.

Table 1: Core Identifiers and Physicochemical Properties of 3-Methyl-1,8-naphthyridine

PropertyValueSource
CAS Number 14759-22-9[2]
Molecular Formula C₉H₈N₂[2]
Molecular Weight 144.17 g/mol [2]
Synonyms 3-methyl-[3][4]naphthyridine[2]
Topological Polar Surface Area (TPSA) 25.78 Ų[2]
Predicted logP 1.93822[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]

Spectroscopic Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 3-Methyl-1,8-naphthyridine is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the nitrogen atoms and the electronic nature of the fused ring system.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Methyl-1,8-naphthyridine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0d~4.5
H-48.0 - 8.2s-
H-57.4 - 7.6dd~8.0, 4.5
H-68.3 - 8.5dd~8.0, 1.5
H-77.2 - 7.4dd~8.0, 4.5
3-CH₃2.5 - 2.7s-

Disclaimer: These are predicted values based on analogous structures and may vary from experimental data.

The downfield chemical shifts of the protons are characteristic of their location on an electron-deficient aromatic system. The methyl group is expected to appear as a singlet in the upfield region.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 1,8-naphthyridine ring are influenced by their proximity to the nitrogen atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Methyl-1,8-naphthyridine

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3135 - 137
C-4130 - 132
C-4a155 - 157
C-5120 - 122
C-6136 - 138
C-7121 - 123
C-8a148 - 150
3-CH₃18 - 20

Disclaimer: These are predicted values based on analogous structures and may vary from experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For 3-Methyl-1,8-naphthyridine, the molecular ion peak [M]⁺ is expected at m/z 144. The fragmentation pattern would likely involve the loss of a hydrogen radical to give a [M-1]⁺ peak, and potentially the loss of a methyl radical to give a [M-15]⁺ peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Characteristic IR Absorption Bands for 3-Methyl-1,8-naphthyridine

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (methyl)
1600-1450Strong to MediumC=C and C=N stretching (aromatic ring)
1450-1350MediumC-H bending (methyl)
850-750StrongC-H out-of-plane bending (aromatic)

Disclaimer: These are predicted values based on analogous structures and may vary from experimental data.

Synthetic Approach: The Friedländer Annulation

The Friedländer synthesis is a classical and versatile method for the construction of quinolines and related heterocyclic systems, including 1,8-naphthyridines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group[6]. For the synthesis of 3-Methyl-1,8-naphthyridine, 2-aminonicotinaldehyde would serve as the key precursor, reacting with propionaldehyde.

Proposed Synthetic Protocol
  • Reaction Setup: To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol or a water-based system, add propionaldehyde (1.2 eq)[6].

  • Catalysis: Introduce a catalytic amount of a base (e.g., potassium hydroxide or sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid). Recent green chemistry approaches have also utilized catalysts like LiOH in water[6].

  • Reaction Conditions: Heat the reaction mixture to reflux for a period of 4-12 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

The causality behind this experimental choice lies in the reliability and efficiency of the Friedländer condensation for constructing the 1,8-naphthyridine core. The use of readily available starting materials and the versatility of the reaction conditions make it a practical choice for laboratory-scale synthesis.

Friedlander_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 2-aminonicotinaldehyde 2-Aminonicotinaldehyde Condensation Base or Acid Catalyzed Condensation 2-aminonicotinaldehyde->Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Intermediate 3-Methyl-1,8-naphthyridine 3-Methyl-1,8-naphthyridine Cyclization->3-Methyl-1,8-naphthyridine

Caption: A generalized workflow for the Friedländer synthesis of 3-Methyl-1,8-naphthyridine.

Experimental Workflow for Identification

A self-validating system for the identification of a synthesized batch of 3-Methyl-1,8-naphthyridine would involve a sequential analytical workflow.

Identification_Workflow Start Synthesized Compound TLC 1. TLC Analysis (Purity Check) Start->TLC MS 2. Mass Spectrometry (Confirm Molecular Weight) TLC->MS If Pure IR 3. IR Spectroscopy (Functional Group ID) MS->IR NMR 4. NMR Spectroscopy (¹H and ¹³C for Structure) IR->NMR Comparison 5. Data Comparison with Predicted/Reference Spectra NMR->Comparison Confirmation Structural Confirmation Comparison->Confirmation If Match

Caption: Logical workflow for the spectroscopic identification of 3-Methyl-1,8-naphthyridine.

Safety and Handling

Conclusion

3-Methyl-1,8-naphthyridine represents a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its identification based on its CAS number and physicochemical properties. While experimental spectroscopic data is not widely available, the predicted NMR, MS, and IR data presented herein offer a robust framework for its characterization. The outlined Friedländer synthesis provides a practical route for its preparation. This guide serves as a foundational resource for researchers, enabling the confident identification and further exploration of this important heterocyclic compound.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing). Available at: [Link]

  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][3][4]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][3][4]. Revue Roumaine de Chimie. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. Available at: [Link]

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  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • IR Absorption Table. University of Colorado Boulder. Available at: [Link]

  • Synthesis of 1,8-naphthyridines from 2-aminonicotinaldehydes and terminal alkynes. Semantic Scholar. Available at: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available at: [Link]

  • Multiple organelle-targeted 1,8-naphthyridine derivatives for detecting the polarity of .... RSC Publishing. Available at: [Link]

Sources

Synthesis of 3-Methyl-1,8-naphthyridine via Friedländer Annulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-1,8-naphthyridine, a key heterocyclic scaffold, utilizing the robust and versatile Friedländer annulation. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven experimental protocols, and explore the critical parameters that govern the successful synthesis of the target molecule. The guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the process for reliable and reproducible outcomes.

Introduction: The Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine skeleton is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of therapeutic agents across various domains. Notably, the 1,8-naphthyridine core is a key component in several antibacterial agents, including the fluoroquinolone class of antibiotics like nalidixic acid, which function by inhibiting bacterial DNA gyrase.[1] Beyond their antimicrobial properties, derivatives of 1,8-naphthyridine have demonstrated promising potential as anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[1][3] Furthermore, their distinct photophysical characteristics have led to their application in materials science as fluorescent probes.[1]

The Friedländer annulation, a classic condensation reaction, stands out as one of the most straightforward and efficient methods for constructing the 1,8-naphthyridine ring system with high yields.[3] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][4] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives serve as the quintessential starting material.[1]

The Friedländer Annulation: A Mechanistic Perspective

The synthesis of 3-Methyl-1,8-naphthyridine via the Friedländer annulation proceeds through a base-catalyzed condensation of 2-aminonicotinaldehyde with acetone. The general mechanism involves an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[1]

The reaction is initiated by the deprotonation of acetone by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-aminonicotinaldehyde. The resulting aldol adduct undergoes intramolecular cyclization, where the amino group attacks the ketone carbonyl. Finally, a dehydration step yields the stable, aromatic 3-Methyl-1,8-naphthyridine.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol Adduct Aldol Adduct 2-Aminonicotinaldehyde->Aldol Adduct Acetone Acetone Enolate Enolate Acetone->Enolate Base Enolate->Aldol Adduct Nucleophilic Attack Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Intramolecular Cyclization 3-Methyl-1,8-naphthyridine 3-Methyl-1,8-naphthyridine Cyclized Intermediate->3-Methyl-1,8-naphthyridine Dehydration (-H2O)

Caption: Mechanism of the base-catalyzed Friedländer synthesis of 3-Methyl-1,8-naphthyridine.

Experimental Protocol: Synthesis of 3-Methyl-1,8-naphthyridine

This section provides a detailed, step-by-step methodology for the synthesis of 3-Methyl-1,8-naphthyridine. This protocol is based on established, environmentally benign methods that offer high yields and operational simplicity.[5]

Materials and Reagents
  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) (45 wt% in H₂O)

  • Deionized Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol) in deionized water (1 mL).

  • Catalyst Addition: To the stirring mixture, add choline hydroxide (1 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature for approximately 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, add deionized water (5 mL) to the reaction mixture.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 3-Methyl-1,8-naphthyridine.

Key Reaction Parameters and Optimization

The success of the Friedländer annulation for the synthesis of 3-Methyl-1,8-naphthyridine is contingent upon several key parameters. Understanding their influence is crucial for optimizing the reaction for maximum yield and purity.

Catalysis

The choice of catalyst is a critical factor in the Friedländer synthesis. While the reaction can be catalyzed by both acids and bases, recent advancements have focused on developing milder and more environmentally friendly catalytic systems.[4][6]

Catalyst TypeExamplesConditionsAdvantages
Base Catalysts Choline hydroxide (ChOH), KOH, LiOH·H₂OAqueous media, Room temperatureEnvironmentally benign, mild conditions, high yields.[5]
Acid Catalysts Trifluoroacetic acid, p-Toluenesulfonic acid, Iodine, Lewis acids (e.g., ZnCl₂, In(OTf)₃)Often solvent-free or in organic solventsCan be highly effective, with some Lewis acids offering excellent selectivity.[6][7][8]
Ionic Liquids [Bmmim][Im]Solvent-free, elevated temperaturesGreen reaction media, catalyst recyclability.[3][9]
Metal Catalysts Ceric ammonium nitrate (CAN), CeCl₃·7H₂OAmbient temperature, solvent-free grindingMild conditions, rapid reactions, high efficiency.[10][11]

For the synthesis of 3-Methyl-1,8-naphthyridine, a base-catalyzed approach using choline hydroxide in water is highly recommended due to its green credentials, operational simplicity, and excellent reported yields.[5]

Solvent

Traditionally, the Friedländer synthesis has been conducted in organic solvents. However, the development of water-based protocols represents a significant advancement in green chemistry.[5] Water is an ideal solvent for this reaction as most of the reactants are soluble, and it facilitates easy product separation.[5] For less soluble substrates, ionic liquids can serve as both the catalyst and the reaction medium.[3]

Temperature

Many modern protocols for the Friedländer synthesis of 1,8-naphthyridines can be performed at room temperature, particularly when using highly active catalysts.[5][10] This not only reduces energy consumption but also minimizes the formation of side products. In some cases, gentle heating (e.g., 50-80 °C) may be employed to accelerate the reaction rate.[1][3]

Experimental Workflow Visualization

The overall workflow for the synthesis and purification of 3-Methyl-1,8-naphthyridine is depicted in the following diagram.

Workflow reactant reactant process process product product analysis analysis Reactants 2-Aminonicotinaldehyde & Acetone Reaction Friedländer Annulation (ChOH, H2O, RT) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure 3-Methyl-1,8-naphthyridine Purification->FinalProduct Characterization Spectroscopic Analysis (NMR, MS) FinalProduct->Characterization

Caption: General workflow for the synthesis and analysis of 3-Methyl-1,8-naphthyridine.

Conclusion

The Friedländer annulation provides a powerful and adaptable platform for the synthesis of 3-Methyl-1,8-naphthyridine. By understanding the underlying reaction mechanism and the influence of key experimental parameters, researchers can effectively and reproducibly synthesize this valuable heterocyclic compound. The move towards greener, water-based protocols with mild catalysts like choline hydroxide represents a significant step forward in sustainable chemical synthesis. This guide provides the necessary foundational knowledge and practical protocols to empower scientists in their pursuit of novel 1,8-naphthyridine derivatives for applications in drug discovery and materials science.

References

  • BenchChem. (2025).
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  • Royal Society of Chemistry. (2019). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry.
  • National Institutes of Health. (2021).
  • ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Wikipedia. Friedländer synthesis.
  • PubMed. (2009).
  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
  • Organic Chemistry Portal. Friedlaender Synthesis.
  • S. V. N. Vuppalapati et al. CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS.
  • ResearchGate. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions.
  • Chem-Impex. 2-Amino-3-formylpyridine.
  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis.
  • ACS Publications. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry.
  • PubMed. (2003).
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  • K.T.H.M. College. (2020).

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed spectroscopic analysis of 3-Methyl-1,8-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry. The 1,8-naphthyridine scaffold is a recognized privileged structure, with derivatives exhibiting a wide array of biological activities.[1] A thorough spectroscopic characterization is fundamental for quality control, structural confirmation, and understanding the physicochemical properties that drive its utility in drug development and materials science.[2] This document presents a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct, peer-reviewed experimental spectra for this specific molecule are not abundantly available in the literature, this guide synthesizes data from chemical databases, predictive modeling, and analysis of closely related analogues to provide a robust and reliable characterization. Detailed experimental protocols are provided to serve as a self-validating framework for researchers.

Molecular Structure and Properties

3-Methyl-1,8-naphthyridine is an aromatic heterocyclic compound with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol . The structure consists of a fused pyridine ring system (a diazanonaphthalene) with a methyl group at the C3 position. The nitrogen atoms significantly influence the electronic distribution within the aromatic system, which is directly reflected in the spectroscopic data.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₈N₂

  • Molecular Weight: 144.17 g/mol

  • CAS Number: 14759-22-9

Below is the chemical structure with the standard IUPAC numbering system, which will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure of 3-Methyl-1,8-naphthyridine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides a complete picture of the carbon-hydrogen framework. The data presented here is based on predictive models and analysis of similar naphthyridine structures.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by distinct signals in the aromatic region and a singlet for the methyl group in the aliphatic region. The electron-withdrawing nature of the two nitrogen atoms causes the protons on the heterocyclic rings to be significantly deshielded (shifted downfield).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H28.9 - 9.1d~2.0
H48.1 - 8.3d~2.0
H78.8 - 9.0dd~4.2, 1.8
H68.2 - 8.4dd~8.0, 1.8
H57.4 - 7.6dd~8.0, 4.2
3-CH₃2.5 - 2.7s-

Interpretation:

  • H7 and H2: These protons are positioned alpha to a nitrogen atom, resulting in the most significant deshielding and the highest chemical shifts.

  • H4, H5, H6: These protons exhibit chemical shifts typical for aromatic protons on a diazanonaphthalene system, with their precise location determined by coupling patterns. The H5 proton, being coupled to both H6 and H7, appears as a doublet of doublets.

  • 3-CH₃: The methyl protons appear as a singlet in the upfield region, as expected for a methyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the nine unique carbon atoms in the molecule. Carbons adjacent to nitrogen atoms are shifted significantly downfield.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2152 - 155
C3135 - 138
C4136 - 139
C4a121 - 124
C5121 - 124
C6136 - 139
C7153 - 156
C8a148 - 151
3-CH₃18 - 22

Interpretation:

  • C7 and C2: These carbons, being directly bonded to nitrogen, are the most deshielded and appear at the lowest field.

  • C8a: This quaternary carbon, positioned between two nitrogen atoms, is also strongly deshielded.

  • Aromatic Carbons (C3, C4, C4a, C5, C6): These carbons resonate in the typical aromatic region between 120 and 140 ppm.

  • 3-CH₃: The methyl carbon signal appears in the far upfield region, consistent with an aliphatic carbon.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural verification.[2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing prep1 Dissolve 5-10 mg of 3-Methyl-1,8-naphthyridine in ~0.6 mL of CDCl₃ or DMSO-d₆ prep2 Add internal standard (TMS, 0.03% v/v) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Tune and shim the spectrometer prep3->acq1 acq2 Acquire ¹H spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire ¹³C spectrum (e.g., 1024 scans) acq1->acq3 proc1 Apply Fourier Transform and phase correction acq2->proc1 acq4 Acquire 2D spectra (COSY, HSQC) if needed acq3->acq4 proc2 Calibrate spectra to TMS (0 ppm) or residual solvent peak proc1->proc2 proc3 Integrate ¹H signals and pick peaks for all spectra proc2->proc3

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation. The spectrum of 3-Methyl-1,8-naphthyridine is dominated by absorptions from the aromatic system and the methyl group.[5]

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000C-H Stretch (Aromatic)Medium
2980 - 2850C-H Stretch (Aliphatic, -CH₃)Medium-Weak
1620 - 1580C=N Stretch (Ring)Strong
1580 - 1450C=C Stretch (Aromatic Ring)Strong-Medium
1460 - 1440C-H Bend (Asymmetric, -CH₃)Medium
1380 - 1370C-H Bend (Symmetric, -CH₃)Medium
900 - 675C-H Out-of-Plane Bend (Aromatic)Strong

Interpretation:

  • The presence of bands just above 3000 cm⁻¹ is a clear indicator of aromatic C-H bonds, while the bands just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the methyl group.[5]

  • The strong absorptions in the 1620-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the fused aromatic rings, a key feature for identifying the naphthyridine core.[6]

  • The distinct bands in the fingerprint region (below 1500 cm⁻¹) related to C-H bending provide further confirmation of the overall structure.

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, rapid technique for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Application: Place a small amount (1-2 mg) of the solid 3-Methyl-1,8-naphthyridine powder onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern observed in tandem MS (MS/MS) experiments offers valuable structural clues.

Expected Mass Spectrometry Data:

  • Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

  • Molecular Ion (M)⁺ or [M+H]⁺: m/z 144.0687 (Calculated for C₉H₈N₂)

  • Key Fragments: m/z 143, 117, 103

Interpretation and Proposed Fragmentation Pathway: The fragmentation of 3-Methyl-1,8-naphthyridine is expected to proceed through pathways that lead to stable fragments. Under EI conditions, the molecular ion at m/z 144 will be prominent.

  • Loss of a Hydrogen Radical: A common initial step is the loss of a hydrogen radical (H•) from the methyl group to form a highly stable resonance-delocalized cation at m/z 143 .

  • Loss of Acetonitrile: A characteristic fragmentation for methyl-substituted nitrogen heterocycles is the ring expansion and subsequent loss of acetonitrile (CH₃CN), which would lead to a fragment at m/z 103 .

  • Loss of HCN: The naphthyridine ring itself can fragment via the loss of hydrogen cyanide (HCN), a common pathway for pyridine-containing rings, leading to a fragment at m/z 117 .

G mol C₉H₈N₂ (m/z 144) frag1 [C₉H₇N₂]⁺ (m/z 143) mol->frag1 - H• frag2 [C₈H₇N]⁺ (m/z 117) mol->frag2 - HCN frag3 [C₇H₅N]⁺• (m/z 103) mol->frag3 - CH₃CN (rearrangement)

Caption: Proposed major fragmentation pathways for 3-Methyl-1,8-naphthyridine in MS.

Experimental Protocol: Mass Spectrometry (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., Q-TOF or Orbitrap) using a known calibration standard to ensure high mass accuracy.

  • Method Setup: Set the ionization source to positive ion ESI mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Set the mass analyzer to scan a relevant range (e.g., m/z 50-500).

  • Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the full scan high-resolution mass spectrum. For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the precursor ion (m/z 144 or 145 for [M+H]⁺) and applying collision energy (CID).[7]

  • Data Analysis: Determine the accurate mass of the molecular ion and confirm its elemental composition. Analyze the MS/MS spectrum to identify key fragment ions and validate the proposed structure.

Conclusion

The spectroscopic data profile of 3-Methyl-1,8-naphthyridine is highly characteristic and provides unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra reveal the distinct electronic environment of the aromatic core and the methyl substituent. IR spectroscopy confirms the key functional groups, particularly the aromatic C=C and C=N bonds. Finally, mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The collective application of these techniques, guided by the robust protocols outlined herein, provides a complete and reliable analytical characterization essential for any research or development involving this important heterocyclic compound.

References

Sources

The Photophysical Landscape of 3-Methyl-1,8-naphthyridine and its Derivatives: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [A fictional, plausible email address]

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and intriguing photophysical properties.[1][2] This technical guide provides a comprehensive exploration of the photophysical characteristics of 3-Methyl-1,8-naphthyridine and its derivatives, designed for researchers, scientists, and professionals in drug development. While detailed photophysical data for the parent 3-Methyl-1,8-naphthyridine is not extensively documented in peer-reviewed literature, this guide establishes a foundational understanding through the analysis of closely related analogues. We will delve into the synthesis, spectroscopic properties, and the influence of various substitutions on the photophysical behavior of the 1,8-naphthyridine core. Furthermore, this guide presents detailed experimental protocols for the characterization of these compounds, aiming to equip researchers with the practical knowledge required for their synthesis and analysis.

Introduction: The 1,8-Naphthyridine Core - A Versatile Scaffold

The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, is a cornerstone in the development of a wide array of biologically active compounds. Its derivatives have demonstrated a remarkable spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2] Beyond its medicinal significance, the rigid, planar structure of the 1,8-naphthyridine core imparts it with interesting photophysical properties, making it a valuable building block for fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).[3][4]

The introduction of a methyl group at the 3-position of the 1,8-naphthyridine ring is anticipated to subtly modulate its electronic and steric properties, thereby influencing its photophysical behavior. Understanding these fundamental properties is crucial for the rational design of novel derivatives with tailored optical and biological functions.

Synthesis of the 3-Methyl-1,8-naphthyridine Scaffold

While specific literature detailing the synthesis of 3-Methyl-1,8-naphthyridine is sparse, its preparation can be reasonably extrapolated from established methodologies for 1,8-naphthyridine synthesis, most notably the Friedländer annulation. This versatile reaction involves the condensation of a 2-amino-pyridine-3-aldehyde or ketone with a compound containing an active methylene group.[5][6]

A plausible synthetic route to 3-Methyl-1,8-naphthyridine is outlined below:

A 2-Aminonicotinaldehyde D Friedländer Annulation A->D B Propionaldehyde B->D C Base (e.g., Piperidine, NaOH) C->D Catalyst E 3-Methyl-1,8-naphthyridine D->E

Figure 1: Proposed synthetic workflow for 3-Methyl-1,8-naphthyridine via Friedländer annulation.

Experimental Protocol: Synthesis of 1,8-Naphthyridine Derivatives via Friedländer Reaction

This protocol provides a general framework for the synthesis of 1,8-naphthyridine derivatives.

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., acetone for 2-methyl-1,8-naphthyridine)[5]

  • Catalyst: Choline hydroxide (ChOH) in water[5] or piperidine (solvent-free)

  • Solvent (if not solvent-free): Water[5]

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) supplies

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine 2-aminonicotinaldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents).

  • Catalyst and Solvent Addition: Add the catalyst (e.g., 1 mol% ChOH) and the solvent (e.g., water).[5] For a solvent-free approach, a few drops of piperidine can be used.

  • Reaction Conditions: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) for several hours (typically 6-24 hours).[5]

  • Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties of 1,8-Naphthyridine Derivatives

The photophysical properties of 1,8-naphthyridine derivatives are highly sensitive to the nature and position of substituents on the heterocyclic core. These modifications can significantly alter the absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes.

General Spectroscopic Features

1,8-Naphthyridine derivatives typically exhibit absorption maxima in the UV-Vis region, corresponding to π-π* and n-π* electronic transitions. Their fluorescence emission is often observed in the blue to green region of the spectrum, though this can be significantly red-shifted with appropriate electron-donating or -accepting substituents.

Influence of Substituents on Photophysical Properties

The introduction of various functional groups onto the 1,8-naphthyridine scaffold allows for the fine-tuning of its photophysical characteristics.

  • Amino and Alkylamino Groups: Substitution with amino or alkylamino groups generally leads to a red-shift in both the absorption and emission spectra due to the electron-donating nature of the nitrogen atom, which promotes intramolecular charge transfer (ICT) in the excited state. For instance, 2,7-dialkylamino-4-methyl-[7]-naphthyridines are reported to be highly fluorescent compounds.

  • Vinyl Groups: The introduction of vinyl groups can extend the π-conjugation of the system, leading to bathochromic shifts in the absorption and emission spectra. A study on vinyl-1,8-naphthyridine derivatives reported intramolecular charge transfer from the pyridine to the naphthyridine moiety.[1]

  • Hydroxyl Groups: Hydroxyl groups can participate in hydrogen bonding with protic solvents, which can influence the excited-state dynamics and, consequently, the fluorescence properties.

  • Fused Ring Systems: The fusion of other ring systems to the 1,8-naphthyridine core, such as in imidazonaphthyridine derivatives, can significantly alter the electronic structure and photophysical behavior. These derivatives have been shown to exhibit solvent-dependent Stokes shifts, with higher excited-state dipole moments compared to their ground states.[8]

Table 1: Photophysical Data for Selected 1,8-Naphthyridine Derivatives

DerivativeSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Reference
2-(2-acetylamino-pyridine-6-ethylene)-4-methyl-7-acetylamino-1,8-naphthyridineCH₂Cl₂358425Not Reported[1]
2-(2-acetylamino-pyridine-6-ethylene)-1,8-naphthyridineCH₂Cl₂350410Not Reported[1]
2-(2-acetylamino-pyridinyl-6-ethylene)-4-methyl-7-hydroxyl-1,8-naphthyridineCH₂Cl₂365450Not Reported[1]
6-methyl-2,8-diphenylimidazo(1,2-a)(1,8)naphthyridineVariousVaries with solventVaries with solventVaries with solvent[8]
2-(4-chlorophenyl)-6-methyl-8-trifluoromethylimidazo(1,2-a)(1,8)naphthyridineVariousVaries with solventVaries with solventVaries with solvent[8]
2-(3,4-difluorophenyl)-6-methyl-8-trifluoromethylimidazo(1,2-a)(1,8)naphthyridineVariousVaries with solventVaries with solventVaries with solvent[8]
Solvent Effects

The photophysical properties of many 1,8-naphthyridine derivatives are sensitive to the polarity of the solvent.[7][8] This solvatochromism is often indicative of a change in the dipole moment of the molecule upon excitation. In polar solvents, the excited state can be stabilized through dipole-dipole interactions, leading to a red-shift in the emission spectrum. For some derivatives, fluorescence intensity is enhanced in polar solvents, while for others, non-radiative decay pathways may be favored, leading to fluorescence quenching.[7]

Experimental Protocols for Photophysical Characterization

Accurate and reproducible measurement of photophysical properties is paramount for understanding the behavior of these compounds. The following sections provide standardized protocols for key spectroscopic measurements.

UV-Vis Absorption Spectroscopy

A Prepare Stock Solution (e.g., 1 mM in spectroscopic grade solvent) B Prepare Dilutions (1-100 µM) A->B D Measure Sample Absorbance (Scan desired wavelength range) B->D C Record Baseline (Cuvette with pure solvent) C->D E Data Analysis (Identify λmax, calculate molar absorptivity) D->E

Figure 2: Workflow for UV-Vis absorption spectroscopy measurements.

Procedure:

  • Sample Preparation: Prepare a stock solution of the 1,8-naphthyridine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 1 mM). From this stock, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1-1.0 AU at the wavelength of maximum absorption (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Measurement: Record the absorption spectrum of each diluted sample solution over the desired wavelength range.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy and Quantum Yield Determination

cluster_0 Sample & Standard Preparation cluster_1 Fluorescence Measurement cluster_2 Quantum Yield Calculation A Prepare dilute solutions of sample and standard B Absorbance < 0.1 at excitation λ A->B C Record emission spectrum of sample and standard B->C D Integrate fluorescence intensity C->D E Use comparative method equation D->E F Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) E->F

Figure 3: Workflow for fluorescence quantum yield determination using the comparative method.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely used technique for its determination.

Materials:

  • 1,8-Naphthyridine derivative sample

  • Fluorescence quantum yield standard with a known ΦF in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvent

  • Quartz fluorescence cuvettes (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Emission Spectra Acquisition: Excite the sample and standard solutions at the same wavelength. Record the emission spectra over a range that encompasses the entire emission profile.

  • Data Analysis:

    • Integrate the area under the emission curves for both the sample and the standard.

    • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

    • Calculate the fluorescence quantum yield of the sample (ΦF_sample) using the following equation:

      ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

      where:

      • ΦF is the fluorescence quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Applications in Drug Development and Beyond

The unique photophysical and biological properties of 1,8-naphthyridine derivatives make them highly attractive for various applications.

  • Fluorescent Probes and Sensors: Their sensitivity to the local environment can be exploited to design fluorescent probes for detecting metal ions, pH changes, and biomolecules. For example, 1,8-naphthyridine-based probes have been developed for the selective detection of toxic cadmium ions.[3]

  • Bioimaging: The fluorescence of these compounds can be utilized for cellular imaging, allowing for the visualization of biological processes and the localization of drug molecules within cells.

  • Photodynamic Therapy (PDT): While not extensively explored for this class, the potential for 1,8-naphthyridine derivatives to act as photosensitizers in PDT is an area of growing interest.

  • Drug Discovery: The 1,8-naphthyridine scaffold is a key component in several approved drugs and numerous drug candidates.[2] Understanding the photophysical properties of new derivatives can aid in the development of theranostic agents, which combine therapeutic and diagnostic capabilities.

Conclusion and Future Outlook

The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of novel compounds with significant biological and photophysical properties. While the specific photophysical characteristics of 3-Methyl-1,8-naphthyridine remain to be fully elucidated in the public domain, the analysis of its derivatives provides a clear indication of the tunability of this versatile core. The strategic placement of substituents allows for the modulation of absorption and emission profiles, quantum yields, and environmental sensitivity.

Future research should focus on the systematic synthesis and photophysical characterization of a broader range of 3-Methyl-1,8-naphthyridine derivatives. Such studies will not only provide a more complete understanding of the structure-property relationships governing their photophysical behavior but also pave the way for the development of advanced materials and therapeutics with precisely engineered functions. The detailed experimental protocols provided in this guide offer a robust framework for researchers to contribute to this exciting and impactful field.

References

  • Effect of solvents on relative fluorescence intensity. Solvents: 1, acetonitrile. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Fu, W. F., et al. (2010). Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. Inorganic Chemistry, 49(10), 4524-4533. [Link]

  • Mashraqui, S. H., et al. (2012). New 1,8-naphthyridine-based probes for the selective fluorescence signalling of toxic cadmium: synthesis, photophysical studies and molecular modelling. Supramolecular Chemistry, 24(12), 857-865. [Link]

  • Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18991-19000. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • Vijila, C., et al. (2000). Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(5), 983-989. [Link]

  • Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. (2025). BenchChem.
  • Determination of quantum yields. (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

  • Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. Retrieved January 13, 2026, from [Link]

  • UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. (2020). RSC Advances, 10(54), 32415-32435. [Link]

  • Synthesis and photophysical evaluations of fluorescent quaternary bipyridyl-1,8-naphthalimide conjugates as nucleic acid targeting agents. (2014). Organic & Biomolecular Chemistry, 12(3), 437-446. [Link]

  • Jain, A., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. [Link]

  • Six New Unsymmetrical Imino-1,8-naphthalimide Derivatives Substituted at 3-C Position—Photophysical Investigations. (2020). Molecules, 25(21), 5038. [Link]

  • Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. (2015). Molecules, 20(8), 15009-15022. [Link]

  • Mogilaiah, K., & Reddy, R. B. (1998). Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry - Section B, 37B(9), 897-899.

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3-Methyl-1,8-naphthyridine derivatives as potential anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I'm currently immersed in a comprehensive search of scholarly literature. My focus is on the synthesis, anticancer activity, and mechanism of action of 3-methyl-1,8-naphthyridine derivatives. I'm prioritizing scholarly articles and reviews to build a robust foundation for this project.

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Defining Whitepaper Structure

I'm now starting to outline the whitepaper's structure. It'll open with the role of 1,8-naphthyridines in cancer, focusing on 3-methylated analogs. I'll describe synthesis methods, present anticancer activity data, including IC50 values, and graphically illustrate signaling pathways. Finally, I'll detail experimental protocols and create a workflow diagram. It will be a technical guide for professionals.

Analyzing Initial Data

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Targeting the Core Scaffold

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Analyzing Literature Findings

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The Ascendant Scaffold: A Technical Guide to the Antimycobacterial Evaluation of 1,8-Naphthyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antimycobacterial Agents

The specter of antimicrobial resistance, particularly in the context of tuberculosis, necessitates a perpetual and innovative search for new therapeutic agents. Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has evolved mechanisms to evade the effects of current drug regimens, leading to the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This reality underscores the urgency for the discovery and development of novel chemical entities with potent antimycobacterial activity. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,8-naphthyridine core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including significant potential as an antimycobacterial agent.[1][2]

This technical guide provides an in-depth exploration of the evaluation of 1,8-naphthyridine analogues as potential antitubercular agents. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical protocols, mechanistic insights, and field-proven perspectives to empower the rational design and advancement of this promising class of compounds.

The 1,8-Naphthyridine Scaffold: A Foundation for Antimycobacterial Drug Discovery

The 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, serves as the foundational structure for a number of commercially available drugs.[3] Its rigid, planar structure and the presence of nitrogen atoms provide opportunities for diverse functionalization, allowing for the fine-tuning of its physicochemical and pharmacological properties. The versatility of this scaffold has led to the development of derivatives with a wide array of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1]

In the realm of antimycobacterial research, the 1,8-naphthyridine core has been a focal point for the design of novel agents due to its structural similarity to quinolones, a class of antibiotics known to target bacterial DNA gyrase. Furthermore, recent studies have elucidated its potential to inhibit other crucial mycobacterial enzymes, such as enoyl-ACP reductase (InhA).[3][4]

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 1,8-naphthyridine analogues is a critical first step in their evaluation. A common and efficient method for constructing the core is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group.[5] Subsequent modifications are then introduced to the core structure to generate a library of analogues for screening. These modifications often involve the introduction of various substituents at different positions of the naphthyridine ring, which can significantly influence the compound's antimycobacterial activity and pharmacokinetic profile.

A generalized synthetic workflow is depicted below:

start Starting Materials (e.g., 2-aminonicotinaldehyde, active methylene compounds) synthesis Core Synthesis (e.g., Friedländer Annulation) start->synthesis diversification Analogue Diversification (Substitution Reactions) synthesis->diversification purification Purification (Chromatography, Recrystallization) diversification->purification characterization Structural Characterization (NMR, MS, Elemental Analysis) purification->characterization screening Biological Screening characterization->screening

General workflow for the synthesis and screening of 1,8-naphthyridine analogues.

Unraveling the Mechanism of Action: Targeting Key Mycobacterial Pathways

A thorough understanding of a compound's mechanism of action is paramount for its development as a therapeutic agent. For 1,8-naphthyridine analogues, two primary molecular targets in Mycobacterium tuberculosis have been identified and are actively being investigated: enoyl-ACP reductase (InhA) and DNA gyrase.

Inhibition of Enoyl-ACP Reductase (InhA)

InhA is a crucial enzyme in the mycobacterial fatty acid synthase II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.[6] Mycolic acids are long-chain fatty acids that are essential components of the unique and impermeable mycobacterial cell wall. Inhibition of InhA disrupts mycolic acid biosynthesis, leading to a compromised cell wall and ultimately, bacterial cell death.[6] InhA is the primary target of the frontline anti-tuberculosis drug isoniazid.[6][7]

Molecular docking studies have suggested that 1,8-naphthyridine analogues can bind to the active site of InhA, potentially in a cofactor-independent manner.[3][4][7] This binding is thought to prevent the natural substrate from accessing the active site, thereby inhibiting the enzyme's function.

The following diagram illustrates a hypothetical binding mode of a 1,8-naphthyridine analogue within the active site of InhA:

cluster_InhA InhA Active Site InhA Enoyl-ACP Reductase (InhA) Naphthyridine 1,8-Naphthyridine Analogue InhA->Naphthyridine Binding Inhibition Inhibition of Mycolic Acid Synthesis Substrate Natural Substrate Naphthyridine->Substrate Blocks Access

Proposed mechanism of InhA inhibition by a 1,8-naphthyridine analogue.
Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that is vital for relieving torsional stress during these cellular processes. Inhibition of DNA gyrase leads to the accumulation of DNA damage and ultimately, bacterial cell death. Fluoroquinolone antibiotics, a cornerstone of MDR-TB treatment, exert their bactericidal effect by targeting DNA gyrase.[8]

The structural resemblance of the 1,8-naphthyridine core to that of quinolones has prompted investigations into their potential as DNA gyrase inhibitors.[9] It is hypothesized that these analogues bind to the DNA-gyrase complex, stabilizing the cleavage complex and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, a lethal event for the cell.

In Vitro Evaluation: A Stepwise Approach to Assessing Antimycobacterial Potential

The in vitro evaluation of newly synthesized 1,8-naphthyridine analogues is a critical phase in the drug discovery pipeline. This process typically involves a series of assays to determine the compound's antimycobacterial activity, selectivity, and potential for toxicity.

Determination of Minimum Inhibitory Concentration (MIC)

The first step in assessing the antimycobacterial potential of a compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation. The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and reliable method for determining the MIC of compounds against M. tuberculosis.[3]

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis H37Rv is prepared to a specific turbidity, corresponding to a known number of colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Controls: Positive (bacteria with no compound) and negative (broth only) controls are included on each plate. A known antimycobacterial drug (e.g., rifampicin or isoniazid) is also included as a reference standard.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue is added to each well.

  • Second Incubation: The plates are re-incubated for 24 hours.

  • Reading of Results: The wells are visually inspected for a color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is recorded as the lowest concentration of the compound that prevents the color change from blue to pink.

Cytotoxicity Assessment: Ensuring Selectivity

An ideal antimicrobial agent should exhibit high potency against the target pathogen while displaying minimal toxicity towards host cells. Therefore, it is crucial to assess the cytotoxicity of promising 1,8-naphthyridine analogues against mammalian cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay commonly used to evaluate the cytotoxic potential of a compound.[8]

  • Cell Seeding: A suitable mammalian cell line (e.g., human embryonic kidney cells (HEK293) or Vero cells) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound and incubated for a specified period (e.g., 24-48 hours).

  • Addition of MTT Reagent: Following incubation, the culture medium is replaced with a fresh medium containing MTT. The plate is then incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The 50% cytotoxic concentration (CC₅₀) is determined by plotting cell viability against the compound concentration.

Selectivity Index (SI)

The Selectivity Index (SI) is a crucial parameter that provides a measure of the compound's therapeutic window. It is calculated as the ratio of the CC₅₀ to the MIC. A higher SI value indicates greater selectivity of the compound for the mycobacteria over host cells, which is a desirable characteristic for a drug candidate.

SI = CC₅₀ / MIC

Structure-Activity Relationship (SAR) Studies: Guiding the Path to Potent Analogues

Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization. By systematically modifying the structure of the 1,8-naphthyridine core and observing the corresponding changes in antimycobacterial activity, researchers can identify key structural features that are essential for potency and selectivity.[3]

For instance, studies have shown that the nature and position of substituents on the 1,8-naphthyridine ring can have a profound impact on antimycobacterial activity. The introduction of certain groups, such as piperidinyl or piperazinyl moieties, at specific positions has been shown to enhance activity.[4][10] Conversely, the addition of other groups may lead to a decrease in potency.[10]

Table 1: Illustrative Antimycobacterial Activity and Cytotoxicity of Selected 1,8-Naphthyridine Analogues

Compound IDSubstituent at Position XMIC (µg/mL) vs. Mtb H37RvCC₅₀ (µM) vs. HEK293 cellsSelectivity Index (SI)
ANA-12 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)6.25[3]>70[3]>11.2[3]
ANC-2 Substituted piperazinyl12.5[3]>140[3]>11.2[3]
ANA-1 Substituted piperazinyl12.5[3]>140[3]>11.2[3]
Compound 2a Phenyl and Piperidinyl6.25[10]Not ReportedNot Reported
Compound 8a Phenyl and Piperidinyl6.25[10]Not ReportedNot Reported
Compound 8d Phenyl and Piperidinyl6.25[10]Not ReportedNot Reported
Reference Drugs
Rifampicin -0.03-0.125--
Isoniazid -0.015-0.06--

Note: The data presented in this table is a compilation from various sources and is intended for illustrative purposes. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Future Directions and Concluding Remarks

The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of novel antimycobacterial agents. The promising in vitro activity and favorable selectivity profiles of several analogues warrant further investigation. Future research efforts should focus on:

  • Lead Optimization: Utilizing SAR data to design and synthesize more potent and selective analogues with improved pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of tuberculosis to assess their in vivo efficacy and safety.

  • Mechanism of Action Elucidation: Conducting further studies to definitively confirm the molecular targets and mechanisms of action of these compounds.

  • Combination Therapy: Exploring the potential of 1,8-naphthyridine analogues in combination with existing anti-tuberculosis drugs to combat drug resistance and shorten treatment duration.

References

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. PubMed. [Link]

  • Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. PubMed. [Link]

  • Mycobacterium tuberculosis Gyrase Inhibitors as a New Class of Antitubercular Drugs. PMC. [Link]

  • A Mycobacterium tuberculosis NBTI DNA Gyrase Inhibitor Is Active against Mycobacterium abscessus. PMC. [Link]

  • Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA. PMC. [Link]

  • New 1,4-dihydro[7]naphthyridine derivatives as DNA gyrase inhibitors. PubMed. [Link]

  • Synthesis and evaluation of antimycobacterial activity of 4-phenyl-1,8-naphthyridine derivatives. PubMed. [Link]

  • Direct Inhibitors of InhA Are Active Against Mycobacterium Tuberculosis. PubMed. [Link]

  • Molecular Docking Suggests the Targets of Anti-Mycobacterial Natural Products. MDPI. [Link]

  • Designing Novel InhA Inhibitors for Antituberculosis Agents Using ab Initio Fragment Molecular Orbital Calculations. National Institutes of Health. [Link]

  • Discovery of new naphthyridine hybrids against enoyl-ACP reductase (inhA) protein target of Mycobacterium tuberculosis: Molecular docking, molecular dynamics simulations studies. ResearchGate. [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC. [Link]

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An In-Depth Technical Guide to 3-Methyl-1,8-naphthyridine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine framework is a privileged heterocyclic motif, renowned for its capacity to form stable chelate complexes and its prevalence in compounds of significant biological activity.[1] As a ligand, its defining feature is the arrangement of its two nitrogen atoms, which are ideally positioned to bind two metal centers in close proximity, making it a cornerstone for the design of dinucleating ligands.[2] This guide delves into the coordination chemistry of a specific, yet underexplored derivative: 3-methyl-1,8-naphthyridine. We will explore its synthesis, the nuanced steric and electronic effects imparted by the 3-methyl substituent, its expected coordination behavior, and the potential applications of its metal complexes in catalysis and drug development. This document serves as a technical resource for researchers aiming to leverage this versatile ligand for the rational design of novel coordination compounds.

Synthesis of the 3-Methyl-1,8-naphthyridine Ligand

The construction of the 1,8-naphthyridine core is most reliably achieved through the Friedländer Annulation . This acid- or base-catalyzed condensation and subsequent cyclodehydration of a 2-aminopyridine-3-carboxaldehyde with a carbonyl compound containing a reactive α-methylene group is a robust and high-yielding strategy.[3][4] For the synthesis of 3-methyl-1,8-naphthyridine, the logical precursors are 2-aminopyridine-3-carboxaldehyde and propionaldehyde.

Rationale for Synthetic Strategy

The choice of the Friedländer reaction is dictated by its efficiency and atom economy. The mechanism proceeds via an initial aldol-type condensation between the enol or enolate of propionaldehyde and the aldehyde group of the aminopyridine, followed by an intramolecular cyclization (hydroamination) and dehydration to form the aromatic naphthyridine ring. The use of a biocompatible, ionic liquid catalyst like choline hydroxide in water represents a green and sustainable approach, avoiding harsh organic solvents and expensive metal catalysts.[5]

Experimental Protocol: Synthesis of 3-Methyl-1,8-naphthyridine

Materials:

  • 2-Aminopyridine-3-carboxaldehyde

  • Propionaldehyde (freshly distilled)

  • Choline hydroxide (45 wt. % in methanol)

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine-3-carboxaldehyde (1.22 g, 10 mmol).

  • Add deionized water (20 mL) and propionaldehyde (1.05 mL, 15 mmol, 1.5 equivalents).

  • Add choline hydroxide (0.1 mL, ~1 mol %) to the stirred suspension.

  • Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, cool the mixture to room temperature. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield 3-methyl-1,8-naphthyridine as a solid.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup 2-aminopyridine-3-carboxaldehyde 2-aminopyridine-3-carboxaldehyde Condensation 1. Condensation & Cyclization (60°C, 8h in H2O) 2-aminopyridine-3-carboxaldehyde->Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Condensation Choline_Hydroxide Choline Hydroxide (Catalyst) Choline_Hydroxide->Condensation Extraction 2. Extraction (Ethyl Acetate) Condensation->Extraction Drying 3. Drying & Concentration Extraction->Drying Purification 4. Column Chromatography Drying->Purification Product 3-Methyl-1,8-naphthyridine Purification->Product

Fig. 1: Synthetic workflow for 3-methyl-1,8-naphthyridine.

Ligand Properties: The Impact of 3-Position Methylation

The introduction of a methyl group at the C3 position subtly but significantly alters the electronic and steric profile of the 1,8-naphthyridine ligand, providing a handle for tuning the properties of its metal complexes.

Electronic Effects

The methyl group is a classic electron-donating group through induction (+I effect). This effect increases the electron density of the aromatic π-system. Consequently, the nitrogen atoms (N1 and N8) become more basic and stronger σ-donors compared to the unsubstituted 1,8-naphthyridine. This enhanced donor strength can lead to the formation of more stable metal-ligand bonds and can stabilize higher oxidation states in the coordinated metal center, a property of significant interest in the design of catalysts for oxidative transformations.

Steric Properties

The steric environment of a ligand is a critical parameter for controlling the reactivity and selectivity of its metal complexes.[6] We can quantify this using the Percent Buried Volume (%Vbur) , which calculates the percentage of a sphere around a metal center that is occupied by the ligand.[2]

The methyl group at the 3-position is adjacent to the N1 donor atom. This placement creates a more sterically encumbered environment around one side of the ligand's coordination pocket.

  • Asymmetric Hindrance: Unlike 2,7-dimethyl substitution, which creates symmetric bulk, 3-methyl substitution induces asymmetry. This can be exploited to control the approach of substrates in catalytic applications or to favor specific coordination geometries that minimize steric clash.

  • Influence on Coordination: The steric pressure from the 3-methyl group may disfavor the coordination of very large metal ions or bulky co-ligands at the N1 position. In dinuclear complexes, it could influence the orientation of bridging substrates. The crystal structure of the related 3-methyl-2-phenyl-1,8-naphthyridine confirms the out-of-plane orientation of substituents, highlighting the steric presence of groups in this region of the ligand.[7]

Fig. 2: Steric hindrance from the 3-methyl group on the N1 face.

Coordination Chemistry and Characterization

The twin nitrogen donors of the 1,8-naphthyridine core allow for versatile coordination behavior, acting as a robust chelating or bridging scaffold.[8]

Expected Coordination Modes

3-Methyl-1,8-naphthyridine is expected to exhibit three primary coordination modes:

  • Monodentate: Coordination through a single nitrogen atom. This is rare for the free ligand due to the strong thermodynamic favorability of forming a five-membered chelate ring.

  • Bidentate Chelating: The most common mode for forming mononuclear complexes, where both N1 and N8 coordinate to the same metal center.

  • Bidentate Bridging: The hallmark of 1,8-naphthyridine ligands, where N1 and N8 coordinate to two different metal centers, bringing them into close proximity. This is fundamental for constructing di- and polymetallic systems for cooperative catalysis.[9]

Fig. 3: Common coordination modes of 1,8-naphthyridine ligands.
General Protocol: Synthesis of a Palladium(II) Complex

This protocol describes a representative synthesis of a mononuclear complex, [Pd(3-Me-napy)Cl₂].

Materials:

  • 3-Methyl-1,8-naphthyridine

  • Bis(acetonitrile)palladium(II) chloride, PdCl₂(MeCN)₂

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • In a nitrogen-filled glovebox, dissolve 3-methyl-1,8-naphthyridine (72 mg, 0.5 mmol) in anhydrous DCM (10 mL).

  • In a separate vial, dissolve PdCl₂(MeCN)₂ (130 mg, 0.5 mmol) in anhydrous DCM (10 mL).

  • Slowly add the palladium solution dropwise to the stirred ligand solution at room temperature.

  • A yellow precipitate should form immediately. Stir the reaction mixture for an additional 4 hours to ensure complete reaction.

  • Reduce the solvent volume to ~5 mL under vacuum.

  • Add anhydrous diethyl ether (20 mL) to precipitate the product fully.

  • Isolate the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

Causality: PdCl₂(MeCN)₂ is used as the palladium source because the acetonitrile ligands are labile and easily displaced by the stronger N-donor naphthyridine ligand. DCM is an excellent solvent for both reactants, while diethyl ether is a poor solvent for the product, making it ideal for precipitation and isolation.

Structural and Spectroscopic Characterization

Characterization of the resulting metal complexes is crucial for confirming the structure and understanding the electronic properties.

  • ¹H NMR Spectroscopy: Upon coordination to a metal center, the proton signals of the ligand will shift, typically downfield, due to the deshielding effect of the metal. The magnitude of this shift provides evidence of coordination.

  • Infrared (IR) Spectroscopy: The formation of a metal-nitrogen bond can be observed by the appearance of new vibration bands in the far-IR region (typically 200-500 cm⁻¹).

  • UV-Visible Spectroscopy: Coordination to a metal can alter the ligand's π-π* transitions and introduce new metal-to-ligand charge-transfer (MLCT) or d-d transition bands.

  • X-ray Crystallography: This provides unambiguous proof of structure, yielding precise bond lengths, bond angles, and coordination geometries.[10]

ParameterTechniqueExpected Observation for [Pd(3-Me-napy)Cl₂]
¹H NMR Chemical Shift ¹H NMR (CDCl₃)Protons H2, H4, H7 shift downfield (Δδ ≈ 0.2-1.0 ppm) upon coordination.
C-N Stretching IR SpectroscopyShift of C=N stretching frequencies (around 1600 cm⁻¹) to higher energy.
M-N Vibration Far-IR SpectroscopyAppearance of new bands in the 300-450 cm⁻¹ region.
Electronic Transition UV-Vis (DCM)Red-shift of ligand π-π* transitions; appearance of a new MLCT band >350 nm.
Pd-N Bond Length X-ray Crystallography~2.0 - 2.1 Å
N-Pd-N Bite Angle X-ray Crystallography~80-85°, characteristic of a five-membered chelate ring.

Table 1: Representative data for the characterization of a hypothetical [Pd(3-Me-napy)Cl₂] complex.

Applications and Future Outlook

While complexes of 3-methyl-1,8-naphthyridine itself are not yet reported in the literature, the extensive applications of related naphthyridine complexes provide a clear roadmap for future research.[11][12]

Homogeneous Catalysis

The ability of the 1,8-naphthyridine scaffold to support bimetallic systems is its most compelling feature in catalysis. By bringing two metal centers into close proximity, these ligands can facilitate cooperative bond activation and formation. The enhanced electron-donating nature of the 3-methyl derivative could be beneficial in reactions requiring electron-rich metal centers, such as palladium-catalyzed cross-coupling or copper-catalyzed C-H activation.[13] The ligand's inherent asymmetry could be a valuable tool for developing stereoselective catalysts.

Medicinal Chemistry and Drug Development

The 1,8-naphthyridine core is a key component in numerous antibacterial agents (e.g., Nalidixic acid).[14] Metal chelation is a known strategy to enhance the biological activity of organic molecules. Complexes of 3-methyl-1,8-naphthyridine could be investigated for:

  • Anticancer Activity: Platinum and ruthenium complexes are known anticancer agents. The naphthyridine ligand could serve as the carrier ligand, with its properties tuning the complex's stability, lipophilicity, and cellular uptake.

  • Antimicrobial Agents: The combination of a known bioactive scaffold with a metal ion like silver or copper could lead to synergistic antimicrobial effects.

Future Outlook

3-Methyl-1,8-naphthyridine represents an accessible and versatile building block for coordination chemistry. The foundational work of synthesizing and characterizing its fundamental coordination complexes with various transition metals is the critical next step. Following this, a systematic investigation into the catalytic performance and biological activity of these complexes will unlock the full potential of this promising ligand. The strategic placement of the methyl group offers a unique handle for fine-tuning reactivity and selectivity, making it a valuable addition to the coordination chemist's toolbox.

References

  • Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. (2023). Organometallics, 42(1), 27-37. [Link][2][6]

  • Friedlander Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes. (2011). Journal of Heterocyclic Chemistry, 48(1), 139-145. [Link][3]

  • Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. (2017). Synthesis, 49(04), 763-769. [Link]

  • Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. (2022). Organometallics, 42(1), 27-37. [Link][15]

  • CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. (2015). Indian Journal of Heterocyclic Chemistry, 24, 305-308. [Link][4]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.). ACS Omega. [Link][5]

  • Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. (2018). Asian Journal of Chemistry, 30(8), 1909-1914. [Link]

  • Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. (n.d.). ResearchGate. [Link][11]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). ACS Omega, 6(42), 28103–28114. [Link][12]

  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Coordination complexes of N-((4-pyridyl)methyl)-1,8-naphthalimide and divalent metal halides. (n.d.). University of Pretoria. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). ACS Omega, 6(42), 28103-28114. [Link][16]

  • Crystal structure of 3-methyl-2-phenyl-1,8- naphthyridine, C15H12N2. (2019). ResearchGate. [Link][7]

  • 1,8-Naphthyridine Revisited: Applications in Dimetal Chemistry. (n.d.). ResearchGate. [Link][13]

  • Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands. (n.d.). eScholarship.org. [Link]

  • Structure, coordination, and TM complexes of 1,8-naphthyridines. (n.d.). ResearchGate. [Link][8]

  • Synthesis and Structural Investigation of Rigid Naphthyridine-Bis(carbene) for Trigonal Planar Coordination of Coinage Metals. (n.d.). ACS Publications. [Link][10]

  • Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2– Carboxylate Ligands. (2026). Journal of the American Chemical Society. [Link][17]

  • 1,8-Naphthyridine. (n.d.). PubChem. [Link]

  • Chemistry and Biological Activities of 1,8-Naphthyridines. (2025). ResearchGate. [Link][14]

Sources

A Senior Application Scientist's Review of Synthetic Routes for Substituted 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and capacity for hydrogen bonding have made it a cornerstone in the development of a wide array of therapeutic agents. Derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4] The core is famously present in early quinolone antibiotics like nalidixic acid.[1] Beyond medicine, its unique photophysical properties have led to applications in materials science, such as in organic light-emitting diodes (OLEDs).[5]

This guide provides a technical review of the principal synthetic strategies for accessing substituted 1,8-naphthyridines. We will move beyond a simple recitation of reactions to explore the mechanistic underpinnings, the rationale behind procedural choices, and the evolution from classical methods to modern, more sustainable approaches.

The Workhorse of Naphthyridine Synthesis: The Friedländer Annulation

The Friedländer synthesis is arguably the most direct and versatile method for constructing the 1,8-naphthyridine ring system.[1][6] First reported in the 1880s for quinoline synthesis, its adaptation to naphthyridines involves the condensation of a 2-aminonicotinaldehyde (or a related 2-aminopyridine ketone) with a compound containing a reactive α-methylene group, such as a ketone, β-ketoester, or malononitrile.[1][7]

Mechanistic Rationale

The reaction proceeds via a base or acid-catalyzed cascade. The causality is clear: the catalyst's role is to facilitate the initial, rate-limiting intermolecular condensation, which is followed by an intramolecular cyclodehydration to form the aromatic ring.

  • Base Catalysis: A base abstracts a proton from the α-methylene compound to form an enolate. This potent nucleophile then attacks the electrophilic carbonyl carbon of the 2-aminonicotinaldehyde.

  • Acid Catalysis: An acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and activating it for attack by the enol form of the α-methylene compound.

The subsequent steps involve an intramolecular attack by the amino group onto the second carbonyl (or a derivative thereof), followed by a dehydration event that drives the reaction forward by forming the stable aromatic naphthyridine ring.

Friedlander_Mechanism Base-Catalyzed Friedländer Mechanism cluster_start Starting Materials cluster_steps Reaction Cascade cluster_product Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde ActiveMethylene Active Methylene Compound (R-CH2-COR') Enolate Enolate Formation (Base-catalyzed) ActiveMethylene->Enolate + Base (-BH+) Aldol Aldol-type Condensation Enolate->Aldol + 2-Aminonicotinaldehyde Cyclization Intramolecular Cyclization (Schiff Base) Aldol->Cyclization - H2O Dehydration Dehydration/ Aromatization Cyclization->Dehydration - H2O Naphthyridine Substituted 1,8-Naphthyridine Dehydration->Naphthyridine

Caption: Base-catalyzed Friedländer synthesis of 1,8-naphthyridines.

Evolution of Catalysis: From Harsh Conditions to Green Chemistry

Historically, the Friedländer reaction required harsh conditions, such as strong acids or bases (e.g., KOH, H₂SO₄) and high temperatures, which limited its substrate scope and functional group tolerance.[5][8] Modern advancements have focused on developing milder, more efficient, and environmentally benign catalytic systems.

Catalyst TypeExamplesKey Advantages & Insights
Traditional Bases/Acids KOH, NaOH, H₂SO₄, PPAEffective for simple substrates but often require high temperatures and long reaction times; can lead to side reactions.[7]
Lewis Acids CeCl₃·7H₂O, FeCl₃Can catalyze the reaction under milder, sometimes solvent-free "grinding" conditions, improving yields and reducing waste.[7][9]
Metal Catalysts Ruthenium, CopperOffer high efficiency but can be expensive and require removal from the final product, a critical consideration in drug development.[5]
Ionic Liquids (ILs) Choline Hydroxide (ChOH), [Bmmim][Im]Act as both catalyst and solvent, are often reusable, and can enable reactions in aqueous media, representing a significant "green" advancement.[5][6][8][10]

The use of choline hydroxide in water is particularly noteworthy. It is inexpensive, biocompatible, and facilitates gram-scale synthesis at mild temperatures (e.g., 50°C), with product separation often achievable via simple extraction without the need for chromatography.[5][8] This approach aligns with the principles of green chemistry by avoiding hazardous organic solvents.[8]

Experimental Protocol: Green Synthesis of 2-Methyl-1,8-naphthyridine

This protocol is adapted from a choline hydroxide-catalyzed synthesis in water, demonstrating a modern, sustainable approach.[1][5]

  • Reactant Preparation: In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol, 61.6 mg) and acetone (1.5 mmol, 111 µL).

  • Solvent & Catalyst Addition: Add 1 mL of deionized water to the flask and begin stirring to form a suspension. Introduce choline hydroxide (1 mol%, ~3 µL) to the mixture.

  • Reaction Execution: Purge the flask with nitrogen and maintain it under a nitrogen atmosphere. Heat the reaction mixture to 50°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with an eluent such as 10% methanol in dichloromethane. The reaction is typically complete within 6 hours.

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Extract the product with ethyl acetate (e.g., 3 x 15 mL). Combine the organic layers, wash with water (10 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting solid is often of high purity (yields can be >95%).[5] If necessary, further purification can be achieved by recrystallization or column chromatography.

The Gould-Jacobs Reaction: An Alternative Annulation Strategy

While less common than the Friedländer for 1,8-naphthyridines, the Gould-Jacobs reaction provides a valuable route, particularly for synthesizing 4-hydroxy-1,8-naphthyridine derivatives.[11][12] The strategy involves two main stages:

  • Condensation of an aminopyridine (specifically, a 2-aminopyridine) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM).

  • High-temperature thermal cyclization of the resulting intermediate to form the naphthyridine ring.[11]

Mechanistic Rationale

The initial step is a nucleophilic substitution on the electron-deficient double bond of the malonic ester derivative by the amino group of the pyridine.[13] The key step is the subsequent thermal electrocyclization, a 6-electron sigmatropic rearrangement, which requires significant thermal energy. This high-temperature requirement is a primary limitation of the classical Gould-Jacobs reaction, though modern microwave-assisted protocols have drastically reduced reaction times.[14]

Gould_Jacobs_Workflow Gould-Jacobs Reaction Workflow Start 2-Aminopyridine + Diethyl Ethoxymethylenemalonate (DEEM) Condensation Step 1: Condensation (Nucleophilic Substitution) Start->Condensation Intermediate Vinylogous Amide Intermediate Condensation->Intermediate - EtOH Cyclization Step 2: Thermal Cyclization (High Temp / Microwave) Intermediate->Cyclization Product_Initial Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate Cyclization->Product_Initial - EtOH Hydrolysis Optional: Saponification (e.g., NaOH) Product_Initial->Hydrolysis Decarboxylation Optional: Decarboxylation (Heat) Hydrolysis->Decarboxylation - CO2 Product_Final 4-Hydroxy-1,8-naphthyridine Decarboxylation->Product_Final

Caption: General workflow for the Gould-Jacobs synthesis of 1,8-naphthyridines.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

This generalized protocol illustrates the efficiency gains from using microwave irradiation.

  • Reactant Combination: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the 2-aminopyridine derivative (1.0 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol).

  • Solvent (Optional): The reaction can often be run neat. Alternatively, a high-boiling solvent like diphenyl ether can be used.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a high temperature (e.g., 250°C) for a short duration (e.g., 5-30 minutes).[14]

  • Isolation: After cooling, the product often precipitates. It can be collected by filtration and washed with a non-polar solvent like hexane or ether to remove any high-boiling residue.

  • Further Modification: The resulting 4-hydroxy-3-carboxylate ester is a versatile intermediate. The ester can be hydrolyzed to a carboxylic acid, which can then be decarboxylated upon heating to yield the 4-hydroxy-1,8-naphthyridine core.[11][13]

Modern Synthetic Developments: Multicomponent and Catalytic Reactions

Beyond the classical named reactions, the field has advanced toward more convergent and atom-economical strategies.

  • Three-Component Reactions: Methods have been developed that combine a 2-aminopyridine, an aldehyde, and an active methylene compound (like malononitrile) in a single pot.[9][15] These reactions, often catalyzed by a Lewis acid, provide rapid access to complex, highly substituted 1,8-naphthyridines under mild conditions.[9]

  • Copper-Catalyzed Annulation: Novel strategies, such as the [5+1] annulation of 2-ethynylanilines with N,O-acetals, demonstrate the power of transition metal catalysis to construct the heterocyclic core through alternative bond disconnections.[15]

These modern methods are particularly valuable in drug discovery for generating libraries of diverse analogues for structure-activity relationship (SAR) studies.[3]

Conclusion: A Versatile Scaffold with an Evolving Synthetic Toolkit

The 1,8-naphthyridine scaffold remains a structure of high interest for chemists in both academia and industry. While the Friedländer annulation continues to be the most robust and widely used synthetic tool, its modern iterations—employing green catalysts, aqueous media, and solvent-free conditions—have made it more sustainable and powerful.[5][7] The Gould-Jacobs reaction and various multicomponent strategies provide essential alternative pathways, broadening the scope of accessible substitution patterns. For the modern medicinal chemist, understanding the nuances of each synthetic route is critical for the efficient and logical design of next-generation therapeutics.

References

  • Khatun, N., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link][5][8]

  • Ren, H., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link][6][10]

  • Khatun, N., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]

  • Ren, H., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link][15]

  • Al-Tel, T. H., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. Available at: [Link][2]

  • Al-Otaibi, F. C., et al. (2022). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Molecules. Available at: [Link][3]

  • Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. Available at: [Link][7]

  • ResearchGate. (n.d.). Suggested mechanism for the synthesis of 1,8-naphthyridines using PTBSA-SO3H. ResearchGate. Available at: [Link]

  • N, R., & Subramani, K. (2018). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Asian Journal of Chemistry. Available at: [Link]

  • Kulkarni, M. R., & Gaikwad, N. D. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. Available at: [Link][9]

  • Youssif, B. G., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie. Available at: [Link]

  • Tomar, V., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available at: [Link][4]

  • Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Anderson, E. A., et al. (2019). A mild synthesis of substituted 1,8-naphthyridines. Semantic Scholar. Available at: [Link]

  • Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar. Available at: [Link]

  • Abdel-Aziz, M., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link][13]

  • El-Sayed, M. A., et al. (2020). Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. ResearchGate. Available at: [Link][12]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage. Available at: [Link][14]

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Methodological & Application

Application Note & Protocol: A Practical, Gram-Scale Synthesis of 3-Methyl-1,8-naphthyridine via a Green Friedländer Annulation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives are known to possess a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] The development of efficient, scalable, and environmentally benign synthetic routes to access these valuable compounds is a significant goal in modern organic chemistry.

This document provides a detailed, field-tested protocol for the gram-scale synthesis of 3-Methyl-1,8-naphthyridine. The methodology is adapted from a highly efficient, water-based Friedländer annulation reaction, which utilizes an inexpensive and biocompatible catalyst.[3][4][5] This approach avoids the use of harsh reaction conditions, hazardous organic solvents, and expensive metal catalysts, aligning with the principles of green chemistry.[3][4][5] The protocol is designed to be robust and reproducible, making it suitable for implementation in both academic and industrial research settings.

The core of this synthesis is the Friedländer annulation, a condensation reaction between an ortho-aminoaromatic aldehyde (2-aminonicotinaldehyde) and a carbonyl compound with a reactive α-methylene group (propanal).[6] This powerful reaction allows for the direct construction of the bicyclic 1,8-naphthyridine system in a single step.

Reaction Scheme

The synthesis of 3-Methyl-1,8-naphthyridine is achieved through the choline hydroxide (ChOH) catalyzed condensation of 2-aminonicotinaldehyde with propanal in water.

Figure 1. Overall reaction scheme for the synthesis of 3-Methyl-1,8-naphthyridine.

Materials and Equipment

Reagents
ReagentFormulaM.W. ( g/mol )GradeSupplier
2-AminonicotinaldehydeC₆H₆N₂O122.12≥97%Commercially Available
Propanal (Propionaldehyde)C₃H₆O58.08≥97%Commercially Available
Choline Hydroxide (ChOH)C₅H₁₅NO₂121.18~45 wt. % in H₂OCommercially Available
Deionized WaterH₂O18.02High PurityLaboratory Supply
Ethyl AcetateC₄H₈O₂88.11ACS GradeLaboratory Supply
DichloromethaneCH₂Cl₂84.93ACS GradeLaboratory Supply
MethanolCH₃OH32.04ACS GradeLaboratory Supply
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeLaboratory Supply
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Condenser

  • Nitrogen inlet/outlet

  • Glass funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Silica gel for column chromatography (60-120 mesh)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • NMR tubes and access to NMR spectrometer

  • Access to a mass spectrometer

Detailed Experimental Protocol

This protocol is designed for a gram-scale synthesis, yielding approximately 1.3 grams of the final product.

Reaction Setup
  • Flask Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (1.22 g, 10.0 mmol).

  • Solvent Addition: Add 10 mL of deionized water to the flask. Stir the mixture to create a suspension.

  • Reagent Addition: To the stirring suspension, add propanal (0.73 mL, 10.0 mmol).

  • Catalyst Introduction: Add choline hydroxide (1 mol %, ~54 µL of a 45 wt. % solution in water). Causality Note: Choline hydroxide is a biocompatible and water-soluble ionic liquid that acts as a highly effective base catalyst for the condensation reaction. Its use avoids harsh, metal-based catalysts and facilitates an environmentally friendly process in water.[3][4]

  • Inert Atmosphere: Fit the flask with a condenser and ensure the system is under a gentle stream of nitrogen. This prevents potential side reactions and oxidation of the aldehyde.

Reaction Execution
  • Heating: Place the flask in a pre-heated heating mantle and bring the reaction mixture to 50°C.

  • Stirring: Stir the reaction mixture vigorously at 50°C for 6-8 hours.

  • Monitoring Progress: The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

    • Eluent System: A mixture of 10% methanol in dichloromethane is a good starting point.

    • Procedure: Take a small aliquot of the reaction mixture, dissolve it in a few drops of ethyl acetate, and spot it on a TLC plate.

    • Visualization: The disappearance of the starting material (2-aminonicotinaldehyde) and the appearance of a new, less polar spot indicates product formation. The reaction is considered complete when the starting aldehyde spot is no longer visible under UV light.

Workup and Purification
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and 20 mL of deionized water. Shake the funnel vigorously and allow the layers to separate.

    • Causality Note: The product is significantly more soluble in the organic layer (ethyl acetate) than in the aqueous layer. The choline hydroxide catalyst remains in the aqueous phase, allowing for a simple separation.[3]

  • Combine Organic Layers: Drain the aqueous layer and collect the organic layer. Repeat the extraction of the aqueous layer with another 25 mL of ethyl acetate. Combine the organic extracts.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate. Swirl the flask and let it stand for 15-20 minutes.

  • Solvent Removal: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification (if necessary): While this reaction is often high-yielding and clean, if TLC indicates the presence of significant impurities, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization and Expected Results

The final product, 3-Methyl-1,8-naphthyridine, should be a solid. The identity and purity can be confirmed using standard spectroscopic methods.

  • Expected Yield: Based on similar reactions, an isolated yield of 85-95% is anticipated (approx. 1.23 g - 1.37 g).[4]

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic peaks for the aromatic protons of the naphthyridine core and a singlet for the methyl group. The chemical shifts will be distinct from the 2-methyl isomer.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show the correct number of carbon signals corresponding to the structure of 3-Methyl-1,8-naphthyridine.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₀H₈N₂ = 144.19 g/mol ).

Quantitative Data Summary

Reactant/ProductM.W. ( g/mol )Amount (mmol)Mass/VolumeMolar Eq.
2-Aminonicotinaldehyde122.1210.01.22 g1.0
Propanal58.0810.00.73 mL1.0
Choline Hydroxide121.180.1~54 µL (45% sol.)0.01
3-Methyl-1,8-naphthyridine 144.19 ~9.0 (90% yield) ~1.30 g -

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 2-aminonicotinaldehyde (1.22 g, 10 mmol) to a 50 mL RBF B 2. Add Deionized Water (10 mL) A->B C 3. Add Propanal (0.73 mL, 10 mmol) B->C D 4. Add Choline Hydroxide (1 mol %) C->D E 5. Establish N2 Atmosphere D->E F 6. Heat to 50°C with vigorous stirring E->F Start Reaction G 7. Monitor by TLC (6-8 hours) F->G H 8. Cool to Room Temperature G->H Reaction Complete I 9. Extract with Ethyl Acetate H->I J 10. Dry Organic Layer (Na2SO4) I->J K 11. Concentrate via Rotary Evaporation J->K L 12. Characterize Product (NMR, MS) K->L

Caption: Workflow for the gram-scale synthesis of 3-Methyl-1,8-naphthyridine.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Propanal: Propanal is flammable and an irritant. Handle with care and avoid inhalation of vapors.

  • Choline Hydroxide: Choline hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Organic Solvents: Ethyl acetate and dichloromethane are flammable and volatile. Use in a fume hood away from ignition sources.

References

  • Pal, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18968–18979. [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. [Link]

  • Pal, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. [Link]

  • Shaaban, M. R., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • Reddy, K. R., et al. (1996). Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry - Section B, 35B, 409-410. [Link]

  • Li, W., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28249–28258. [Link]

  • Al-dujaili, A. H., et al. (2014). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Journal of Applicable Chemistry, 3(6), 2410-2416. [Link]

Sources

Application Note: Strategic Functionalization of the C3-Methyl Group on the 1,8-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,8-Naphthyridine Core and the Untapped Potential of the C3-Methyl Group

The 1,8-naphthyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and hydrogen bond accepting capabilities allow it to serve as a versatile pharmacophore, leading to a wide spectrum of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] While extensive research has focused on substitutions at various positions of the naphthyridine core, the simple methyl group at the C3 position represents a frequently underutilized, yet highly valuable, synthetic handle.

Direct functionalization of this C3-methyl group opens a gateway to a diverse array of novel analogues. Transforming the relatively inert methyl group into reactive functional moieties such as aldehydes, halogens, or extended carbon chains allows for subsequent chemical modifications, enabling the exploration of new chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.

This application note provides a detailed guide with validated protocols for three primary strategies to functionalize the methyl group of 3-Methyl-1,8-naphthyridine: Oxidation , Halogenation , and Deprotonation-Alkylation . Each section explains the underlying chemical principles, provides step-by-step experimental protocols, and includes insights for troubleshooting and ensuring reliable outcomes.

Overview of Functionalization Pathways

The strategic derivatization of 3-Methyl-1,8-naphthyridine can be visualized as a series of divergent pathways from a single, readily available starting material. Each transformation equips the scaffold with a new reactive site for further elaboration.

G cluster_0 Key Derivatives start 3-Methyl-1,8-naphthyridine aldehyde 3-Formyl-1,8-naphthyridine (Aldehyde) start->aldehyde  Oxidation (SeO₂) bromo 3-(Bromomethyl)-1,8-naphthyridine (Alkyl Halide) start->bromo  Halogenation (NBS) alkyl 3-Ethyl-1,8-naphthyridine (Alkylated Product) start->alkyl  Deprotonation-Alkylation  (1. n-BuLi, 2. CH₃I)

Caption: Key synthetic routes from 3-Methyl-1,8-naphthyridine.

Selective Oxidation to 3-Formyl-1,8-naphthyridine

The conversion of an activated methyl group to an aldehyde is a cornerstone transformation. The resulting formyl group is a versatile precursor for reductive aminations, Wittig reactions, and further oxidation to a carboxylic acid. The Riley oxidation, employing selenium dioxide (SeO₂), is a classic and effective method for this purpose.[2][3]

Causality and Mechanistic Insight

The methyl group at the C3 position of the 1,8-naphthyridine ring is analogous to a benzylic or allylic methyl group due to its conjugation with the π-system of the heterocycle. Selenium dioxide is highly effective for oxidizing such "activated" C-H bonds.[3][4] The mechanism is believed to proceed through an initial ene reaction between the substrate and SeO₂, followed by a[2][5]-sigmatropic rearrangement to form a selenium ester, which upon hydrolysis yields the desired aldehyde.[4][6][7] The use of a solvent like dioxane or acetic acid is common, as it helps to solubilize the SeO₂ and the substrate.[8]

G cluster_mech Simplified Riley Oxidation Mechanism Start Activated Methyl Group Ene Ene Reaction with SeO₂ Start->Ene Rearrangement [2,3]-Sigmatropic Rearrangement Ene->Rearrangement Ester Selenium (II) Ester Intermediate Rearrangement->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Product Aldehyde Product Hydrolysis->Product

Caption: The mechanistic pathway of the Riley Oxidation.

Protocol 1: SeO₂ Oxidation

Materials:

  • 3-Methyl-1,8-naphthyridine

  • Selenium Dioxide (SeO₂) (Caution: Highly Toxic)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Methyl-1,8-naphthyridine (1.0 eq).

  • Reagent Addition: Add anhydrous 1,4-dioxane (approx. 10-15 mL per gram of starting material). To this stirring suspension, carefully add selenium dioxide (1.1 eq). Handle SeO₂ in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% Ethyl Acetate/Hexane as eluent).

  • Work-up:

    • Once the starting material is consumed, cool the mixture to room temperature. A black precipitate of elemental selenium will be visible.

    • Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad with DCM.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic solution sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel to afford 3-Formyl-1,8-naphthyridine.

Trustworthiness (Self-Validation):

  • Expected Results: The product, 3-Formyl-1,8-naphthyridine, should be an off-white to yellow solid. Typical yields range from 50-70%. The formation of the aldehyde can be confirmed by ¹H NMR spectroscopy by the appearance of a characteristic singlet for the aldehyde proton around δ 9.5-10.5 ppm.

  • Troubleshooting:

    • Incomplete Reaction: If starting material remains after 8 hours, an additional portion of SeO₂ (0.2 eq) can be added and reflux continued.

    • Over-oxidation to Carboxylic Acid: A minor byproduct might be the corresponding carboxylic acid. Washing with NaHCO₃ helps to remove this acidic impurity. If significant over-oxidation occurs, consider reducing the reaction time or temperature on subsequent attempts.

Free-Radical Bromination to 3-(Bromomethyl)-1,8-naphthyridine

Introducing a halogen onto the methyl group transforms it into a reactive electrophilic site, ideal for nucleophilic substitution reactions to form ethers, esters, amines, and for C-C bond formation with organometallics. The Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) and a radical initiator, is the method of choice for this benzylic-type bromination.[9][10]

Causality and Mechanistic Insight

This reaction proceeds via a free-radical chain mechanism.[11][12][13] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, decomposes upon heating or UV irradiation to generate initial radicals. These radicals abstract a bromine atom from NBS to create a bromine radical (Br•). The bromine radical then abstracts a hydrogen atom from the C3-methyl group, which is the weakest C-H bond due to the stability of the resulting benzylic-type radical intermediate. This radical then reacts with another molecule of NBS to yield the brominated product and a new succinimidyl radical, which continues the chain. Anhydrous carbon tetrachloride (CCl₄) is the traditional solvent, as it is inert to the radical conditions.[10]

G cluster_mech Wohl-Ziegler Bromination Mechanism Initiator Initiator (AIBN) + Heat/UV Br_Rad Bromine Radical (Br•) Initiator->Br_Rad Initiation H_Abs H• Abstraction from -CH₃ Group Br_Rad->H_Abs Propagation Naph_Rad Naphthyridinylmethyl Radical H_Abs->Naph_Rad Product 3-(Bromomethyl)-1,8-naphthyridine Product Naph_Rad->Product Propagation (+NBS) Product->Br_Rad Chain Continues

Caption: The free-radical chain mechanism for NBS bromination.

Protocol 2: NBS Bromination

Materials:

  • 3-Methyl-1,8-naphthyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon Tetrachloride (CCl₄) (Caution: Toxic and Ozone-depleting, handle with care) or a suitable alternative like acetonitrile.

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flask fitted with a reflux condenser and protected from light (e.g., wrapped in aluminum foil), suspend 3-Methyl-1,8-naphthyridine (1.0 eq) in CCl₄ (15-20 mL per gram).

  • Reagent Addition: Add NBS (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77 °C). The reaction can also be initiated by shining a tungsten lamp on the flask. Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide (a byproduct) is seen floating at the top of the solvent.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the succinimide.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ to quench any remaining bromine, followed by water and brine.

  • Purification:

    • Dry the organic layer over Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at low temperature, as the product can be unstable.

    • The crude product is often used directly in the next step due to potential lability. If purification is necessary, it can be attempted by rapid column chromatography or recrystallization.

Trustworthiness (Self-Validation):

  • Expected Results: The product is often a reactive solid. Successful bromination is confirmed by ¹H NMR, where the methyl singlet (around δ 2.5 ppm) is replaced by a new singlet for the -CH₂Br protons at a downfield shift (approx. δ 4.5-5.0 ppm).

  • Troubleshooting:

    • No Reaction: Ensure the initiator is active and that the reaction is properly heated or irradiated. Impurities in the starting material can sometimes inhibit radical reactions.

    • Di-bromination: Using a slight excess of NBS can lead to the formation of the 3-(dibromomethyl) derivative. Use of stoichiometric NBS is crucial for selectivity.

    • Product Decomposition: 3-(Bromomethyl)-1,8-naphthyridine is a reactive benzylic-type halide and can be unstable to heat, light, and moisture. Store it cold and under an inert atmosphere, and use it promptly after synthesis.

C-C Bond Formation via Deprotonation and Alkylation

Creating new carbon-carbon bonds is fundamental to building molecular complexity. The acidity of the C3-methyl protons, enhanced by the electron-withdrawing naphthyridine ring, allows for deprotonation with a strong, non-nucleophilic base like n-butyllithium (n-BuLi). The resulting carbanion is a potent nucleophile that can react with various electrophiles.[14][15]

Causality and Mechanistic Insight

The reaction requires strictly anhydrous and anaerobic conditions, as organolithium reagents are extremely reactive towards water and oxygen.[14] The reaction is typically performed at low temperatures (-78 °C) to control reactivity and prevent side reactions. n-BuLi deprotonates the methyl group to form a deep red or purple-colored lithium salt. This nucleophilic species can then be "quenched" by adding an electrophile, such as an alkyl halide (e.g., iodomethane) or a carbonyl compound, to form the new C-C bond.

G cluster_mech Deprotonation-Alkylation Workflow Start 3-Methyl-1,8-naphthyridine in THF, -78°C Deprotonation Add n-BuLi Start->Deprotonation Anion Lithium Carbanion (Nucleophile) Deprotonation->Anion Deprotonation Electrophile Add Electrophile (e.g., CH₃I) Anion->Electrophile Product Alkylated Product Electrophile->Product Nucleophilic Attack

Caption: General workflow for C-C bond formation via lithiation.

Protocol 3: Lithiation and Alkylation with Iodomethane

Materials:

  • 3-Methyl-1,8-naphthyridine

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Tetrahydrofuran (THF), anhydrous

  • Iodomethane (CH₃I) (Caution: Toxic and volatile)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Add a magnetic stir bar.

  • Substrate Addition: Add 3-Methyl-1,8-naphthyridine (1.0 eq) and dissolve it in anhydrous THF (20 mL per gram) via cannula transfer.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution should develop a deep color. Stir at -78 °C for 1 hour.

  • Alkylation: Add iodomethane (1.2 eq) dropwise to the cold solution. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield 3-Ethyl-1,8-naphthyridine.

Trustworthiness (Self-Validation):

  • Expected Results: The successful reaction will yield the 3-ethyl derivative. This can be confirmed by ¹H NMR, which will show the disappearance of the methyl singlet and the appearance of a characteristic ethyl pattern (a triplet and a quartet).

  • Troubleshooting:

    • No Reaction/Low Yield: This is almost always due to the presence of water or oxygen. Ensure all glassware is rigorously dried and all solvents/reagents are anhydrous. The n-BuLi should be titrated before use to confirm its concentration.

    • Complex Mixture of Products: Side reactions, such as addition of n-BuLi to the naphthyridine ring, can occur if the temperature is not kept sufficiently low during the deprotonation step. Maintaining the temperature at -78 °C is critical.

Data Summary

TransformationKey ReagentsTypical ConditionsPrimary Product
Methyl to Aldehyde Selenium Dioxide (SeO₂)Reflux in 1,4-Dioxane3-Formyl-1,8-naphthyridine
Methyl to Bromomethyl N-Bromosuccinimide (NBS), AIBNReflux in CCl₄, light initiation3-(Bromomethyl)-1,8-naphthyridine
Methyl to Ethyl 1. n-Butyllithium (n-BuLi)2. Iodomethane (CH₃I)THF, -78 °C to RT3-Ethyl-1,8-naphthyridine

Conclusion

The functionalization of the C3-methyl group of 3-Methyl-1,8-naphthyridine provides a powerful and direct route to novel analogues for drug discovery and materials science. The protocols outlined in this note for oxidation, halogenation, and alkylation represent reliable and reproducible methods to access key chemical intermediates. By understanding the causality behind each reaction and adhering to the detailed procedures, researchers can effectively leverage this versatile scaffold to construct libraries of compounds for biological screening and the development of new chemical entities.

References

  • Title: Riley Oxidation Source: YouTube, 2022. URL: [Link]

  • Title: Riley oxidation Source: Wikipedia. URL: [Link]

  • Title: REACTION | Use And Mechanism of Selenium dioxide | SeO2 Source: YouTube, 2020. URL: [Link]

  • Title: Oxidation using selenium dioxide Source: Physics Forums, 2004. URL: [Link]

  • Title: Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tertButyl Hydroperoxide Source: ResearchGate. URL: [Link]

  • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: PMC, National Institutes of Health. URL: [Link]

  • Title: Illustrated Glossary of Organic Chemistry - Radical halogenation (free radical halogenation) Source: UCLA Department of Chemistry & Biochemistry. URL: [Link]

  • Title: A mild synthesis of substituted 1,8-naphthyridines Source: Green Chemistry (RSC Publishing). URL: [Link]

  • Title: Free-radical halogenation Source: Wikipedia. URL: [Link]

  • Title: N-Bromosuccinimide Source: Wikipedia. URL: [Link]

  • Title: N-Bromosuccinimide Source: LibreTexts. URL: [Link]

  • Title: Free-radical halogenation Source: L.S.College, Muzaffarpur, 2020. URL: [Link]

  • Title: N-Bromosuccinimide (NBS) Source: Organic Chemistry Portal. URL: [Link]

  • Title: Free radical halogenation of alkanes Source: Khan Academy, YouTube, 2025. URL: [Link]

  • Title: How can I perform a controlled oxidation of methyl aromatic groups using SeO2? Source: ResearchGate, 2018. URL: [Link]

  • Title: Free Radical Halogenation Source: YouTube, 2015. URL: [Link]

  • Title: Selenium dioxide (SeO2) - Riley oxidation Source: AdiChemistry. URL: [Link]

  • Title: Lithiation and Organolithium Reactions Source: Mettler Toledo. URL: [Link]

  • Title: 1,8-Naphthyridine synthesis Source: Organic Chemistry Portal. URL: [Link]

  • Title: Mechanism of Selenium Dioxide Oxidation of Olefins Source: Journal of Organic Chemistry, 1970. URL: [Link]

  • Title: Allylic Oxidation with Selenium Dioxide Source: ChemTube 3D. URL: [Link]

  • Title: Selenium Dioxide (SeO2) in Organic Chemistry Source: YouTube, 2019. URL: [Link]

  • Title: Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring Source: Baghdad Science Journal. URL: [Link]

  • Title: Lithiation of 2-Alkyl-3-amino- And 2-Alkyl-3-(methylamino)-4(3H)-quinazolinones Source: The Journal of Organic Chemistry, 1986. URL: [Link]

  • Title: Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes Source: PMC, National Institutes of Health, 2023. URL: [Link]

  • Title: Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring Source: ResearchGate. URL: [Link]

  • Title: LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY Source: Advanced Engineering Science, 2022. URL: [Link]

  • Title: A convenient one-pot synthesis of 1,8-naphthyridones Source: The Journal of Organic Chemistry, 2003. URL: [Link]

  • Title: Regioselective synthesis of functionalized[6][16]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions Source: Green Chemistry (RSC Publishing). URL: [Link]

  • Title: Fused 1,5-Naphthyridines: Synthetic Tools and Applications Source: MDPI, 2020. URL: [Link]

  • Title: Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition Source: PubMed, 2023. URL: [Link]

  • Title: 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities Source: PubMed, 2021. URL: [Link]

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Application Notes & Protocols: Leveraging 3-Methyl-1,8-naphthyridine Derivatives for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,8-Naphthyridine Scaffold in Cellular Imaging

The field of fluorescence microscopy is critically dependent on the development of sophisticated probes that can illuminate complex biological processes with high specificity and sensitivity. Among the heterocyclic compounds that have garnered significant attention, 1,8-naphthyridine derivatives stand out due to their unique structural and photophysical properties.[1][2] The rigid, planar ring system of the 1,8-naphthyridine core provides a robust scaffold for creating fluorophores with desirable characteristics, including high quantum yields and excellent photostability.[3]

These derivatives have demonstrated remarkable versatility, finding applications as fluorescent probes for recognizing specific DNA sequences, detecting metal ions, and imaging biomolecules.[1][4] Their utility stems from the electron-rich nitrogen atoms within the core structure, which can be chemically modified to fine-tune their photophysical properties and introduce functionalities for specific biological targeting.[5] The addition of a methyl group, as in 3-Methyl-1,8-naphthyridine, and other substitutions allows for the rational design of probes with tailored absorption and emission profiles, environmental sensitivity, and targeting capabilities. A practical, transition metal-free method for the α-methylation of 1,8-naphthyridines has been developed, making such derivatives more accessible.[6] This guide provides an in-depth exploration of these derivatives, focusing on their mechanisms, applications, and detailed protocols for their use in modern fluorescence microscopy.

Core Principles and Mechanisms of Action

Understanding the causality behind experimental choices begins with a firm grasp of the photophysical principles governing 1,8-naphthyridine probes. Their fluorescence is not merely a static property but a dynamic response to their immediate molecular environment.

Photophysical Characteristics

The fluorescence of 1,8-naphthyridine derivatives is characterized by several key parameters that researchers can exploit:

  • Solvatochromism: Many 1,8-naphthyridine derivatives exhibit solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent.[7] This property is invaluable for probing the microenvironment of cellular organelles. As polarity increases, the emission often shifts to longer wavelengths (a red shift), which can be correlated with the local environment's dielectric constant.[8]

  • Large Stokes Shifts: A significant separation between the maximum absorption and emission wavelengths, known as the Stokes shift, is a hallmark of many of these compounds.[8] A large Stokes shift (up to 229 nm has been reported in polar solvents) is highly advantageous as it minimizes self-quenching and reduces spectral overlap between excitation and emission light, thereby improving the signal-to-noise ratio.[8]

  • Intramolecular Charge Transfer (ICT): The underlying mechanism for the environmental sensitivity of these probes is often an Intramolecular Charge Transfer (ICT) process. Upon excitation, an electron is redistributed from an electron-donating part of the molecule to an electron-accepting part. The energy of this ICT state is stabilized by polar solvents, resulting in the observed red-shifted emission.[9]

Rational Design for Targeted Applications

The true power of the 1,8-naphthyridine scaffold lies in its synthetic tractability. By appending specific functional groups, these fluorophores can be transformed into highly specific sensors and organelle trackers.

  • Organelle Targeting: By introducing moieties with specific physicochemical properties (e.g., lipophilic cations for mitochondria, morpholine groups for lysosomes), 1,8-naphthyridine derivatives can be directed to accumulate in specific subcellular compartments like mitochondria, lysosomes, lipid droplets, and the endoplasmic reticulum.[8]

  • "Turn-On" Sensing of Analytes: Many derivatives are designed as "turn-on" fluorescent sensors. In their free state, their fluorescence is quenched through mechanisms like Photoinduced Electron Transfer (PET). Upon binding to a target analyte, such as a metal ion (e.g., Al³⁺, Cu²⁺, Zn²⁺), this quenching pathway is blocked, leading to a dramatic increase in fluorescence intensity.[10][11][12] This provides a highly sensitive detection mechanism with a low background signal.

Application Note I: Imaging Organelle Polarity in Live Cells

One of the most powerful applications of tailored 1,8-naphthyridine derivatives is the real-time visualization of polarity within distinct cellular organelles. Polarity is a critical parameter that reflects the water content and lipid composition of a compartment and can change significantly during physiological or pathological processes.

Scientific Principle

Specially designed 1,8-naphthyridine derivatives demonstrate a strong correlation between their fluorescence emission wavelength and the polarity of their environment.[8] As the polarity of the medium (e.g., the interior of a lysosome vs. a lipid droplet) increases, the fluorescence emission is red-shifted. By imaging the spectral output of the probe in different organelles, one can create a functional map of intracellular polarity.

Experimental Protocol: Live-Cell Staining and Imaging

This protocol provides a validated workflow for staining living HeLa cells with an organelle-targeting 1,8-naphthyridine derivative to monitor polarity.

Materials:

  • 1,8-naphthyridine derivative probe (e.g., a mitochondria-targeting variant)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • HeLa cells (or other adherent cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 35 mm glass-bottom imaging dishes

  • Confocal laser scanning microscope with spectral imaging capabilities

Protocol Steps:

  • Probe Preparation (Stock Solution):

    • Prepare a 1 mM stock solution of the 1,8-naphthyridine derivative in high-quality DMSO.[13]

    • Scientist's Note: DMSO is the solvent of choice due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid cytotoxicity.

    • Store the stock solution at -20°C, protected from light.

  • Cell Culture and Seeding:

    • Culture HeLa cells in complete medium at 37°C in a humidified 5% CO₂ incubator.

    • One day before imaging, seed the cells onto 35 mm glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment. This ensures healthy, well-spread cells for imaging.

  • Staining Procedure:

    • Prepare a working solution of the probe by diluting the 1 mM stock solution into pre-warmed complete culture medium to a final concentration of 3-10 µM.[8] The optimal concentration should be determined empirically for each new probe or cell line.

    • Remove the existing medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.

    • Add fresh, pre-warmed complete medium or a clear imaging buffer (e.g., Hanks' Balanced Salt Solution) to the dish.

    • Immediately transfer the dish to the confocal microscope stage, which should be equipped with an environmental chamber maintaining conditions at 37°C and 5% CO₂.

    • Scientist's Note: For validation, co-staining with a commercially available organelle tracker (e.g., MitoTracker™ Red CMXRos) can be performed according to the manufacturer's protocol to confirm subcellular localization.

  • Confocal Microscopy Parameters:

    • Excite the probe using a laser line appropriate for its absorption maximum (typically in the 375-450 nm range).[8]

    • Collect the emission across a wide spectral range (e.g., 470-650 nm) using a spectral detector.[8]

    • Acquire images with minimal laser power and exposure time to reduce phototoxicity and photobleaching.

Data Visualization and Interpretation

The acquired spectral data can be used to generate a ratiometric or pseudo-colored image representing intracellular polarity. By analyzing the emission maximum in different regions of the cell corresponding to specific organelles, you can quantitatively assess their relative polarity. A shift towards longer wavelengths (redder colors) indicates a more polar environment.

Diagram: General Workflow for Live-Cell Imaging

Below is a diagram outlining the key steps for a successful live-cell imaging experiment using 1,8-naphthyridine probes.

LiveCellWorkflow cluster_prep Preparation cluster_stain Staining cluster_image Imaging CellSeeding Seed cells on glass-bottom dish Incubate24h Incubate 24h (37°C, 5% CO₂) CellSeeding->Incubate24h Wash1 Wash cells with PBS Incubate24h->Wash1 ProbePrep Prepare 1 mM Probe Stock in DMSO WorkSol Dilute Probe to 5-10 µM in pre-warmed medium ProbePrep->WorkSol AddProbe Add working solution to cells WorkSol->AddProbe Wash1->AddProbe IncubateStain Incubate 15-30 min (37°C, protected from light) AddProbe->IncubateStain Wash2 Wash cells 2x with PBS IncubateStain->Wash2 AddBuffer Add fresh medium or imaging buffer Wash2->AddBuffer Microscopy Acquire Images (Confocal Microscope) AddBuffer->Microscopy

Caption: Workflow for live-cell staining with 1,8-naphthyridine probes.

Application Note II: "Turn-On" Detection of Intracellular Metal Ions

The dysregulation of metal ion homeostasis is linked to numerous diseases. 1,8-Naphthyridine derivatives can be engineered as highly selective "turn-on" chemosensors for detecting ions like Zn²⁺ and Cu²⁺ in biological systems.[12]

Scientific Principle

These probes are designed with a chelating moiety that can selectively bind to a target metal ion. In the unbound state, the probe's fluorescence is quenched. The coordination of the metal ion disrupts the quenching mechanism, causing a significant enhancement in fluorescence emission, which can be readily detected and quantified.

Diagram: Mechanism of a "Turn-On" Metal Ion Sensor

This diagram illustrates the activation mechanism of a chemosensor upon binding to a metal ion.

TurnOnSensor cluster_process Probe_Off 1,8-Naphthyridine Probe Quenched State Low Fluorescence Probe_On Probe-Ion Complex Activated State High Fluorescence Probe_Off->Probe_On Binding Light_Out_Weak Weak Emission Probe_Off:struct->Light_Out_Weak Quenching Light_Out_Strong Strong Emission Probe_On:struct->Light_Out_Strong Fluorescence Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Probe_On Binding Light_In Excitation Light Light_In->Probe_Off:struct Excitation Light_In->Probe_On:struct Excitation

Caption: "Turn-On" fluorescence mechanism for metal ion detection.

Protocol: In Vitro Characterization and Cellular Detection

This protocol is a two-part process: first, characterizing the probe's response in solution, and second, applying it to detect the target ion in living cells.

Part A: In Vitro Spectrofluorometric Titration

  • Solution Preparation:

    • Prepare a 10 µM working solution of the probe in an appropriate buffer (e.g., HEPES, pH 7.4).[5]

    • Prepare a high-concentration stock solution of the target metal salt (e.g., 10 mM ZnCl₂) and a panel of other metal salts for selectivity testing.[5]

  • Fluorescence Titration:

    • Place the probe solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum.

    • Add small aliquots of the target metal ion stock solution incrementally, recording the full emission spectrum after each addition.

    • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the binding affinity and dynamic range.

  • Selectivity Test:

    • To separate cuvettes containing the 10 µM probe solution, add a significant excess (e.g., 10-100 equivalents) of various competing metal ions and record the fluorescence response. Compare this to the response generated by the target ion to validate selectivity.[14]

Part B: Cellular Imaging of Metal Ions

  • Cell Preparation and Probe Loading:

    • Seed and culture cells as described in the organelle imaging protocol.

    • Load the cells with the probe by incubating them in a 5-10 µM solution of the probe in culture medium for 20-30 minutes at 37°C.

  • Ion influx and Imaging:

    • Wash the cells twice with PBS to remove excess probe.

    • Acquire a baseline fluorescence image.

    • To induce an influx of the target ion, supplement the imaging medium with a known concentration of the metal salt (e.g., 50 µM ZnCl₂), often in conjunction with an ionophore like pyrithione to facilitate membrane transport.

    • Acquire a time-lapse series of images to monitor the increase in intracellular fluorescence as the probe binds to the target ion.

Data Summary and Troubleshooting

Summary of Photophysical Properties

The table below summarizes typical photophysical properties for representative 1,8-naphthyridine derivatives, demonstrating their tunability.

Derivative TypeMax. Absorption (λ_abs)Max. Emission (λ_em)Stokes Shift (nm)Application Focus
Polarity Sensor 1a447 nm605 nm158 nmEndoplasmic Reticulum Polarity[8]
Polarity Sensor 1b412 nm550 nm138 nmLipid Droplet Polarity[8][13]
Polarity Sensor 1c384 nm495 nm111 nmLysosome Polarity[8][13]
Al³⁺ Sensor (HL)~380 nm414 nm~34 nmSelective Al³⁺ Detection[11]
Nucleic Acid ProbeNIR rangeNIR rangeLargeMitochondrial Nucleic Acids[15]
Field-Proven Insights & Troubleshooting
  • Problem: High background fluorescence or non-specific staining.

    • Cause & Solution: The probe concentration may be too high. Reduce the working concentration and/or decrease the incubation time. Ensure thorough washing steps are performed to remove all unbound probe.

  • Problem: Rapid photobleaching.

    • Cause & Solution: The laser power is too high. Use the lowest possible laser intensity that provides a sufficient signal. Use a more sensitive detector if available. An anti-fade mounting medium can be used for fixed-cell imaging.

  • Problem: No fluorescent signal or very weak signal.

    • Cause & Solution: Check that the excitation and emission settings on the microscope match the probe's spectra. Verify the probe's integrity; it may have degraded due to improper storage. For ion sensors, ensure the target ion is bioavailable to the cell (an ionophore may be necessary).

  • Problem: Cytotoxicity.

    • Cause & Solution: The probe itself or the final DMSO concentration may be toxic. Perform a cell viability assay (e.g., MTT assay) to determine a non-toxic working concentration range.[14] Keep the final DMSO concentration below 0.5%.

References

  • Multiple organelle-targeted 1,8-naphthyridine derivatives for detecting the polarity of organelles. Journal of Materials Chemistry B (RSC Publishing).
  • Multiple organelle-targeted[8][14]-naphthyridin derivatives for detecting the polarity of organelle. RSC Publishing. Available at:

  • New 1,8-naphthyridine-based probes for the selective fluorescence signalling of toxic cadmium: synthesis, photophysical studies and molecular modelling. Taylor & Francis Online.
  • The structure, photophysical properties and application of 1,8-naphthyridine derivatives. Semantic Scholar.
  • Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. PubMed.
  • 1,8-Naphthyridine and 8-hydroxyquinoline modified Rhodamine B derivatives: “Turn-on” fluorescent and colorimetric sensors for Al3+ and Cu2+. ResearchGate.
  • A Highly Selective Fluorescent Probe for Hg2+ Based on a 1,8-Naphthalimide Derivative. ACS Omega.
  • Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging. ResearchGate.
  • A novel Schiff-base fluorescent probe based on 1,8-naphthyridine and naphthalimide for Al 3+. ResearchGate.
  • Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. PubMed.
  • A 1,8-naphthyridine-based fluorescent chemodosimeter for the rapid detection of Zn2+ and Cu2+. PubMed.
  • Application Notes and Protocols for 4-Methyl-1,8-naphthyridine-2,7-diol as a Fluorescent Probe. Benchchem.
  • 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. Organic & Biomolecular Chemistry (RSC Publishing).
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH.
  • Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. PubMed.

Sources

Application Notes and Protocols for 1,8-Naphthyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of 1,8-Naphthyridine Scaffolds in Advanced OLED Technology

The 1,8-naphthyridine core, a nitrogen-containing heterocyclic compound, has emerged as a privileged scaffold in the design of next-generation materials for organic light-emitting diodes (OLEDs).[1][2] Its inherent electron-deficient nature, rigid planar structure, and high thermal stability make it an exceptional building block for various components within an OLED device. While the specific substitution patterns on the 1,8-naphthyridine ring can be tailored to fine-tune the material's properties, this guide will focus on the principles of application using a representative derivative to illustrate the synthesis, device fabrication, and characterization of this promising class of materials.

Initially recognized for their diverse biological activities, the unique photophysical properties of 1,8-naphthyridine derivatives have garnered significant attention in materials science.[2][3] These compounds are being extensively explored as n-type (electron-transporting) materials, host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, and as the core of TADF emitters themselves. The ability to modify the 1,8-naphthyridine scaffold at various positions allows for precise control over the frontier molecular orbital (HOMO/LUMO) energy levels, triplet energy, and charge transport characteristics, which are critical parameters for achieving high-efficiency and long-lasting OLEDs.

This document serves as a comprehensive guide for researchers, providing a deep dive into the application of 1,8-naphthyridine derivatives in OLEDs. We will explore the underlying scientific principles, provide detailed experimental protocols for material synthesis and device fabrication, and present a comparative analysis of their performance metrics.

Core Principles: Why 1,8-Naphthyridine Derivatives Excel in OLEDs

The efficacy of 1,8-naphthyridine derivatives in OLEDs stems from a combination of their electronic and structural properties. Understanding these is key to appreciating the rationale behind their molecular design and application.

  • Electron-Deficient Nature: The presence of two nitrogen atoms in the aromatic system renders the 1,8-naphthyridine core electron-deficient. This intrinsic property facilitates electron injection and transport, making these derivatives excellent candidates for electron transport layers (ETLs) and as the acceptor unit in donor-acceptor (D-A) type TADF emitters.[4]

  • High Triplet Energy: For use as a host material for phosphorescent or TADF emitters, a high triplet energy (ET) is crucial to prevent reverse energy transfer from the dopant to the host. The rigid structure of the 1,8-naphthyridine core contributes to a high ET, enabling efficient energy transfer to the emissive dopant.

  • Thermal and Morphological Stability: OLEDs operate at elevated temperatures, and the materials used must be thermally stable to ensure a long device lifetime. 1,8-Naphthyridine derivatives typically exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), indicating excellent thermal and morphological stability.[4]

  • Tunable Photophysical Properties: The photophysical properties of 1,8-naphthyridine derivatives, such as their absorption and emission wavelengths and photoluminescence quantum yield (PLQY), can be readily tuned through chemical modification.[4] By introducing different substituents at various positions on the naphthyridine ring, it is possible to achieve emission colors spanning the entire visible spectrum, from deep blue to red.

Data at a Glance: Comparative Properties of Representative 1,8-Naphthyridine Derivatives

To illustrate the tunability of their properties, the following table summarizes the photophysical and electrochemical data for a selection of 1,8-naphthyridine derivatives used in OLEDs.

DerivativeRole in OLEDEmission ColorPLQY (%)HOMO (eV)LUMO (eV)ET (eV)EQEmax (%)Reference
Cz-NDTADF EmitterBlue>90-5.83-2.712.8915.3[5]
tBuCz-NDTADF EmitterBlue>90-5.79-2.672.8720.9[5]
Oligonaphthyridine 1Emitter/ETLYellow70-100---1.2 (cd/A)[4][6]
Oligonaphthyridine 2Emitter/ETLWhite-Pink70-100---0.6 (cd/A)[4][6]
(mtfmpp)2Ir(mmND)Phosphorescent EmitterRed---->30[7]

Note: This table presents a selection of data from the literature. For detailed information, please refer to the cited sources. PLQY = Photoluminescence Quantum Yield; HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital; ET = Triplet Energy; EQEmax = Maximum External Quantum Efficiency.

Experimental Protocols: From Synthesis to Device Fabrication

The following sections provide detailed, step-by-step protocols for the synthesis of a representative 1,8-naphthyridine derivative and the fabrication of a multilayer OLED device.

Protocol 1: Synthesis of a 2,7-disubstituted 1,8-Naphthyridine Derivative

This protocol is based on the synthesis of a donor-acceptor type TADF emitter, a common application for the 1,8-naphthyridine scaffold.

Synthesis_Workflow Start Starting Materials: 2,7-dichloro-1,8-naphthyridine Carbazole Reaction Palladium-Catalyzed Buchwald-Hartwig Amination Start->Reaction Toluene, NaOtBu, Pd(dba)2, Xantphos Purification Purification: Column Chromatography Sublimation Reaction->Purification Crude Product Product Final Product: 2,7-di(9H-carbazol-9-yl)-1,8-naphthyridine (Cz-ND) Purification->Product Purified Product

Synthesis workflow for a representative 1,8-naphthyridine derivative.

Materials:

  • 2,7-dichloro-1,8-naphthyridine

  • Carbazole

  • Sodium tert-butoxide (NaOtBu)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)2)

  • Xantphos

  • Anhydrous Toluene

  • Standard laboratory glassware and purification apparatus (column chromatography, sublimation)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,7-dichloro-1,8-naphthyridine (1.0 eq), carbazole (2.2 eq), and sodium tert-butoxide (2.5 eq).

  • Catalyst Addition: To the flask, add Pd(dba)2 (0.05 eq) and Xantphos (0.1 eq).

  • Solvent Addition and Reflux: Add anhydrous toluene to the flask and reflux the reaction mixture at 110 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with water. Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Final Purification: For high-purity material required for OLED fabrication, further purify the product by temperature-gradient vacuum sublimation.

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Fabrication of a Vacuum-Deposited OLED Device

This protocol describes the fabrication of a multilayer OLED using the synthesized 1,8-naphthyridine derivative as the emissive layer.

OLED_Fabrication_Workflow cluster_deposition Layer Deposition Sequence Substrate Substrate Preparation: ITO-coated glass Cleaning (sonication) Deposition Vacuum Thermal Evaporation (P < 10^-6 Torr) Substrate->Deposition HIL Hole Injection Layer (HIL) e.g., HAT-CN (10 nm) HTL Hole Transport Layer (HTL) e.g., TAPC (40 nm) EML Emissive Layer (EML) Host:CBP, Dopant:Cz-ND (20 nm) HBL Hole Blocking Layer (HBL) e.g., TPBi (10 nm) ETL Electron Transport Layer (ETL) e.g., TPBi (30 nm) EIL Electron Injection Layer (EIL) e.g., LiF (1 nm) Cathode Cathode Deposition Aluminum (Al) (100 nm) HIL->HTL HTL->EML EML->HBL HBL->ETL ETL->EIL EIL->Cathode Encapsulation Encapsulation (Glass lid and UV-curable epoxy) Cathode->Encapsulation Device Finished OLED Device Encapsulation->Device

Workflow for the fabrication of a vacuum-deposited OLED.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Organic materials for each layer (e.g., HAT-CN for HIL, TAPC for HTL, CBP as host, Cz-ND as dopant, TPBi for HBL/ETL)

  • LiF for EIL

  • High-purity aluminum (Al) for cathode

  • Vacuum thermal evaporation system

  • Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

  • UV-curable epoxy and glass lids for encapsulation

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent solution, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before loading into the deposition chamber.

  • Vacuum Deposition: Place the cleaned substrates and the organic and inorganic materials into a high-vacuum thermal evaporation system. Evacuate the chamber to a pressure below 10-6 Torr.

  • Layer Deposition: Sequentially deposit the organic and inorganic layers onto the ITO substrate at controlled rates. A typical device structure and layer thicknesses are as follows:

    • Hole Injection Layer (HIL): HAT-CN (10 nm)

    • Hole Transport Layer (HTL): TAPC (40 nm)

    • Emissive Layer (EML): Co-deposition of a host material (e.g., CBP) and the 1,8-naphthyridine derivative dopant (e.g., Cz-ND) at a specific doping concentration (e.g., 6 wt%) to a thickness of 20 nm.

    • Hole Blocking Layer (HBL): TPBi (10 nm)

    • Electron Transport Layer (ETL): TPBi (30 nm)

    • Electron Injection Layer (EIL): LiF (1 nm)

    • Cathode: Aluminum (Al) (100 nm)

  • Encapsulation: After deposition, transfer the devices to a glovebox with an inert atmosphere. Encapsulate the devices by sealing a glass lid over the active area using a UV-curable epoxy to protect the device from oxygen and moisture.

Device Characterization:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer.

  • Electroluminescence (EL) Spectra: Record using a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculate from the luminance, current density, and EL spectrum.

  • Device Lifetime: Measure the time it takes for the initial luminance to decrease to a certain percentage (e.g., LT50 or LT95) under constant current driving.

Structure-Property Relationships and Mechanistic Insights

The performance of OLEDs based on 1,8-naphthyridine derivatives is intricately linked to their molecular structure. For instance, in D-A type TADF emitters, the dihedral angle between the donor and the 1,8-naphthyridine acceptor is a critical parameter. A larger dihedral angle leads to better separation of the HOMO and LUMO, which in turn reduces the exchange energy and results in a smaller singlet-triplet energy splitting (ΔEST). A small ΔEST is essential for efficient reverse intersystem crossing (RISC), the key process in TADF.

The introduction of bulky substituents, such as tert-butyl groups on the donor moieties, can enhance the solubility of the material and prevent intermolecular aggregation, which can lead to luminescence quenching. Furthermore, the choice of donor and its linkage position on the 1,8-naphthyridine core can significantly influence the emission color and charge-transporting properties of the final molecule.

Conclusion and Future Outlook

The 1,8-naphthyridine scaffold has proven to be a remarkably versatile and effective building block for a wide range of high-performance OLED materials. Their inherent electronic properties, coupled with their high stability and tunable photophysical characteristics, make them a compelling choice for researchers in both academic and industrial settings. The continued exploration of novel substitution patterns and molecular architectures based on the 1,8-naphthyridine core is expected to lead to further advancements in OLED technology, including higher efficiencies, longer lifetimes, and improved color purity. This guide provides a foundational understanding and practical protocols to facilitate the exploration and application of this exciting class of materials.

References

  • Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs. Dyes and Pigments, 178, 108324. (2020).
  • Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes. New Journal of Chemistry, 36(8), 1634-1640. (2012).
  • Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore.
  • Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes.
  • The structure, photophysical properties and application of 1,8-naphthyridine derivatives. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 39, 1-20. (2019).
  • Naphthyridin-based Iridium(III) Complexes for Green to Red OLEDs with EQEs over 30% and Low Efficiency Roll-off.
  • Process for synthesizing naphthyridine derivatives and intermediates thereof.
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. (2022).
  • Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs.
  • Solution-Processed OLED Based on a Mixed-Ligand Europium Complex. MDPI. (2022).
  • White hyperelectrofluorescence from solution-processable OLEDs based on phenothiazine substituted tetraphenylethylene derivatives.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919-930. (2017).
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-24. (2016).
  • Photophysical Properties of Some Naphthalimide Derivatives.

Sources

The Untapped Potential of the 1,8-Naphthyridine Scaffold: A Catalyst Scaffolding Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Introduction: The Elusive Catalytic Role of 3-Methyl-1,8-naphthyridine

In the vast landscape of organic catalysis, the search for novel, efficient, and selective catalysts is a perpetual endeavor. The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry and materials science due to its unique electronic and structural properties.[1][2][3] However, a comprehensive review of the current scientific literature reveals a notable gap: the specific application of 3-Methyl-1,8-naphthyridine as a catalyst in organic reactions remains largely unexplored and undocumented. While numerous synthetic routes to access the 1,8-naphthyridine skeleton are well-established, often employing various catalytic systems, the intrinsic catalytic activity of the substituted naphthyridine products themselves is not a primary focus of these studies.[4][5][6][7][8]

This guide, therefore, pivots from a direct application note on 3-Methyl-1,8-naphthyridine to a broader, more insightful exploration of the 1,8-naphthyridine scaffold as a versatile platform in catalysis . We will delve into its well-documented role as a ligand in transition metal catalysis and explore its theoretical potential as an organocatalyst, drawing parallels with structurally related compounds. This approach aims to provide researchers, scientists, and drug development professionals with a foundational understanding and a forward-looking perspective on harnessing the catalytic potential of this intriguing heterocyclic system.

The 1,8-Naphthyridine Scaffold: A Ligand Designer's Playground

The most significant contribution of the 1,8-naphthyridine framework to catalysis lies in its exceptional ability to act as a bidentate ligand for a variety of transition metals. The two nitrogen atoms, positioned in a pincer-like arrangement, create a rigid and pre-organized binding site, which can lead to the formation of stable and catalytically active metal complexes.[1]

Key Structural Features for Ligand Design:
  • Bidentate Coordination: The proximate nitrogen atoms allow for the formation of a stable five-membered chelate ring with a metal center.

  • Tunable Electronics: The electronic properties of the naphthyridine ring can be readily modified by introducing electron-donating or electron-withdrawing substituents at various positions. This allows for fine-tuning of the metal center's reactivity.

  • Steric Control: The introduction of bulky groups on the naphthyridine backbone can create a specific steric environment around the metal center, influencing the selectivity of the catalyzed reaction.

Workflow for Developing 1,8-Naphthyridine-Based Metal Catalysts

G cluster_0 Ligand Synthesis cluster_1 Complexation cluster_2 Catalytic Application A Functionalized 2-Aminonicotinaldehyde C Friedländer Annulation A->C B Active Methylene Compound B->C D Substituted 1,8-Naphthyridine Ligand C->D F Coordination Reaction D->F E Metal Precursor (e.g., Pd(OAc)₂, CuI) E->F G 1,8-Naphthyridine-Metal Complex F->G I Catalytic Reaction (e.g., Cross-Coupling) G->I H Substrates H->I J Product I->J

Figure 1: A generalized workflow for the development and application of 1,8-naphthyridine-metal catalysts.

Application Example: Palladium-Catalyzed Cross-Coupling Reactions

The use of 1,8-naphthyridine derivatives as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, has been reported to enhance catalytic activity and stability. The strong coordination of the naphthyridine ligand to the palladium center can prevent catalyst decomposition at high temperatures and promote efficient oxidative addition and reductive elimination steps.

Table 1: Representative 1,8-Naphthyridine Ligands in Pd-Catalyzed Reactions

LigandReaction TypeKey Advantages
2,2'-Bis(diphenylphosphino)-1,8-naphthyridineSuzuki-Miyaura CouplingHigh turnover numbers, good functional group tolerance
2-Ferrocenyl-1,8-naphthyridineMethoxycarbonylationEnhanced catalytic activity
Substituted 1,8-NaphthyridinesHeck ReactionImproved catalyst stability and product yields

Theoretical Potential of 1,8-Naphthyridines as Organocatalysts

While direct evidence for 3-Methyl-1,8-naphthyridine as an organocatalyst is lacking, its chemical structure suggests potential applications in reactions where tertiary amines or related nitrogen heterocycles are known to be effective.

The Baylis-Hillman Reaction: A Plausible Application

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane).[9][10][11] The mechanism involves the nucleophilic attack of the amine on the activated alkene to form a zwitterionic intermediate, which then adds to the aldehyde.[10]

G cluster_0 Catalytic Cycle A 1,8-Naphthyridine Catalyst B Activated Alkene A->B Nucleophilic Attack C Zwitterionic Intermediate B->C D Aldehyde C->D Addition E Adduct D->E F Product E->F Proton Transfer & Catalyst Regeneration F->A

Figure 2: Proposed catalytic cycle for a 1,8-naphthyridine-catalyzed Baylis-Hillman reaction.

The nitrogen atoms of the 1,8-naphthyridine ring possess lone pairs of electrons and could potentially act as the nucleophilic trigger in the Baylis-Hillman reaction. The methyl group in 3-Methyl-1,8-naphthyridine would introduce a degree of steric hindrance and could also electronically influence the nucleophilicity of the adjacent nitrogen atom.

Protocol for Screening 3-Methyl-1,8-naphthyridine as a Baylis-Hillman Catalyst

This protocol is a proposed starting point for investigating the catalytic activity of 3-Methyl-1,8-naphthyridine in the Baylis-Hillman reaction.

Materials:

  • 3-Methyl-1,8-naphthyridine (as potential catalyst)

  • Benzaldehyde (substrate)

  • Methyl acrylate (substrate)

  • DABCO (positive control catalyst)

  • Dimethylformamide (DMF, solvent)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), methyl acrylate (1.2 mmol), and DMF (2 mL).

  • Catalyst Addition: Add 3-Methyl-1,8-naphthyridine (0.1 mmol, 10 mol%). For the positive control, use DABCO (0.1 mmol) in a separate reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC at regular intervals (e.g., every 24 hours).

  • Work-up: Once the reaction is complete (or after a set time, e.g., 7 days), quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the product by ¹H and ¹³C NMR spectroscopy and compare with literature data for the Baylis-Hillman adduct of benzaldehyde and methyl acrylate.

Expected Outcome and Interpretation:

The formation of the expected Baylis-Hillman product would indicate that 3-Methyl-1,8-naphthyridine possesses catalytic activity in this reaction. The yield and reaction time can be compared to the DABCO-catalyzed reaction to assess its efficiency. The absence of product formation would suggest that under these conditions, it is not an effective catalyst for this transformation.

Future Directions and Conclusion

The 1,8-naphthyridine scaffold holds considerable, yet largely untapped, potential in the realm of organic catalysis. While its role as a robust ligand in transition metal catalysis is well-established, its application as an organocatalyst remains a fertile ground for future research. The exploration of 3-Methyl-1,8-naphthyridine and other substituted derivatives in reactions like the Baylis-Hillman, Michael additions, and other amine-catalyzed transformations could unveil a new class of effective and tunable organocatalysts.

This guide serves as a call to the scientific community to look beyond the traditional applications of 1,8-naphthyridines and to investigate their catalytic prowess. The systematic screening of a library of substituted 1,8-naphthyridines in a variety of organic reactions, coupled with computational studies to understand their electronic and steric properties, will undoubtedly pave the way for novel catalytic discoveries.

References

  • 15.8.3 Naphthyridines (Update 2024).
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC. NIH.
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega.
  • Synthetic Strategies, Reactivity and Applic
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
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  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF.
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  • 3-Methyl-1,8-naphthyridine | 14759-22-9. ChemScene.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. PubMed.
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  • Organocatalysis: A Tool of Choice for the Enantioselective Nucleophilic Dearomatization of Electron-Deficient Six-Membered Ring Azaarenium Salts - MDPI. MDPI.
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Application Notes: A Step-by-Step Guide to the Friedländer Synthesis of 3-Methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold that forms the backbone of numerous compounds with significant applications in medicinal chemistry, materials science, and chemical biology.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] Notably, the 1,8-naphthyridine moiety is a key component in several established drugs, such as the antibacterial agent nalidixic acid.[5] The synthesis of these valuable compounds is therefore of paramount interest to researchers in drug discovery and development.

The Friedländer synthesis is a classic and highly versatile chemical reaction for the construction of quinoline and naphthyridine ring systems.[5][6] This reaction involves the condensation of a 2-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[7][8] This application note provides a detailed, step-by-step guide for the synthesis of 3-Methyl-1,8-naphthyridine, a representative member of this important class of heterocycles, via the Friedländer annulation.

Reaction Mechanism and Rationale

The Friedländer synthesis proceeds through an initial aldol-type condensation between the 2-aminoaromatic aldehyde and the enolizable ketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic naphthyridine ring system.[5] The choice of catalyst (acidic or basic) can influence the reaction rate and, in some cases, the regioselectivity when unsymmetrical ketones are used.[6][9][10][11]

For the synthesis of 3-Methyl-1,8-naphthyridine, the reaction involves the condensation of 2-amino-3-formylpyridine (also known as 2-aminonicotinaldehyde) with acetone.[1] The α-methylene protons of acetone are sufficiently acidic to be removed by a base, forming an enolate that then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent cyclization and dehydration lead to the desired product.

Experimental Protocol: Synthesis of 3-Methyl-1,8-naphthyridine

This protocol outlines a modern, environmentally conscious approach to the Friedländer synthesis, utilizing water as a solvent and a biocompatible ionic liquid as a catalyst. This method offers high yields and operational simplicity.[1][2]

Materials and Equipment
Reagent/EquipmentSpecifications
2-Amino-3-formylpyridinePurity ≥ 98%
AcetoneACS grade
Choline hydroxide (ChOH)45 wt. % in H₂O
Deionized WaterHigh purity
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Heating mantle/oil bath
Condenser
Nitrogen gas inlet
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Standard laboratory glassware
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-amino-3-formylpyridine (0.5 mmol, 61.1 mg) and acetone (1.5 mmol, 0.111 mL).[1]

  • Solvent and Catalyst Addition: To the flask, add 1 mL of deionized water, followed by the addition of choline hydroxide (1 mol%, approximately 3 µL of a 45% aqueous solution).[1]

  • Inert Atmosphere: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere throughout the reaction. This is crucial to prevent potential side reactions.

  • Reaction Conditions: Heat the reaction mixture to 50°C using a heating mantle or oil bath, with vigorous stirring.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a suitable eluent system (e.g., ethyl acetate/hexane) to track the disappearance of the starting material and the appearance of the product spot. The reaction is typically complete within 6 hours.[1]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The crude product is often obtained in high purity. If further purification is required, recrystallization from a suitable solvent or column chromatography on silica gel can be performed.

Expected Yield

This method has been reported to provide excellent yields, often exceeding 90%.[1]

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of 3-Methyl-1,8-naphthyridine.

Friedlander_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 2-Amino-3-formylpyridine Acetone solvent_catalyst Add Solvent & Catalyst: Water & Choline Hydroxide reagents->solvent_catalyst 1 reaction Heat to 50°C under N₂ atmosphere (6 hours) solvent_catalyst->reaction 2 monitoring Monitor by TLC reaction->monitoring cooling Cool to RT reaction->cooling 3 extraction Extract with Ethyl Acetate cooling->extraction 4 drying Dry & Concentrate extraction->drying 5 purification Purify (if necessary) drying->purification 6 product 3-Methyl-1,8-naphthyridine (Final Product) purification->product 7

Caption: Workflow for the synthesis of 3-Methyl-1,8-naphthyridine.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.[12][13]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[13]

  • Chemical Handling: Handle all chemicals with care, avoiding contact with skin and eyes.[14] Refer to the Safety Data Sheets (SDS) for each reagent for detailed safety information.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12]

Troubleshooting and Expert Insights

  • Low Yield: If the yield is lower than expected, ensure that the starting materials are of high purity and that the reaction was carried out under a truly inert atmosphere. The reaction time may also need to be extended.

  • Impurity Formation: The formation of side products can sometimes occur. Careful control of the reaction temperature is important. If impurities are present after work-up, purification by column chromatography is recommended.

  • Catalyst Choice: While choline hydroxide is an effective and green catalyst, other bases such as piperidine or acids like p-toluenesulfonic acid have also been used in Friedländer syntheses.[8] The choice of catalyst may need to be optimized for different substrates.

  • Regioselectivity: When using unsymmetrical ketones, regioselectivity can be a concern. The use of specific amine catalysts, such as pyrrolidine derivatives, has been shown to provide high regioselectivity for the formation of 2-substituted products.[9][10][11]

Chemical Reaction Diagram

The following diagram illustrates the chemical transformation in the Friedländer synthesis of 3-Methyl-1,8-naphthyridine.

Friedlander_Reaction reactant1 2-Amino-3-formylpyridine product 3-Methyl-1,8-naphthyridine reactant1->product Friedländer Condensation plus + reactant2 Acetone arrow Choline Hydroxide, H₂O, 50°C

Caption: Friedländer synthesis of 3-Methyl-1,8-naphthyridine.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • McWilliams, J. C., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467-77. [Link]

  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18685–18694. [Link]

  • Reddy, K. S., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Wang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Reddy, K. R., et al. (1997). Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry - Section B, 36B(12), 1102-1104. [Link]

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  • Google Patents. (2006).
  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18685-18694. [Link]

  • Oakwood Chemical. 2-Amino-3-formylpyridine. [Link]

  • Wang, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28227–28237. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • Kaur, R., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Medicinal Chemistry Research, 30(5), 1037-1056. [Link]

  • University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Hayes, C. J., et al. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(23), 6344-6350. [Link]

  • Kumar, A., et al. (2020). Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13907-13921. [Link]

  • Jain, R., & Sharma, P. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-25. [Link]

  • Kalstein. (n.d.). Safety in the Handling of Laboratory Reagents. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

  • DC Fine Chemicals. (2024). Chemical Reagents: The key to accurate and safe experiments in the laboratory. [Link]

  • Rivera, N. R., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications, 31(10), 1573-1579. [Link]

  • Al-Ghorbani, M., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Chemical Intermediates: The Case of 2-Amino-3-pyridinecarboxaldehyde. [Link]

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Application Note: 3-Methyl-1,8-naphthyridine Based Fluorescent Probes for Selective Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,8-naphthyridine scaffold, particularly its 3-methyl substituted derivatives, has emerged as a privileged structure in the design of fluorescent chemosensors. Its inherent photophysical properties, combined with the bidentate chelating nature of its two nitrogen atoms, make it an exceptional platform for the selective and sensitive detection of various metal ions.[1] This guide provides a comprehensive overview of the design principles, underlying sensing mechanisms, and practical applications of these probes. We offer detailed, field-proven protocols for the synthesis of a representative probe, its characterization through fluorescence spectroscopy, and the robust determination of key performance metrics such as binding stoichiometry and the limit of detection (LOD).

The 1,8-Naphthyridine Scaffold: An Ideal Platform for Fluorescent Sensing

The utility of the 1,8-naphthyridine core in chemosensor design is rooted in its unique electronic and structural properties.[2] The two nitrogen atoms are positioned in a pre-organized arrangement, creating an ideal coordination pocket for metal ions. This binding event is the cornerstone of the sensing mechanism, as it induces a conformational change in the molecule that directly perturbs its electronic state. This perturbation manifests as a measurable change in the probe's fluorescence properties—be it intensity, wavelength, or lifetime.

The 3-methyl group, while seemingly simple, plays a crucial role in fine-tuning the electronic properties and steric environment of the binding pocket, enhancing the selectivity and stability of the resulting metal complexes.[1][2] The versatility of this scaffold allows for straightforward chemical modification at various positions, enabling the rational design of probes with high selectivity for specific target ions such as Hg²⁺, Cd²⁺, Al³⁺, and Cu²⁺.[3][4][5][6]

Fundamental Sensing Mechanisms

The interaction between a 3-methyl-1,8-naphthyridine probe and a metal ion can trigger several photophysical processes, leading to a distinct fluorescence response. Understanding these mechanisms is critical for both designing new probes and interpreting experimental results.

  • Photoinduced Electron Transfer (PET): "Turn-On" Sensing: This is one of the most elegant and commonly employed mechanisms.[3] In the absence of a metal ion, the fluorescence of the naphthyridine fluorophore is "quenched" because an electron from a nearby donor moiety (the receptor) is transferred to the excited fluorophore, providing a non-radiative decay pathway. Upon binding a metal ion, the receptor's highest occupied molecular orbital (HOMO) is stabilized, making the electron transfer energetically unfavorable. This blockage of the PET process restores the radiative decay pathway, resulting in a significant increase in fluorescence intensity—a "turn-on" response.[6][7]

  • Intramolecular Charge Transfer (ICT): In probes featuring a donor-π-acceptor structure, excitation can lead to an ICT state with a large dipole moment. The energy of this state is highly sensitive to the polarity of the environment. Metal ion coordination can drastically alter the electron-donating or -withdrawing nature of the receptor, modulating the ICT process and often leading to a ratiometric shift in the emission wavelength.[8][9]

  • Fluorescence Quenching: "Turn-Off" Sensing: While "turn-on" probes are often preferred for their lower background signal, "turn-off" mechanisms are also effective.[10] Quenching can be induced by paramagnetic ions (like Cu²⁺ or Fe³⁺) or through the "heavy atom effect" (with ions like Hg²⁺ or Pb²⁺), which promotes intersystem crossing to the non-emissive triplet state.[8][11][12]

G cluster_0 Initial State: Low Fluorescence cluster_1 Sensing Event cluster_2 Final State: High Fluorescence ('Turn-On') Probe Probe (Fluorophore + Receptor) PET Active PET or Free Rotation Probe->PET Metal Target Metal Ion (Mⁿ⁺) Probe->Metal Binding Event Quenched Fluorescence Quenched (Non-Radiative Decay) PET->Quenched Complex [Probe-Mⁿ⁺] Complex Blocked PET Blocked or Rotation Restricted Complex->Blocked Emissive Fluorescence Emitted (Radiative Decay) Blocked->Emissive

Caption: General mechanism for a 'turn-on' fluorescent probe.

Performance Characteristics of Selected Probes

The rational design of 3-methyl-1,8-naphthyridine derivatives has yielded a variety of probes with impressive performance metrics for different metal ions.

Probe Derivative TypeTarget IonTypical ResponseLimit of Detection (LOD)Solvent SystemReference
Naphthalimide Schiff BaseAl³⁺Fluorescence Enhancement (PET inhibition)0.13 µMMethanol[6]
Boronic Acid ConjugateHg²⁺Fluorescence Quenching~7-fold improvement with fructoseNot specified[3]
Bipyridyl AmideCd²⁺Selective Fluorescence EnhancementNot specifiedNot specified[4]
Rhodamine HydrazoneCu²⁺Colorimetric & "Turn-On" FluorescenceNot specifiedAqueous Media[5]

Experimental Application Protocols

The following protocols provide a self-validating framework for the synthesis, characterization, and application of a representative 3-methyl-1,8-naphthyridine-based probe.

Protocol 1: Synthesis of a Representative Schiff Base Probe

This protocol describes a typical condensation reaction to form a Schiff base, a common strategy for linking the 1,8-naphthyridine core to a signaling unit.

Rationale: The imine (C=N) bond formed in a Schiff base is often susceptible to coordination with metal ions, which restricts C=N isomerization and can inhibit PET, leading to a "turn-on" fluorescence response.

Materials:

  • 2-Amino-3-methyl-1,8-naphthyridine

  • Substituted Salicylaldehyde (e.g., 2-hydroxy-1-naphthaldehyde)

  • Absolute Ethanol

  • Catalytic amount of acetic acid

  • Standard glassware for reflux reaction

Procedure:

  • Dissolution: Dissolve equimolar amounts of 2-amino-3-methyl-1,8-naphthyridine and the desired aldehyde in absolute ethanol in a round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of chloroform/hexane) to obtain the pure probe.

  • Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Fluorescence Titration

This protocol details how to measure the probe's response to increasing concentrations of a target metal ion.

Rationale: Titration allows for the determination of the probe's sensitivity, selectivity, and binding affinity. Using a buffered aqueous/organic mixture ensures solubility and maintains a stable pH, which is crucial as fluorescence can be pH-dependent.[13]

Materials:

  • Synthesized probe

  • High-purity metal salts (e.g., chlorides or nitrates)

  • Spectroscopic grade solvent (e.g., Ethanol or Acetonitrile)

  • Buffer solution (e.g., 0.01 M PBS, pH 7.4)[13]

  • Calibrated fluorescence spectrophotometer

Procedure:

  • Stock Solutions: Prepare a stock solution of the probe (e.g., 1 mM in ethanol). Prepare a stock solution of the target metal ion (e.g., 10 mM in deionized water).

  • Working Solution: In a series of cuvettes, place a fixed volume of the probe stock solution and dilute with a mixture of the organic solvent and buffer (e.g., 2:8 v/v EtOH:PBS) to a final probe concentration of 10 µM.[13]

  • Titration: Add increasing aliquots of the metal ion stock solution to the cuvettes, ensuring the total volume change is negligible (<5%). Mix thoroughly after each addition.

  • Incubation: Allow the solutions to equilibrate for a set time (e.g., 10 minutes) at a constant temperature (e.g., 25 °C) before measurement.[13]

  • Measurement: Record the fluorescence emission spectrum for each solution at a predetermined excitation wavelength. The excitation and emission slit widths should be kept constant (e.g., 5.0 nm).[13]

  • Data Plotting: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

Protocol 3: Determination of Binding Stoichiometry via Job's Plot

The Job's plot, or method of continuous variation, is a definitive method to determine the binding ratio between the probe and the metal ion.[14]

Rationale: By varying the mole fraction of the probe and metal ion while keeping the total molar concentration constant, the maximum fluorescence signal will occur at the mole fraction corresponding to the stoichiometry of the complex.[15][16]

G cluster_workflow Job's Plot Workflow A 1. Prepare Equimolar Stock Solutions (Probe & Metal Ion, e.g., 100 µM) B 2. Create a Series of Mixtures (Total [P]+[M] = Constant) Vary Mole Fraction (X_M) from 0 to 1 A->B C 3. Measure Fluorescence Intensity for Each Mixture B->C D 4. Plot ΔF (F - F₀) vs. Mole Fraction (X_M) C->D E 5. Identify Maximum Point of the Plot D->E F Maximum at X_M = 0.5  →  1:1 Stoichiometry Maximum at X_M = 0.66 →  1:2 Stoichiometry E->F

Caption: Workflow for determining binding stoichiometry using a Job's plot.

Procedure:

  • Equimolar Stocks: Prepare stock solutions of the probe and the metal ion at the exact same concentration (e.g., 100 µM).

  • Prepare Mixtures: Prepare a series of 10-12 solutions where the total molar concentration of [Probe] + [Metal Ion] is held constant (e.g., 30 µM).[16] The mole fraction of the metal ion should vary from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 1.0).

  • Measure Fluorescence: Record the fluorescence intensity for each solution under the same conditions as the titration experiment.

  • Plot Data: Plot the change in fluorescence intensity (ΔF) against the mole fraction of the metal ion.

  • Determine Stoichiometry: The mole fraction at which the maximum fluorescence occurs indicates the binding stoichiometry. For example, a maximum at 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 (Probe:Metal) complex.

Protocol 4: Calculation of the Limit of Detection (LOD)

The LOD is a critical parameter that defines the lowest concentration of an analyte that can be reliably detected.

Rationale: The 3σ/k method is a widely accepted standard for calculating the LOD from fluorescence titration data. It provides a statistically robust measure of sensitivity.[17][18]

Procedure:

  • Blank Measurements: Measure the fluorescence intensity of a solution containing only the probe (no metal ion) at least 10 times to obtain a reliable dataset.

  • Calculate Standard Deviation (σ): Calculate the standard deviation of the blank measurements. This value represents the noise of the system.[19]

  • Obtain the Slope (k): From the fluorescence titration data (Protocol 2), plot the fluorescence intensity versus the concentration of the metal ion. Identify the linear portion of the curve at low concentrations.

  • Linear Regression: Perform a linear regression on this portion of the data to determine the slope (k) of the line.[17]

  • Calculate LOD: Use the following equation:

    LOD = (3 × σ) / k

    Where:

    • σ is the standard deviation of the blank measurements.

    • k is the slope of the linear calibration curve.

Conclusion and Future Outlook

3-Methyl-1,8-naphthyridine-based fluorescent probes represent a powerful and versatile tool in the field of analytical chemistry and chemical biology. Their straightforward synthesis, tunable photophysical properties, and inherent coordinating ability allow for the development of highly selective and sensitive sensors for a wide range of metal ions.[20][21] The protocols detailed in this guide provide a robust framework for researchers to reliably synthesize, characterize, and validate new probes. Future advancements will likely focus on developing probes with ratiometric responses, near-infrared (NIR) emission for deeper biological imaging, and multi-analyte sensing capabilities.

References

  • Current trends in the detection and removal of heavy metal ions using functional materials. (2023).
  • Job's plot analysis for the binding stoichiometry between probe AP and Hg²⁺. (n.d.).
  • Tuning the sensitivity towards mercury via cooperative binding to d-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid deriv
  • Figure S13. Job's plot analysis illustrating (A) 1:1 stoichiometry for... (n.d.).
  • Fluorescence quenching mechanism and the application of green carbon nanodots in the detection of heavy metal ions: a review. (n.d.). New Journal of Chemistry.
  • New 1,8-naphthyridine-based probes for the selective fluorescence signalling of toxic cadmium: synthesis, photophysical studies and molecular modelling. (n.d.).
  • Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. (n.d.).
  • Job's plot of BODIPY probe with PA according to the of continuous vari
  • Job plot. (n.d.). Wikipedia.
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  • 1,8-Naphthyridine and 8-hydroxyquinoline modified Rhodamine B derivatives: “Turn-on” fluorescent and colorimetric sensors for Al3+ and Cu2+. (n.d.).
  • Aggregation of Metal-Nanoparticle-Induced Fluorescence Enhancement and Its Applic
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  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). ACS Omega.
  • Fluorescence sensing and bioimaging of Cu(ii) ions using amino-1,8-naphthalimide-based small-molecule chemosensors. (n.d.). Sensors & Diagnostics.
  • A: Job's plot by fluorescence spectrometer for the binding stoichiometry of geraniol with M1. B. (n.d.).
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  • Review on Recent Advances in Metal Ions Sensing Using Different Fluorescent Probes. (2018). Journal of Fluorescence.
  • A Highly Selective Fluorescent Probe for Hg2+ Based on a 1,8-Naphthalimide Deriv
  • Methods to determine limit of detection and limit of quantification in quantitative real-time PCR (qPCR). (2017).
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  • Limit of detection, limit of quantific
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Application Notes and Protocols for the Radiolabeling of 1,8-Naphthyridine Derivatives for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,8-Naphthyridine Scaffold in Modern Radiopharmaceutical Design

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its rigid, planar structure and ability to engage in various biological interactions have made it a focal point for the development of potent enzyme inhibitors and receptor ligands.[4][5] In recent years, this scaffold has garnered significant attention for its potential in oncology, particularly as a core component of inhibitors targeting key players in the DNA Damage Response (DDR) pathway, such as Poly (ADP-ribose) polymerase (PARP) and Topoisomerase II.[6][7][8]

The translation of these potent biological agents into non-invasive imaging tools is a critical step in modern drug development and personalized medicine. By radiolabeling 1,8-naphthyridine derivatives with positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclides, we can visualize and quantify their biodistribution, target engagement, and pharmacokinetics in vivo. This provides invaluable information for selecting drug candidates, optimizing dosing regimens, and stratifying patient populations.

This comprehensive guide provides detailed protocols and technical insights for the radiolabeling of 1,8-naphthyridine derivatives with common radionuclides for preclinical and clinical imaging. We will delve into the rationale behind precursor design, specific labeling methodologies, and rigorous quality control procedures essential for the development of robust and reliable radiotracers.

Part 1: Precursor Design and Synthesis Strategies

The successful radiolabeling of a 1,8-naphthyridine derivative hinges on the strategic design and synthesis of a suitable precursor molecule. The precursor must contain a functional group that can be readily and efficiently converted into the radiolabeled moiety under the constraints of short-lived isotopes (i.e., rapid reaction times, mild conditions, and small scale).

Precursors for Radiohalogenation (¹⁸F, ¹²³I, ¹²⁴I)

Radiohalogenation is a cornerstone of radiopharmaceutical chemistry. The choice of precursor depends on the desired halogen and the labeling chemistry.

  • For Radioiodination (e.g., ¹²³I, ¹²⁴I, ¹³¹I): Electrophilic substitution on an activated aromatic ring is the most common approach. Organometallic precursors, such as trialkylstannyl (e.g., -Sn(CH₃)₃) or boronic acid/ester derivatives, are highly effective.[9][10][11] These precursors undergo facile iododestannylation or iododeboronation with high regioselectivity and yield. The synthesis of a trimethylstannyl precursor typically involves the lithiation of a halo-substituted 1,8-naphthyridine followed by quenching with trimethyltin chloride.

  • For Radiofluorination (¹⁸F): Nucleophilic aromatic substitution (SₙAr) is the preferred method for introducing no-carrier-added ¹⁸F.[12][13] This requires an electron-deficient aromatic ring and a good leaving group. A common strategy is to introduce a nitro group (-NO₂) ortho or para to the position of fluorine substitution. The strong electron-withdrawing nature of the nitro group, in concert with the inherent electron deficiency of the pyridine rings in the naphthyridine system, activates the ring for nucleophilic attack by [¹⁸F]fluoride.[14]

Precursors for Radiometal Chelation (e.g., ⁶⁸Ga, ¹⁷⁷Lu)

For labeling with metallic radionuclides, a bifunctional chelator is conjugated to the 1,8-naphthyridine scaffold. The chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), securely sequesters the radiometal ion.[15][16][17]

The synthesis involves functionalizing the 1,8-naphthyridine derivative with a reactive group (e.g., an amine or carboxylic acid) that can be coupled to an activated form of the chelator (e.g., DOTA-NHS ester).[18] This creates a stable conjugate ready for radiolabeling.

Precursors for ¹¹C-Labeling

Carbon-11 labeling often involves the rapid formation of a C-¹¹C bond. A common and versatile method is ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. The precursor for this reaction is typically a desmethyl derivative of the target molecule, containing a nucleophilic atom (e.g., N-H, O-H, S-H) that can be alkylated. For a 1,8-naphthyridine derivative, this would involve synthesizing a precursor with a free amine or hydroxyl group at the desired labeling position.

Part 2: Detailed Radiolabeling Protocols

The following protocols are provided as detailed guides for the radiolabeling of 1,8-naphthyridine derivatives. These are representative methods and may require optimization for specific substrates.

Protocol for Radioiodination of a 1,8-Naphthyridine Derivative for SPECT/PET Imaging

This protocol is based on the radioiodination of a Topoisomerase II inhibitor, compound 5p , as described by Abuzahra et al., using an electrophilic substitution method.[6][8]

Principle: Electrophilic radioiodine, generated in situ by the oxidation of [¹³¹I]NaI, is reacted with the electron-rich phenyl moiety of the 1,8-naphthyridine precursor.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Radioiodination Reaction cluster_qc Purification & QC reagent1 Precursor 5p in Ethanol mix Mix Precursor and [¹³¹I]NaI reagent1->mix reagent2 [¹³¹I]NaI Solution reagent2->mix reagent3 Chloramine-T Solution add_cat Add Chloramine-T (Initiate Reaction) reagent3->add_cat mix->add_cat react Vortex at RT (5 min) add_cat->react quench Quench with Na₂S₂O₅ react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry evap Evaporate Solvent dry->evap tlc Radio-TLC Analysis (Radiochemical Purity) evap->tlc

Caption: Workflow for the radioiodination of a 1,8-naphthyridine derivative.

Materials:

  • 1,8-Naphthyridine precursor (e.g., compound 5p from[6])

  • [¹³¹I]NaI or [¹²³I]NaI in 0.1 M NaOH

  • Ethanol, absolute

  • Chloramine-T solution (2 mg/mL in water)

  • Sodium metabisulfite (Na₂S₂O₅) solution (5 mg/mL in water)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saline, sterile

  • TLC plates (Silica gel 60 F254)

  • Mobile phase: Chloroform:Methanol (9:1 v/v)

Procedure:

  • In a lead-shielded vial, dissolve 1 mg of the 1,8-naphthyridine precursor in 200 µL of ethanol.

  • Add 37-74 MBq (1-2 mCi) of [¹³¹I]NaI solution.

  • Initiate the reaction by adding 100 µL of freshly prepared Chloramine-T solution.

  • Immediately vortex the reaction mixture at room temperature for 5 minutes.

  • Quench the reaction by adding 150 µL of sodium metabisulfite solution. Vortex for 1 minute.

  • Add 1 mL of ethyl acetate and 1 mL of water. Vortex thoroughly for 2 minutes to extract the radiolabeled product into the organic phase.

  • Separate the organic layer and dry it over a small amount of anhydrous sodium sulfate.

  • Carefully transfer the dried organic solution to a clean vial and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the final product in sterile saline for in vivo studies.

  • Determine the radiochemical purity using radio-TLC (see Quality Control section).

Protocol for ⁶⁸Ga-Labeling of a DOTA-Conjugated 1,8-Naphthyridine for PET Imaging

This protocol describes a generalized method for labeling a DOTA-conjugated 1,8-naphthyridine derivative, based on established procedures for peptides.[15][17][19]

Principle: ⁶⁸Ga³⁺ eluted from a ⁶⁸Ge/⁶⁸Ga generator is chelated by the DOTA macrocycle, which is covalently attached to the 1,8-naphthyridine scaffold, forming a stable complex.[20]

Workflow Diagram:

G cluster_elution ⁶⁸Ga Elution & Trapping cluster_reaction Chelation Reaction cluster_qc Purification & QC generator ⁶⁸Ge/⁶⁸Ga Generator elute Elute with 0.1 M HCl generator->elute trap Trap ⁶⁸Ga³⁺ on SCX Cartridge elute->trap elute_ga Elute ⁶⁸Ga³⁺ with 5M NaCl/HCl trap->elute_ga precursor_prep DOTA-Naphthyridine in Acetate Buffer react Heat at 95°C (5-10 min) precursor_prep->react elute_ga->react purify Purify on C18 Cartridge react->purify formulate Formulate in Saline/ Ethanol purify->formulate hplc Radio-HPLC Analysis (Radiochemical Purity) formulate->hplc tlc Radio-TLC Analysis (Free ⁶⁸Ga) formulate->tlc

Caption: Workflow for ⁶⁸Ga-labeling of a DOTA-conjugated 1,8-naphthyridine.

Materials:

  • DOTA-conjugated 1,8-naphthyridine precursor (10-20 nmol)

  • ⁶⁸Ge/⁶⁸Ga generator

  • Cation-exchange (SCX) cartridge

  • 0.1 M HCl, trace metal grade

  • 5 M NaCl / 0.1 M HCl solution

  • Sodium acetate buffer (1 M, pH 4.5)

  • C18 light Sep-Pak cartridge

  • Ethanol, USP grade

  • Water for injection (WFI)

  • Sterile 0.9% saline

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl according to the manufacturer's instructions.

  • ⁶⁸Ga Trapping: Pass the eluate through an SCX cartridge to trap the ⁶⁸Ga³⁺.

  • Precursor Preparation: In a sterile reaction vial, dissolve 10-20 nmol of the DOTA-1,8-naphthyridine conjugate in 400 µL of sodium acetate buffer.

  • Labeling Reaction: Elute the trapped ⁶⁸Ga³⁺ from the SCX cartridge directly into the reaction vial using 500 µL of the 5 M NaCl / 0.1 M HCl solution.

  • Heat the reaction vial at 95 °C for 5-10 minutes in a shielded heating block.

  • Purification: After cooling, load the reaction mixture onto a C18 Sep-Pak cartridge (pre-conditioned with ethanol and water). Wash the cartridge with 5 mL of WFI to remove unchelated ⁶⁸Ga and salts.

  • Elute the final product, [⁶⁸Ga]Ga-DOTA-1,8-naphthyridine, from the cartridge with 0.5 mL of ethanol.

  • Formulation: Dilute the ethanolic solution with 4.5 mL of sterile saline to obtain a final solution suitable for injection (≤10% ethanol).

  • Perform quality control checks as described below.

Protocol for ¹⁸F-Fluorination of a Nitro-Substituted 1,8-Naphthyridine for PET Imaging

This protocol describes a nucleophilic aromatic substitution (SₙAr) reaction on an activated 1,8-naphthyridine precursor.

Principle: No-carrier-added [¹⁸F]fluoride, activated by a phase-transfer catalyst (e.g., Kryptofix 2.2.2), displaces a nitro group on the electron-deficient 1,8-naphthyridine ring at elevated temperature.[21][22]

Workflow Diagram:

G cluster_f18_prep [¹⁸F]Fluoride Preparation cluster_reaction Fluorination Reaction cluster_qc Purification & QC cyclotron [¹⁸O]H₂O Target Irradiation trap_f18 Trap [¹⁸F]F⁻ on QMA Cartridge cyclotron->trap_f18 elute_f18 Elute with K₂CO₃/K₂₂₂ trap_f18->elute_f18 dry_f18 Azeotropic Drying with Acetonitrile elute_f18->dry_f18 add_precursor Add Nitro-Naphthyridine Precursor in DMSO dry_f18->add_precursor react Heat at 140-160°C (15-20 min) add_precursor->react dilute Dilute with Water react->dilute purify_hplc Semi-preparative HPLC dilute->purify_hplc collect Collect Product Peak purify_hplc->collect formulate Formulate via Rotary Evaporation & Reconstitution collect->formulate qc_final Final QC (HPLC, TLC) formulate->qc_final

Caption: Workflow for the nucleophilic ¹⁸F-fluorination of a 1,8-naphthyridine precursor.

Materials:

  • Nitro-substituted 1,8-naphthyridine precursor (e.g., 2-nitro-7-chloro-1,8-naphthyridine) (2-5 mg)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron

  • Quaternary methyl ammonium (QMA) anion-exchange cartridge

  • Kryptofix 2.2.2 (K₂₂₂) solution (10 mg/mL in acetonitrile)

  • Potassium carbonate (K₂CO₃) solution (2 mg/mL in water)

  • Acetonitrile (MeCN), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Semi-preparative HPLC system

Procedure:

  • [¹⁸F]Fluoride Processing: Trap the cyclotron-produced [¹⁸F]fluoride on a QMA cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vial using a solution of K₂₂₂ (1 mL) and K₂CO₃ (200 µL).

  • Dry the [¹⁸F]K/K₂₂₂ complex by azeotropic distillation with anhydrous acetonitrile (2 x 1 mL) at 110 °C under a stream of nitrogen until completely dry.

  • Fluorination Reaction: Dissolve the nitro-1,8-naphthyridine precursor (2-5 mg) in 500 µL of anhydrous DMSO and add it to the dried [¹⁸F]fluoride.

  • Seal the vial and heat at 140-160 °C for 15-20 minutes.

  • Purification: After cooling, quench the reaction by adding 4 mL of water.

  • Inject the entire mixture onto a semi-preparative HPLC column (e.g., C18) to separate the ¹⁸F-labeled product from the precursor and byproducts.

  • Collect the product peak, remove the HPLC solvent via rotary evaporation, and formulate the final product in a suitable vehicle (e.g., saline with ≤10% ethanol).

  • Perform final quality control checks.

Part 3: Quality Control for In Vivo Imaging Agents

Rigorous quality control (QC) is mandatory to ensure the safety, purity, and efficacy of any radiopharmaceutical intended for in vivo use.[16][23]

ParameterMethodAcceptance CriteriaRationale
Identity Co-elution with a non-radioactive reference standard on analytical radio-HPLC.[9]The retention time of the main radioactive peak must match that of the reference standard (typically within ±5%).Confirms that the radioactivity is associated with the correct chemical entity.
Radiochemical Purity (RCP) Analytical radio-HPLC or radio-TLC.[16][24]≥95%Ensures that the vast majority of the radioactivity is in the desired chemical form, minimizing off-target radiation dose and ambiguous imaging signals.
Radionuclidic Purity Gamma spectroscopyIsotope-specific (e.g., for ⁶⁸Ga, <0.001% ⁶⁸Ge breakthrough).Confirms the absence of other radioactive isotopes that could contribute to unnecessary radiation dose or degrade image quality.
Specific Activity (SA) Calculated from the total radioactivity (calibrated ion chamber) and the mass of the compound (HPLC with UV detector calibrated with a standard curve).As high as practicably achievable (typically >37 GBq/µmol or 1 Ci/µmol for PET tracers).High specific activity is crucial to avoid pharmacological effects from the injected mass and to ensure high signal-to-noise in the image.
pH pH meter or pH strips4.5 - 7.5Ensures the final product is physiologically compatible and will not cause pain or tissue damage upon injection.
Sterility & Endotoxins Standard microbiological tests (e.g., USP <71> and <85>)Sterile and pass endotoxin limits (e.g., <175 EU/V).Essential for patient safety to prevent infection and pyrogenic reactions.
Example HPLC Method for RCP Determination:
  • System: Analytical HPLC with in-line UV and radioactivity detectors.

  • Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and radioactivity detector.

Part 4: Biological Context - Targeting Topoisomerase II in the DNA Damage Response

Many 1,8-naphthyridine derivatives exert their anticancer effects by targeting Topoisomerase II (Topo II), a critical enzyme in managing DNA topology during replication and transcription.[6][25] Topo II functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA strand to pass through, and then resealing the break.[26][27]

Topo II poisons, including certain 1,8-naphthyridines, stabilize the "cleavage complex," where Topo II is covalently bound to the 5' ends of the DNA.[28] This prevents the religation of the DNA strands, leading to an accumulation of persistent DSBs. These DSBs trigger the DNA Damage Response (DDR) pathway, which, if the damage is overwhelming, ultimately leads to programmed cell death (apoptosis).[21]

Radiolabeled 1,8-naphthyridine-based Topo II inhibitors can, therefore, be used to image tumors where this pathway is active and to assess the delivery and target engagement of Topo II-targeted therapies.

Topoisomerase II Inhibition Pathway:

G cluster_pathway Normal Topo II Catalytic Cycle cluster_inhibition Inhibition by 1,8-Naphthyridine DNA Supercoiled DNA TopoII Topoisomerase II (Topo II) DNA->TopoII Binding ADP ADP + Pi TopoII->ADP CleavageComplex Covalent Topo II- DNA Cleavage Complex (Transient) TopoII->CleavageComplex DNA Cleavage ATP ATP ATP->TopoII Religation DNA Religation CleavageComplex->Religation Normal Pathway StabilizedComplex Stabilized Cleavage Complex (Persistent) RelaxedDNA Relaxed DNA Religation->RelaxedDNA Naphthyridine 1,8-Naphthyridine (Topo II Poison) Naphthyridine->CleavageComplex Inhibition of Religation DSB Double-Strand Breaks (DSBs) StabilizedComplex->DSB DDR DNA Damage Response (ATM/ATR, γH2AX) DSB->DDR Apoptosis Apoptosis (Cell Death) DDR->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition by 1,8-naphthyridine derivatives.

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Application Notes & Protocols for the Green Synthesis of 3-Methyl-1,8-Naphthyridine Derivatives in Water

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Traditional synthetic routes often rely on harsh reaction conditions, hazardous organic solvents, and expensive metal catalysts, posing significant environmental and economic challenges.[1][4][5] This guide details green, water-based synthetic protocols for 3-methyl-1,8-naphthyridine derivatives, leveraging the principles of sustainable chemistry. By employing water as a benign solvent and utilizing methods such as biocompatible catalysts and energy-efficient irradiation, these protocols offer a significant advancement in operational simplicity, safety, and yield. The methodologies presented herein are designed to be robust, easily scalable, and aligned with the modern demands of environmentally conscious pharmaceutical development.

Foundational Principle: The Aqueous Friedländer Annulation

The cornerstone of this green synthesis is the Friedländer annulation, a classic and highly effective reaction for constructing quinoline and naphthyridine ring systems. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (an active methylene compound).

In our context, the synthesis of 3-methyl-1,8-naphthyridine derivatives proceeds via the reaction of 2-aminonicotinaldehyde with various ketones possessing an α-methyl group. The use of water as the reaction medium is a pivotal green modification. While traditionally considered a poor solvent for many organic reactions, water can offer unique reactivity and selectivity, driven by hydrophobic effects and its high polarity. The challenge often lies in the solubility of reactants, which can be overcome with the right catalytic system or energy input.[1]

G cluster_reactants Reactants cluster_conditions Green Conditions A 2-Aminonicotinaldehyde E 3-Methyl-1,8-Naphthyridine Derivative A->E Condensation & Cyclization B Active Methylene Compound (e.g., Acetone for 2,3-dimethyl-1,8-naphthyridine) B->E C Solvent: Water (H₂O) C->E D Catalyst/Energy (e.g., Choline Hydroxide, Ultrasound, Microwave) D->E

Figure 1: General workflow for the green synthesis of 1,8-naphthyridine derivatives.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for synthesizing 1,8-naphthyridine derivatives in an aqueous medium. These methods have been selected for their high efficiency, environmental compatibility, and operational simplicity.

Protocol 1: Ionic Liquid-Catalyzed Synthesis in Water

This protocol utilizes choline hydroxide (ChOH), a biocompatible and inexpensive ionic liquid, as a metal-free catalyst.[1][4] Choline hydroxide is highly effective in water, where it is believed to facilitate the reaction by forming crucial hydrogen bonds with the reactants, thereby lowering the activation energy of the condensation steps.[1][4] This method is notable for its excellent yields and the ease of product and catalyst separation.[5]

Objective: To synthesize 2,3-dimethyl-1,8-naphthyridine.

Materials:

  • 2-Aminonicotinaldehyde (M.W. 122.12 g/mol )

  • Acetone (M.W. 58.08 g/mol )

  • Choline Hydroxide (ChOH), ~45 wt. % in H₂O

  • Deionized Water (H₂O)

  • Ethyl Acetate

  • Nitrogen (N₂) gas supply

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (0.5 mmol, 61.1 mg).

  • Reagent Addition: Add deionized water (1.0 mL) to the flask, followed by acetone (1.5 mmol, 110 µL). Note: A slight excess of the ketone can improve reaction kinetics.

  • Catalyst Introduction: Add choline hydroxide (1 mol %, ~3 µL) to the stirring mixture.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 2-3 minutes to establish an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 50°C with continuous stirring.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an eluent system of 10% methanol in dichloromethane. The reaction is typically complete within 10-12 hours.[1][5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and perform an extraction using ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator. The choline hydroxide catalyst remains in the aqueous phase, allowing for simple separation.

  • Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol/water. The expected product is 2,3-dimethyl-1,8-naphthyridine.

Protocol 2: Energy-Efficient Microwave-Assisted Synthesis

Microwave irradiation offers a significant green advantage by dramatically reducing reaction times and energy consumption through efficient dielectric heating. While many literature examples are solvent-free, the principle can be adapted for aqueous systems.[6][7] This protocol describes a DABCO-catalyzed reaction, which has been shown to be effective under microwave conditions.[6]

Objective: To synthesize 3-methyl-2-phenyl-1,8-naphthyridine.

Materials:

  • 2-Aminonicotinaldehyde (M.W. 122.12 g/mol )

  • Propiophenone (M.W. 134.18 g/mol )

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Deionized Water (H₂O) or solvent-free

  • Ethanol (for recrystallization)

Procedure:

  • Reagent Mixing: In a 10 mL microwave reaction vessel, combine 2-aminonicotinaldehyde (1.0 mmol, 122 mg), propiophenone (1.0 mmol, 134 mg), and DABCO (20 mol %, 22.4 mg). Note: While the original protocol is solvent-free, a small amount of water (0.5 mL) can be added to facilitate mixing and heat transfer, though optimization may be required.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power of 600W for 3-5 minutes.[6]

  • Monitoring: Monitor the reaction by TLC after a short irradiation period to avoid product degradation.

  • Work-up: After cooling, add ice-cold water to the reaction mixture. If a solid precipitates, collect it by filtration. If not, perform an extraction with ethyl acetate.

  • Purification: Wash the crude product with dilute HCl to remove the basic catalyst, followed by water. Recrystallize the solid from ethanol to yield pure 3-methyl-2-phenyl-1,8-naphthyridine.[6]

Comparative Analysis of Green Synthetic Methods

The choice of synthetic method can be guided by available equipment, desired scale, and specific substrate requirements. The following table summarizes the key performance indicators for the discussed protocols.

Parameter Method 1: Choline Hydroxide Method 2: Microwave (DABCO) Traditional Methods
Catalyst Choline Hydroxide (1 mol%)[1]DABCO (20 mol%)[6]KOH, Piperidine, Metal Catalysts[1][8]
Solvent Water[1]Solvent-Free / Water[6]Methanol, Ethanol, DMF, DMSO[1][8]
Temperature 50°C[1]N/A (Microwave Power)Reflux (65-120°C)
Reaction Time 10-12 hours[1]3-5 minutes[6]8-24 hours
Yield (%) >90%[1][5]74-86%[6]60-80%
Green Merits Biocompatible catalyst, easy separation, mild conditions.Extremely fast, energy-efficient, minimal solvent.Hazardous solvents, harsh conditions, metal waste.

Plausible Reaction Mechanism

The Friedländer synthesis of 3-methyl-1,8-naphthyridines in the presence of a base catalyst like choline hydroxide proceeds through a well-established cascade of reactions involving condensation, cyclization, and dehydration.

G cluster_mechanism Reaction Mechanism Start Ketone + Base (OH⁻) Enolate Enolate Formation Start->Enolate Deprotonation Aldol Aldol Condensation Enolate->Aldol Nucleophilic Attack on 2-Aminonicotinaldehyde Cyclization Intramolecular Cyclization (Schiff Base Formation) Aldol->Cyclization Amino group attacks ketone carbonyl Dehydration Dehydration & Aromatization Cyclization->Dehydration - H₂O Product 1,8-Naphthyridine Dehydration->Product - H₂O

Figure 2: Key steps in the base-catalyzed Friedländer annulation.

Mechanistic Elucidation:

  • Enolate Formation: The base (e.g., hydroxide from ChOH) abstracts an α-proton from the active methylene compound (ketone), forming a nucleophilic enolate.

  • Aldol Condensation: The enolate attacks the electrophilic carbonyl carbon of 2-aminonicotinaldehyde.

  • Intramolecular Cyclization: The amino group of the aminonicotinaldehyde moiety then attacks the ketone's carbonyl carbon in an intramolecular fashion, forming a heterocyclic intermediate.

  • Dehydration: A two-step dehydration (elimination of two water molecules) occurs, leading to the formation of the stable, aromatic 1,8-naphthyridine ring system.

Conclusion and Outlook

The protocols outlined in this guide demonstrate that the synthesis of medicinally relevant 3-methyl-1,8-naphthyridine derivatives can be achieved through highly efficient, scalable, and environmentally benign methods. The use of water as a solvent, combined with mild catalytic systems like choline hydroxide or energy-efficient techniques like microwave irradiation, represents a significant step forward in sustainable pharmaceutical chemistry. These methods not only reduce hazardous waste and improve safety but also offer operational simplicity and high product yields, making them attractive for both academic research and industrial drug development.

References

  • Dash, J., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Dash, J., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. National Institute of Science Education and Research (NISER). [Link]

  • Dash, J., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

  • Dash, J., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. [Link]

  • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines. RSC Publishing. [Link]

  • Unknown Author. (n.d.). ULTRASOUND BASED SYNTHESIS AND OPTIMIZATION OF 2-OXO-1,2,3,4- TETRAHYDRO-1,8-NAPHTHYRIDINE'S DERIVATIVES. ResearchGate. [Link]

  • Nagalal, R., & Subramani, K. (2018). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Asian Journal of Chemistry. [Link]

  • Kumari, R. (2020). SYNTHESIS OF SOME NEW 1, 8-NAPHTHYRIDINE DERIVATIVES UNDER ULTRASOUND IRRADIATION AND ITS CYTOTOXIC ACTIVITY AGAINST HEPG2 CELL LINES. International Journal in Physical and Applied Sciences. [Link]

  • Unknown Author. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. [Link]

  • Unknown Author. (2014). Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines. Semantic Scholar. [Link]

  • Unknown Author. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH. [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

  • Unknown Author. (n.d.). Microwave Assisted One Pot Synthesis of Functionalized Fused Benzo[1][9]Naphthyridine Scaffolds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Unknown Author. (n.d.). Microwave assisted synthesis of 1,8- naphthyridines. ResearchGate. [Link]

  • Gloc, M., et al. (n.d.). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

  • Unknown Author. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • Abu-Melha, S. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. [Link]

  • Madaan, A., et al. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. [Link]

  • Unknown Author. (n.d.). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Methyl-1,8-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions based on established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3-Methyl-1,8-naphthyridine?

The most prevalent and versatile method for synthesizing the 1,8-naphthyridine core, including 3-methyl substitution, is the Friedländer Annulation .[1][2][3] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde).

For the specific synthesis of 3-Methyl-1,8-naphthyridine, the reaction typically proceeds between 2-aminonicotinaldehyde and propionaldehyde (propanal).

G cluster_reactants Reactants cluster_reaction Reaction Conditions A 2-Aminonicotinaldehyde Catalyst Base (e.g., KOH, Piperidine) or Acid (e.g., p-TsOH) A->Catalyst B Propionaldehyde B->Catalyst Product 3-Methyl-1,8-naphthyridine Catalyst->Product Friedländer Annulation Solvent Solvent (e.g., EtOH, H2O, or solvent-free) Solvent->Product

Fig. 1: General schematic of the Friedländer synthesis for 3-Methyl-1,8-naphthyridine.
Q2: I'm seeing a lower-than-expected yield and a significant amount of dark, tar-like residue. What is the likely cause?

This is a very common issue in reactions involving aldehydes. The primary culprits are self-condensation and polymerization of the aldehyde starting materials, particularly propionaldehyde, under the reaction's catalytic conditions (either basic or acidic).

  • Under Basic Conditions: Propionaldehyde can undergo an aldol self-condensation reaction, leading to the formation of 2-methyl-3-hydroxypentanal, which can then dehydrate. These unsaturated aldehydes can continue to react and polymerize, forming high-molecular-weight, often colored, byproducts (tar).

  • Under Acidic Conditions: Similar acid-catalyzed aldol-type reactions and subsequent polymerizations can occur.

Minimizing this involves careful control of reaction conditions. Slower addition of the aldehyde to the reaction mixture can help maintain a low instantaneous concentration, favoring the desired bimolecular reaction with 2-aminonicotinaldehyde over self-condensation.[4]

Q3: My crude product appears to be a mixture of isomers. Is this expected?

Isomer formation is a significant concern in Friedländer synthesis when using unsymmetrical ketones.[1][5] For instance, reacting 2-aminonicotinaldehyde with 2-butanone could theoretically yield both 2,3-dimethyl-1,8-naphthyridine and 2-ethyl-1,8-naphthyridine.

However, for the synthesis of 3-Methyl-1,8-naphthyridine using propionaldehyde, the regioselectivity is generally very high for the desired product. The initial condensation (either aldol or Schiff base formation) is directed by the more reactive aldehyde functionality of propionaldehyde and the nucleophilic amino group of 2-aminonicotinaldehyde.

If you suspect isomers, first verify the purity of your starting materials. An isomeric impurity in the 2-aminonicotinaldehyde (e.g., 4-amino-3-pyridinecarboxaldehyde) would lead to an isomeric naphthyridine product.

Part 2: Troubleshooting Guide: Byproduct Identification & Mitigation

This section provides a structured approach to identifying and resolving specific issues related to byproduct formation.

Problem 1: Presence of a High-Molecular-Weight, Insoluble Brown/Black Solid (Tar)
  • Symptom: A significant portion of the crude product is an intractable, dark-colored solid that is difficult to filter and purify.

  • Causality: As discussed in FAQ 2, this is almost certainly due to the self-polymerization of propionaldehyde . Aldehydes with α-hydrogens are prone to aldol condensation reactions, which can cascade into polymerization under heat and catalysis.[6]

G Propionaldehyde1 Propionaldehyde Catalyst Base or Acid Catalyst Propionaldehyde1->Catalyst Propionaldehyde2 Propionaldehyde Propionaldehyde2->Catalyst Aldol_Adduct Aldol Adduct (2-Methyl-3-hydroxypentanal) Catalyst->Aldol_Adduct Aldol Condensation Unsaturated_Aldehyde Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde -H₂O Polymer Polymeric Byproducts (Tar) Unsaturated_Aldehyde->Polymer Further Polymerization

Fig. 2: Pathway for tar formation from propionaldehyde self-condensation.
  • Troubleshooting & Mitigation Protocol:

    • Control Stoichiometry and Addition: Use a slight excess (1.1-1.2 equivalents) of 2-aminonicotinaldehyde. Add the propionaldehyde slowly to the reaction mixture containing the aminonicotinaldehyde and catalyst over a prolonged period (e.g., via syringe pump). This keeps the concentration of the self-condensing partner low.

    • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures accelerate polymerization. Some modern Friedländer syntheses can be performed at room temperature.

    • Choice of Catalyst: While both acid and base catalysis work, a milder catalyst may reduce polymerization. For example, using piperidine as a base or a Lewis acid instead of strong mineral acids can be beneficial. Some protocols have found success using ionic liquids or even catalyst-free conditions in water.[1][7]

Problem 2: Contamination with Unreacted 2-Aminonicotinaldehyde
  • Symptom: TLC analysis shows a spot corresponding to the starting 2-aminonicotinaldehyde. The isolated product's NMR contains peaks attributable to this starting material.

  • Causality: The reaction has not gone to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst.

  • Troubleshooting & Mitigation Protocol:

    • Monitor the Reaction: Use TLC to track the consumption of the limiting reagent. Extend the reaction time until the starting material spot is no longer visible or is significantly diminished.

    • Purification via Acid-Base Extraction: The 1,8-naphthyridine core is basic. An acid-base extraction can effectively separate the more basic product from the less basic starting aldehyde.

      • Step 1: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Step 2: Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The 3-Methyl-1,8-naphthyridine product will move to the aqueous layer as its hydrochloride salt. Most non-basic impurities (like aldol products) will remain in the organic layer.

      • Step 3: Separate the aqueous layer and basify it with a base (e.g., NaOH, NaHCO₃) until pH > 9.

      • Step 4: Extract the now-neutral product back into an organic solvent.

      • Step 5: Dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), filter, and concentrate to yield the purified product.

    • Chromatography: If extraction is insufficient, silica gel column chromatography is a reliable method. A gradient of ethyl acetate in hexanes is typically effective for separating the product from the more polar starting material.[8]

Problem 3: Byproducts from Starting Material Impurities
  • Symptom: You observe persistent, unexpected signals in your analytical data (NMR, MS) that do not correspond to the product, starting materials, or simple aldol byproducts. The mass might correspond to a naphthyridine with a different substitution pattern.

  • Causality: The purity of commercial or synthesized starting materials can be variable. Impurities in the 2-aminonicotinaldehyde are a common source of difficult-to-remove byproducts.

  • Troubleshooting & Mitigation Protocol:

    • Analyze Starting Materials: Before beginning the synthesis, run a full characterization (¹H NMR, ¹³C NMR, MS) of your 2-aminonicotinaldehyde and propionaldehyde.

    • Purify Starting Materials: If impurities are detected, purify the starting materials. 2-aminonicotinaldehyde can often be purified by recrystallization or column chromatography. Propionaldehyde can be freshly distilled before use to remove polymers and oxidation products.

    • Consider the Source of Impurities: 2-aminonicotinaldehyde is often synthesized from 2-chloronicotinaldehyde or related precursors. Incomplete reactions or side reactions during its synthesis can lead to isomeric or related amino-aldehyde impurities.[9][10]

Summary of Common Byproducts and Troubleshooting Strategies
Observed Byproduct/Issue Likely Chemical Origin Key Identification Feature Primary Mitigation Strategy
Tar / Insoluble Polymer Self-condensation of propionaldehyde.Dark, high-molecular-weight residue.Slow addition of propionaldehyde; lower reaction temperature.
Unreacted 2-Aminonicotinaldehyde Incomplete reaction.Characteristic aldehyde and aromatic signals in ¹H NMR; spot on TLC.Increase reaction time/temperature; purify via acid-base extraction.
Aldol Condensation Products Dimerization/trimerization of propionaldehyde.Complex aliphatic signals in ¹H NMR; masses corresponding to C6, C9 aldehydes/alcohols.Optimize reaction conditions to favor Friedländer pathway (see above).
Isomeric Naphthyridines Impurities in 2-aminonicotinaldehyde starting material.Mass spec shows correct mass but NMR shows unexpected aromatic coupling or shifts.Characterize and purify starting materials prior to reaction.

References

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]

  • Friedländer synthesis. Wikipedia. Available at: [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health (NIH). Available at: [Link]

  • Mechanism of Friedlander reaction. ResearchGate. Available at: [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Semantic Scholar. Available at: [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes. PubMed. Available at: [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Royal Society of Chemistry. Available at: [Link]

  • Crystal structure of 3-methyl-2-phenyl-1,8-naphthyridine, C15H12N2. ResearchGate. Available at: [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. ResearchGate. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. Available at: [Link]

  • The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University. Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry. Available at: [Link]

  • Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College. Available at: [Link]

  • Impurity profile of amino acids? ResearchGate. Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Purification of 3-Methyl-1,8-naphthyridine via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 3-methyl-1,8-naphthyridine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during column chromatography. The protocols and explanations herein are grounded in established chromatographic principles to ensure scientific integrity and experimental success.

Introduction to the Challenge

3-Methyl-1,8-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry due to the diverse biological activities of the 1,8-naphthyridine scaffold.[1][2] Its purification, however, can be non-trivial. The presence of two nitrogen atoms in the aromatic system imparts a moderate to high polarity and basic character, which can lead to issues such as peak tailing, poor resolution, and irreversible adsorption onto the stationary phase if the chromatographic conditions are not optimized. This guide will walk you through a systematic approach to purify this compound effectively.

Core Concepts: Why Column Chromatography for 3-Methyl-1,8-naphthyridine?

Column chromatography is a powerful technique for purifying compounds on a preparative scale.[3][4] The separation is based on the differential partitioning of the analyte between a stationary phase (a solid adsorbent packed in a column) and a mobile phase (a solvent that flows through the column).[5][6] For 3-methyl-1,8-naphthyridine, which is a solid at room temperature[7], this method is ideal for removing unreacted starting materials, byproducts, and regioisomers that may have formed during synthesis.[8]

The key to a successful separation lies in exploiting the polarity differences between the target compound and its impurities.[3] 3-Methyl-1,8-naphthyridine, with its nitrogen-containing heterocyclic structure, is a polar molecule.[9] This polarity dictates its interaction with both the stationary and mobile phases.

Experimental Workflow: A Step-by-Step Guide

Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Method Development) Solvent 2. Select Solvent System TLC->Solvent Stationary 3. Choose Stationary Phase Solvent->Stationary Column_Prep 4. Pack the Column Stationary->Column_Prep Sample_Load 5. Load the Sample Column_Prep->Sample_Load Elution 6. Elute the Column Sample_Load->Elution Fraction_Collect 7. Collect Fractions Elution->Fraction_Collect Fraction_Analysis 8. Analyze Fractions (TLC) Fraction_Collect->Fraction_Analysis Combine 9. Combine Pure Fractions Fraction_Analysis->Combine Solvent_Removal 10. Remove Solvent Combine->Solvent_Removal Final_Analysis 11. Final Purity Check Solvent_Removal->Final_Analysis

Caption: A generalized workflow for the purification of 3-Methyl-1,8-naphthyridine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 3-methyl-1,8-naphthyridine?

A1: The choice of stationary phase is critical. Both silica gel and alumina are common polar adsorbents used in column chromatography.[3][4]

  • Silica Gel (SiO₂): This is the most commonly used stationary phase for the purification of alkaloids and other nitrogenous heterocycles.[10][11] It is slightly acidic, which can sometimes lead to strong, irreversible binding of basic compounds like 3-methyl-1,8-naphthyridine, causing tailing or loss of product. However, this can often be mitigated by adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent. For many applications, silica gel (100-200 or 200-300 mesh) provides excellent resolution.[10]

  • Alumina (Al₂O₃): Alumina is another excellent option and is available in acidic, neutral, and basic forms.[4] For basic compounds like 3-methyl-1,8-naphthyridine, neutral or basic alumina is highly recommended to prevent the issues seen with acidic silica gel.[12] Alumina can be particularly effective for separating alkaloids.[12]

Recommendation: Start with silica gel as it is widely available. If you encounter significant tailing or low recovery, switch to neutral or basic alumina.

Q2: How do I choose the right mobile phase (eluent)?

A2: The ideal mobile phase should move your target compound to an Rf (retardation factor) value of approximately 0.25-0.35 on a TLC plate to ensure good separation on the column.[4] The selection process is typically empirical and starts with Thin Layer Chromatography (TLC) analysis.

  • Start with a non-polar solvent and gradually increase the polarity. Common solvent systems for polar compounds include mixtures of:

    • Hexane/Ethyl Acetate

    • Dichloromethane/Methanol

    • Chloroform/Methanol[13][14]

  • For 3-methyl-1,8-naphthyridine, a moderately polar compound, a good starting point for TLC analysis would be a mixture of a non-polar solvent and a polar solvent. For example, begin with 20% ethyl acetate in hexane and increase the proportion of ethyl acetate. If the compound does not move from the baseline, switch to a more polar system like dichloromethane/methanol.

  • Add a basic modifier: To prevent peak tailing on silica gel, add a small amount (0.1-1%) of triethylamine (Et₃N) or a few drops of aqueous ammonia to your mobile phase. This will neutralize the acidic sites on the silica and improve the peak shape of your basic compound.

Example Eluent Systems to Test:

  • Hexane:Ethyl Acetate (from 80:20 to 50:50)

  • Dichloromethane:Methanol (from 99:1 to 95:5)

  • Chloroform:Methanol (from 99:1 to 95:5)

  • Add 0.5% Triethylamine to the chosen system if using silica gel.

Q3: My compound is streaking/tailing on the TLC plate and the column. What should I do?

A3: Streaking or tailing is a common issue with basic, nitrogen-containing compounds on silica gel.

  • Cause: The basic nitrogen atoms in 3-methyl-1,8-naphthyridine can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to slow desorption and results in a "tailing" effect.

  • Solution:

    • Add a basic modifier to your eluent, such as 0.1-1% triethylamine or a few drops of ammonium hydroxide.[15] This will compete with your compound for the acidic sites on the silica gel, leading to a more symmetrical spot/peak.

    • Switch to a different stationary phase. Using neutral or basic alumina will eliminate the acidic sites that cause this issue.

    • Check for sample overload. Applying too much sample to your TLC plate or column can also cause streaking.

Q4: How much stationary phase and what column size should I use?

A4: The amount of stationary phase depends on the amount of crude material and the difficulty of the separation.

  • Adsorbent-to-Sample Ratio: A general rule of thumb is to use a 20:1 to 50:1 ratio of stationary phase to crude sample by weight.[4] For difficult separations (compounds with very close Rf values), a higher ratio (up to 100:1) may be necessary.

  • Column Dimensions: The column should have a height-to-diameter ratio of about 8:1 to 10:1. A longer, narrower column generally provides better separation than a shorter, wider one.[4]

Crude Sample AmountRecommended Silica Gel (g) (30:1 ratio)Recommended Column Diameter (cm)
100 mg3 g1.0
500 mg15 g2.0
1 g30 g2.5
5 g150 g5.0

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No compound elutes from the column 1. Mobile phase is not polar enough. 2. Compound has irreversibly adsorbed to the stationary phase (especially on silica). 3. Compound may have decomposed on the column.[16]1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane).[16] 2. If using silica, try eluting with a mobile phase containing a small amount of triethylamine or ammonia. If that fails, consider re-running the purification on alumina. 3. Check the stability of your compound on silica using a 2D TLC test.[16]
All compounds elute together at the solvent front 1. Mobile phase is too polar. 2. The sample was not properly dissolved or was loaded in too strong of a solvent.1. Start again with a less polar mobile phase, as determined by your initial TLC analysis.[6] 2. Dissolve the sample in a minimal amount of the initial, non-polar eluent or a slightly more polar solvent. Alternatively, use the "dry loading" method.[17]
Poor separation (overlapping peaks) 1. Inappropriate mobile phase. 2. Column was poorly packed (channeling). 3. Column was overloaded with sample. 4. Elution was too fast.1. Re-optimize the mobile phase using TLC to achieve a greater difference in Rf values. Consider using a different solvent system. 2. Repack the column carefully, ensuring a flat, horizontal surface and no air bubbles. 3. Reduce the amount of sample loaded onto the column or use a larger column.[18] 4. Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.
Cracks or channels in the stationary phase 1. The adsorbent bed ran dry. 2. Heat of salvation from adding a polar solvent to a non-polar solvent in the column.1. Always keep the solvent level above the top of the stationary phase. 2. When performing a gradient elution, pre-mix the solvents before adding them to the column or add the more polar solvent slowly.
Compound crystallizes on the column The compound has low solubility in the eluent.This is a difficult situation. You can try switching to a solvent system where the compound is more soluble, even if the separation is not as ideal. It may be necessary to use a wider column and more stationary phase.[16]

Detailed Protocol: Column Chromatography of 3-Methyl-1,8-naphthyridine

This protocol assumes a starting scale of 500 mg of crude material.

Materials:

  • Crude 3-methyl-1,8-naphthyridine

  • Silica gel (100-200 mesh)

  • Neutral alumina (if needed)

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)

  • Triethylamine

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column (~2 cm diameter)

  • Cotton or glass wool

  • Sand

  • Collection tubes

Step 1: TLC Method Development

  • Prepare several developing chambers with different solvent systems (e.g., 20%, 40%, 60% Ethyl Acetate in Hexane; 2%, 5% Methanol in Dichloromethane). Add 0.5% triethylamine to each.

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the crude mixture on TLC plates and develop them in the prepared chambers.

  • Visualize the plates under UV light (254 nm).

  • Identify the solvent system that gives your target compound an Rf of ~0.3 and good separation from impurities.

Step 2: Column Packing (Wet Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer (~0.5 cm) of sand.

  • In a beaker, weigh out ~15 g of silica gel (for a 30:1 ratio).

  • Create a slurry by mixing the silica gel with your initial, least polar eluent.

  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

  • Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock and drain the solvent until it is just above the silica bed. Do not let the column run dry.

  • Add another thin layer (~0.5 cm) of sand on top of the silica bed to prevent disturbance during sample loading.

ColumnPacking cluster_column Column Packing col  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0" CELLPADDING="4"><TR><TDBGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF">EluentFONT>TD>TR><TR><TDBGCOLOR="#FBBC05">SandTD>TR><TR><TDBGCOLOR="#34A853" HEIGHT="150">Silica Gel SlurryTD>TR><TR><TDBGCOLOR="#FBBC05">SandTD>TR><TR><TDBGCOLOR="#EA4335">Cotton PlugTD>TR>TABLE>

Caption: Diagram of a properly packed chromatography column.

Step 3: Sample Loading

  • Wet Loading: Dissolve the 500 mg of crude material in the minimum amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand layer.

  • Dry Loading (Recommended for less soluble samples): Dissolve the crude material in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~1-2 g) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[17]

Step 4: Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Open the stopcock and begin collecting fractions in test tubes.

  • Start with the least polar solvent system determined in your TLC analysis.

  • If the separation is poor or compounds are moving too slowly, you can perform a gradient elution by gradually increasing the polarity of the mobile phase. For example, start with 20% ethyl acetate in hexane, and after several column volumes, switch to 30%, then 40%, etc.[6]

Step 5: Analysis of Fractions

  • Monitor the collected fractions using TLC. Spot every few fractions on a TLC plate to track the elution of your compound.

  • Combine the fractions that contain only the pure desired product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 3-methyl-1,8-naphthyridine.

  • Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, or melting point.

References

  • Vertex AI Search. (2024).
  • He, Y., Chen, Z., Qu, H., & Gong, X. (2020). Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography. Advances in Chemical Engineering and Science, 10, 358-377.
  • Restek Corpor
  • ChemScene. 3-Methyl-1,8-naphthyridine.
  • University of Pittsburgh.
  • Michigan State University.
  • Sorbead India.
  • University of Rochester, Department of Chemistry.
  • ChemistryViews. (2012).
  • AAT Bioquest. (2022).
  • University of Colorado Boulder.
  • Liu, Y., et al. (2015). The Generally Useful Estimate of Solvent Systems (GUESS) method enables the rapid purification of methylpyridoxine regioisomers by countercurrent chromatography.
  • Various Authors. (Year). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
  • Wikipedia. 1,8-Naphthyridine.
  • ResearchGate. How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
  • Gou, G.-Z., et al. Synthesis, spectroscopic properties and theoretical calculations on methylene bridged 1,8-naphthyridine ligands and copper.
  • PubMed. (2015). The Generally Useful Estimate of Solvent Systems (GUESS)
  • The Royal Society of Chemistry.
  • Weissberger, A., & Taylor, E. C. (Eds.). The Naphthyridines.

Sources

Troubleshooting low yields in the Friedländer synthesis of naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer synthesis of naphthyridines. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this powerful, yet often sensitive, annulation reaction. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve higher yields.

Introduction to the Challenge

The Friedländer annulation is a cornerstone reaction for the synthesis of quinolines and their aza-analogs, such as the medicinally important naphthyridines. The reaction, in its simplest form, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone with α-hydrogens). While elegant in principle, the synthesis of structurally complex naphthyridines can be plagued by low yields, incomplete conversion, and the formation of difficult-to-remove side products. This guide will walk you through the most common issues and provide you with the expert insights needed to overcome them.

Part 1: Troubleshooting Guide - Low Yields and Side Reactions

This section addresses the most common problems encountered during the Friedländer synthesis of naphthyridines. Each question is followed by a detailed explanation of the potential causes and a set of actionable solutions.

Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?

A1: Incomplete conversion in a Friedländer synthesis is often traced back to three primary factors: insufficient reactivity of the substrates, suboptimal reaction conditions, or catalyst deactivation.

  • Substrate Reactivity: The electrophilicity of the carbonyl group on the o-aminoaryl starting material and the nucleophilicity of the enolate (or enamine) formed from the active methylene compound are critical. Electron-donating groups on the aminopyridine ring can decrease the reactivity of the carbonyl, while sterically hindered substrates can also slow the reaction.

  • Reaction Conditions: The choice of catalyst, solvent, and temperature is paramount.

    • Catalyst: Both acid and base catalysis are employed, and the optimal choice is highly substrate-dependent. Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are common, as are acids like p-toluenesulfonic acid (PTSA) or mineral acids. If the reaction is sluggish, the catalyst may not be strong enough to promote the initial condensation or the subsequent cyclization and dehydration steps.

    • Temperature: Many Friedländer syntheses require high temperatures (often >150 °C) to drive the reaction to completion, particularly the final irreversible dehydration step. Insufficient heat can lead to the accumulation of intermediates.

    • Solvent: High-boiling point solvents like diphenyl ether, N-methyl-2-pyrrolidone (NMP), or Dowtherm A are often used to achieve the necessary temperatures. The solvent must also be able to dissolve the starting materials and not interfere with the catalysis.

  • Catalyst Deactivation: In some cases, the aminopyridine starting material or the naphthyridine product can coordinate to and deactivate the catalyst, especially if Lewis acids are used.

Troubleshooting Workflow:

cluster_start Problem: Incomplete Conversion cluster_steps Troubleshooting Steps cluster_outcome Expected Outcome Start Incomplete Conversion Step1 Increase Temperature (e.g., in 10-20 °C increments) Start->Step1 Initial Step Step2 Screen Catalysts (Acid vs. Base) Step1->Step2 If no improvement Step3 Change Solvent (Higher boiling point) Step2->Step3 If still incomplete Step4 Increase Catalyst Loading Step3->Step4 Fine-tuning End Improved Conversion Step4->End

Caption: Troubleshooting workflow for incomplete conversion.

Q2: I'm observing the formation of a major side product that is difficult to separate from my desired naphthyridine. How can I identify and suppress it?

A2: Side product formation is a common pitfall. The most frequently observed side reactions are self-condensation of the active methylene component and Knoevenagel condensation without subsequent cyclization.

  • Self-Condensation: Ketones with two enolizable α-carbons can undergo self-aldol condensation, especially under strong base catalysis and at high temperatures. This is particularly problematic if the rate of self-condensation is competitive with the rate of reaction with the o-aminoaryl ketone/aldehyde.

  • Knoevenagel Condensation Product: The initial condensation between the o-aminoaryl carbonyl and the active methylene compound forms an α,β-unsaturated carbonyl intermediate (a chalcone-like structure). If the subsequent intramolecular cyclization is slow, this intermediate can accumulate or participate in other reactions.

Strategies for Suppression:

  • Modify the Order of Addition: Adding the active methylene compound slowly to a heated solution of the o-aminoaryl substrate and catalyst can help to keep its instantaneous concentration low, thus disfavoring self-condensation.

  • Change the Catalyst: A switch from a strong base (like KOH) to a milder one (like piperidine or pyrrolidine) can sometimes suppress self-condensation while still promoting the desired reaction. Lewis acids can also be effective in promoting the desired pathway.

  • Use a Pre-formed Enamine: Reacting the active methylene compound with a secondary amine (like pyrrolidine) to form an enamine before adding it to the o-aminoaryl substrate can provide a cleaner reaction profile. This is a key feature of the related Doebner-von Miller reaction.

Data Summary: Catalyst and Temperature Effects

Catalyst TypeCommon ExamplesTypical Temperature Range (°C)Potential Issues
Base KOH, NaOH, NaOEt130 - 200Self-condensation of methylene component
Acid p-TsOH, H₂SO₄, PPA100 - 180Deactivation by basic substrates/products
Lewis Acid ZnCl₂, AlCl₃, Sc(OTf)₃80 - 150Catalyst poisoning, requires anhydrous conditions
Amine Piperidine, Pyrrolidine100 - 160Slower reaction rates
Q3: My product yield is inconsistent between batches, even when I follow the same procedure. What could be causing this variability?

A3: Reproducibility issues in the Friedländer synthesis often stem from subtle variations in reagent quality or reaction setup that have a magnified impact on the outcome.

  • Reagent Quality:

    • Solvent Purity: The presence of water can be detrimental, especially in acid-catalyzed reactions where it can interfere with the catalyst and hydrolysis of intermediates. Ensure you are using anhydrous solvents, particularly when working with Lewis acids.

    • Starting Material Purity: Impurities in your o-aminoaryl aldehyde/ketone or active methylene compound can act as catalyst poisons or participate in side reactions. Re-purification of starting materials (e.g., by recrystallization or chromatography) is recommended.

  • Reaction Atmosphere: Many of the intermediates and starting materials, particularly the o-aminoaryl compounds, can be sensitive to oxidation at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and improve consistency.

  • Water Removal: The final step of the Friedländer synthesis is a dehydration reaction. If water is not efficiently removed from the reaction mixture, the equilibrium can be unfavorable. Using a Dean-Stark trap or carrying out the reaction in the presence of a dehydrating agent can be beneficial.

Logical Relationship Diagram:

Yield Low/Inconsistent Yield SM_Purity Starting Material Purity Yield->SM_Purity Solvent_Purity Solvent Purity (Water Content) Yield->Solvent_Purity Atmosphere Reaction Atmosphere (Air vs. Inert) Yield->Atmosphere Water_Removal Inefficient Water Removal Yield->Water_Removal Side_Rxns Side Reactions SM_Purity->Side_Rxns Catalyst_Deact Catalyst Deactivation Solvent_Purity->Catalyst_Deact Oxidation Oxidative Degradation Atmosphere->Oxidation Equilibrium Unfavorable Equilibrium Water_Removal->Equilibrium

Caption: Factors contributing to low and inconsistent yields.

Part 2: Frequently Asked Questions (FAQs)

  • What is the general mechanism of the Friedländer synthesis? The reaction typically proceeds via an initial aldol-type condensation between the enolate (or enamine) of the active methylene compound and the carbonyl group of the o-aminoaryl substrate. This is followed by an intramolecular cyclization (hydroamination) and a final dehydration step to afford the aromatic naphthyridine ring system.

  • Can I use microwave irradiation to improve my yields? Yes, microwave-assisted synthesis has been successfully applied to the Friedländer reaction, often leading to significantly reduced reaction times and improved yields. The rapid and efficient heating provided by microwaves can help to overcome activation barriers and minimize side product formation.

  • Are there any modern, milder alternatives to the classical high-temperature conditions? Several modern variations have been developed that proceed under milder conditions. These often involve the use of transition metal catalysts (e.g., ruthenium, rhodium, iridium) or organocatalysts. These methods can offer better functional group tolerance and regioselectivity.

  • How do I choose between acid and base catalysis? The choice is highly substrate-dependent. A general guideline is:

    • Base Catalysis (e.g., KOH, NaOH): Often effective for simple, unactivated substrates. It works by generating the enolate from the active methylene compound.

    • Acid Catalysis (e.g., p-TsOH, H₂SO₄): Useful for activating the carbonyl group of the o-aminoaryl substrate towards nucleophilic attack. It can be particularly effective when the active methylene compound is less reactive. It is often necessary to screen both types of catalysts to find the optimal conditions for a new set of substrates.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Friedländer Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-aminopyridine-carbaldehyde or -ketone (1.0 eq), the active methylene compound (1.1 - 1.5 eq), and the powdered potassium hydroxide (2.0 - 3.0 eq).

  • Solvent: Add a high-boiling solvent such as NMP or ethanol.

  • Reaction: Heat the reaction mixture to reflux (typically 120-180 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature and pour it into a beaker of cold water.

  • Isolation: The solid product that precipitates is collected by vacuum filtration, washed with water, and then a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Troubleshooting Experiment - Catalyst Screening
  • Setup: Prepare four small-scale reactions in parallel (e.g., in microwave vials or small flasks). To each vial, add the o-aminopyridine substrate (1.0 eq) and the active methylene compound (1.2 eq) in a suitable solvent (e.g., toluene or NMP).

  • Catalyst Addition:

    • Vial 1: Add KOH (2.0 eq).

    • Vial 2: Add p-TsOH (0.2 eq).

    • Vial 3: Add piperidine (1.0 eq).

    • Vial 4: No catalyst (control).

  • Reaction: Heat all vials to the same temperature (e.g., 140 °C) for a set period (e.g., 6 hours).

  • Analysis: Cool the reactions, take a small aliquot from each, dilute, and analyze by LC-MS to determine the relative conversion to product and the formation of any side products. This will provide a clear indication of which catalytic system is most promising for your specific substrates.

References

  • Friedländer Synthesis. Organic Chemistry Portal. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Gou, F., et al. (2014). Synthesis of functionalized quinolines via Friedländer annulation. RSC Advances, 4(91), 49927-49930. [Link]

  • Doebner-von Miller reaction. Organic Chemistry Portal. [Link]

  • Shaabani, A., et al. (2007). Ruthenium-catalyzed Friedländer annulation: an efficient and atom-economical synthesis of quinolines. Tetrahedron Letters, 48(21), 3691-3694.
  • Martínez, R., et al. (2008). Transition-metal-catalyzed synthesis of quinolines. Chemical Society Reviews, 37(9), 2097-2110.

Optimizing catalyst loading for the synthesis of 3-Methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-Methyl-1,8-naphthyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic protocols. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work. We will delve into the nuances of catalyst loading, a critical parameter that profoundly influences reaction efficiency, yield, and purity.

The synthesis of the 1,8-naphthyridine core is frequently accomplished via the Friedländer annulation, a robust condensation reaction between a 2-amino-pyridine-3-carbaldehyde and a carbonyl compound containing a reactive α-methylene group, such as acetone for the synthesis of the 3-methyl variant.[1][2][3] The catalyst is central to this transformation, and its optimization is paramount for success.

Core Concepts: The "Why" Behind the Synthesis

Before troubleshooting, it's essential to understand the foundational principles. The catalyst's role in the Friedländer synthesis is to facilitate the initial rate-limiting step, which is typically the aldol-type addition.

The Catalytic Cycle in Friedländer Annulation

The reaction proceeds through several key stages, each influenced by the catalyst:

  • Enolate Formation: A base catalyst abstracts a proton from the α-carbon of the carbonyl compound (e.g., acetone) to form a nucleophilic enolate. An acid catalyst, conversely, can catalyze the reaction by activating the carbonyl group of the aldehyde.

  • Aldol-Type Addition: The enolate attacks the electrophilic carbonyl carbon of 2-aminonicotinaldehyde.

  • Cyclization & Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule to yield the final aromatic 1,8-naphthyridine ring system.[3]

A variety of catalysts can be employed, ranging from simple bases (KOH) and acids to more modern, greener options like ionic liquids (e.g., Choline Hydroxide) or Lewis acids (CeCl₃·7H₂O).[2][4][5] The choice and amount of catalyst directly impact reaction kinetics and the selectivity of these steps.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of 3-Methyl-1,8-naphthyridine, framed in a practical question-and-answer format.

Issue 1: Low or Stagnant Product Yield

Q: My reaction yield is disappointingly low (<40%). I suspect my catalyst loading is off. What is the logical approach to optimization?

A: This is the most common issue and an excellent starting point for optimization. Insufficient catalyst loading leads to slow reaction rates, while excessive loading can promote side reactions. A systematic screening is the most reliable method to determine the optimal concentration.

Expert Insight: The relationship between catalyst loading and yield is not always linear. There is typically an optimal range, beyond which you may see diminishing returns or even a decrease in yield due to the formation of byproducts. For instance, in a study optimizing the synthesis of benzopyranopyridines via Friedländer condensation, it was found that 20 mol% of the catalyst gave the optimal yield, with no improvement observed at 25 mol%.[6]

Recommended Workflow for Catalyst Screening:

  • Establish a Baseline: Start with a literature-recommended catalyst loading, often around 1-5 mol%.[5]

  • Systematic Increments: Set up parallel reactions, varying the catalyst loading (e.g., 0.5 mol%, 1 mol%, 5 mol%, 10 mol%, 15 mol%).

  • Monitor & Analyze: Monitor each reaction by TLC or LC-MS at set time intervals.

  • Identify Optimum: Plot yield against catalyst loading to visualize the optimal concentration.

Data-Driven Optimization: Effect of Catalyst Loading

The table below illustrates a hypothetical screening experiment for the synthesis of 3-Methyl-1,8-naphthyridine using Choline Hydroxide (ChOH) in water at 50°C, based on established green chemistry protocols.[5]

EntryCatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Observations
1ChOH012< 5%No significant reaction.
2ChOH0.5875%Good conversion.
3ChOH 1.0 6 99% Optimal. Fast and clean conversion.
4ChOH5.0698%No significant improvement over 1.0 mol%.
5ChOH10.0695%Slight increase in minor impurities observed by TLC.

This data clearly indicates that 1.0 mol% is sufficient for achieving a near-quantitative yield efficiently.

Issue 2: Catalyst Deactivation and Stalled Reactions

Q: My reaction begins producing the product, but stalls after a few hours, failing to reach completion. What could be causing this?

A: This is a classic sign of catalyst deactivation, where the catalyst loses its activity over the course of the reaction. Deactivation is an inevitable process for nearly all catalysts, but its rate can be managed.[7][8]

Common Causes of Deactivation:

  • Thermal Degradation: High reaction temperatures can cause the catalyst structure to break down or sinter, especially with supported metal catalysts.[7]

  • Poisoning: Impurities in your starting materials or solvent (e.g., water, sulfur compounds) can bind irreversibly to the catalyst's active sites.

  • Fouling: The catalyst surface can be blocked by high-molecular-weight byproducts, polymers, or even the product itself.[8]

Troubleshooting Steps for Catalyst Deactivation:

Caption: Troubleshooting workflow for stalled reactions.

Experimental Protocol: A Self-Validating System

This detailed protocol for optimizing catalyst loading provides a reliable framework for your experiments.

Objective: To determine the optimal catalyst loading of Choline Hydroxide (ChOH) for the synthesis of 2-Methyl-1,8-naphthyridine.

Materials:

  • 2-Aminonicotinaldehyde (CAS 13549-86-5)

  • Acetone (ACS Grade, dry)

  • Choline Hydroxide (45 wt. % in H₂O)

  • Deionized Water

  • Ethyl Acetate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol).

  • Reagent Addition: Add deionized water (1 mL) followed by acetone (111 µL, 1.5 mmol).

  • Catalyst Introduction: Add the specified amount of Choline Hydroxide solution (e.g., for 1 mol%, add ~3 µL).

  • Inert Atmosphere: Purge the flask with nitrogen and maintain a gentle nitrogen flow.

  • Reaction: Heat the mixture to 50°C in a pre-heated oil bath and stir vigorously.

  • Monitoring: Take aliquots periodically and monitor the reaction progress by TLC (10% Methanol/DCM eluent).

  • Workup: Once the reaction is complete (typically 6 hours for optimal loading), cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3][5]

  • Analysis: Determine the yield of the crude product and analyze its purity by ¹H NMR and LC-MS.

Frequently Asked Questions (FAQs)

Q: Are there more sustainable or "green" catalyst options available for this synthesis? A: Absolutely. The field has moved towards more environmentally friendly methods. Choline hydroxide used in water is an excellent example of a non-toxic, biocompatible, and inexpensive ionic liquid catalyst.[5][9] This system avoids harsh organic solvents and expensive metal catalysts, making it a highly attractive green alternative.[10][11]

Q: Can I use a metal catalyst like Palladium for this type of annulation? A: While the Friedländer synthesis itself is typically base or acid-catalyzed, palladium catalysis is extensively used for constructing heterocyclic rings, including quinolines and indoles, through C-H activation and annulation strategies.[12][13] For the specific synthesis of 3-Methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone, a simple base or Lewis acid catalyst is far more direct and cost-effective than a transition-metal-catalyzed approach.

Q: My catalyst is expensive. Is it possible to recover and reuse it? A: Catalyst reusability is a significant advantage of certain systems. Heterogeneous catalysts can often be recovered by simple filtration. Basic ionic liquids, such as [Bmmim][Im], used in the synthesis of other 1,8-naphthyridines, have been shown to be reusable for up to four cycles without a significant loss in activity.[14][15] This can dramatically improve the cost-effectiveness and sustainability of the process.

Q: How does the catalyst choice affect regioselectivity when using an unsymmetrical ketone? A: This is a critical consideration. The catalyst can influence which α-carbon of an unsymmetrical ketone forms the enolate, thereby directing the regiochemical outcome. Some catalytic systems, particularly certain ionic liquids, have been shown to provide excellent regioselectivity, yielding a single product where two are possible.[14][15] This is a key advantage over less selective classical methods.

OptimizationCycle A Define Parameters (Catalyst Loading, Temp.) B Run Experiment (Protocol) A->B  Set up C Analyze Results (Yield, Purity) B->C  Collect Data D Evaluate Outcome (Is it Optimal?) C->D  Compare D->A  Adjust & Repeat E Optimized Procedure D->E  Finalize Protocol

Caption: The iterative cycle of experimental optimization.

References
  • ResearchGate. (n.d.). 15.8.3 Naphthyridines (Update 2024).
  • ResearchGate. (n.d.). Effect of catalyst loading on the synthesis of 3g a.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • ACS Publications. (2020). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. Retrieved from [Link]

  • NIH National Library of Medicine. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine ab (10).
  • ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • ResearchGate. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE.
  • K.T.H.M. College. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration. Retrieved from [Link]

  • ResearchGate. (n.d.). Routes for the mechanism of formation of 1,8-naphthyridine-3-carboxamide derivatives 5-11.
  • Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.
  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Palladium-Catalyzed Annulations of Strained Cyclic Allenes. Retrieved from [Link]

  • PubMed. (2015). Palladium-Catalyzed [3+3] Annulation between Diarylamines and α,β-Unsaturated Acids through C-H Activation: Direct Access to 4-Substituted 2-Quinolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
  • Sci-Hub. (n.d.). Palladium‐Catalyzed Annulation of Diarylamines with Olefins through CH Activation: Direct Access to N‐Arylindoles.

Sources

Technical Support Center: Scale-up of 3-Methyl-1,8-naphthyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Methyl-1,8-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical, field-proven insights. The 1,8-naphthyridine core is a significant scaffold in medicinal chemistry, appearing in various therapeutic agents.[1][2][3] Therefore, robust and scalable synthetic routes are of paramount importance.

This guide is structured in a question-and-answer format to directly tackle specific issues you may encounter during your experimental work. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

I. Frequently Asked Questions (FAQs)

Synthetic Route Selection

Q1: What are the most common and scalable synthetic routes for 3-Methyl-1,8-naphthyridine?

A1: The most prevalent and scalable methods for constructing the 1,8-naphthyridine core are variations of condensation and cyclization reactions. For 3-Methyl-1,8-naphthyridine specifically, the Friedländer annulation is a highly effective and widely used method.[4][5][6][7] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8]

Other notable methods include:

  • Combes Synthesis: This involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[9][10][11]

  • Doebner-von Miller Reaction: This reaction utilizes an aniline with an α,β-unsaturated carbonyl compound to form quinoline-type structures, which can be adapted for naphthyridines.[12][13][14][15]

For large-scale production, the Friedländer synthesis often offers advantages in terms of starting material availability, reaction conditions, and yield. Recent advancements have even demonstrated gram-scale synthesis in water, presenting a greener alternative.[1][16][17]

Troubleshooting the Friedländer Synthesis

Q2: I am experiencing low yields in my Friedländer synthesis of 3-Methyl-1,8-naphthyridine. What are the likely causes and how can I improve them?

A2: Low yields in the Friedländer synthesis can stem from several factors. Here's a systematic troubleshooting approach:

  • Catalyst Choice and Loading: The choice of catalyst is crucial. While classical conditions may use strong acids or bases, modern variations employ milder and more selective catalysts.[7] For instance, amine catalysts like pyrrolidine derivatives have shown high regioselectivity and reactivity.[4][6] Choline hydroxide has also been used effectively as a metal-free catalyst in aqueous media.[16] Experiment with different catalysts and optimize the catalyst loading (typically 1-10 mol%).

  • Reaction Temperature: The reaction temperature significantly impacts the rate and selectivity. While some protocols call for high temperatures (150-220°C) in the absence of a catalyst, catalyzed reactions often proceed under milder conditions.[7] Monitor your reaction progress at different temperatures to find the optimal balance between reaction rate and impurity formation.

  • Solvent Selection: The choice of solvent can influence reactant solubility and reaction kinetics. While traditional methods use alcohols or aqueous solutions, ionic liquids have emerged as effective green solvents and catalysts for this reaction.[18][19] Water has also been successfully used as a solvent, offering significant environmental and cost benefits for scale-up.[1][16]

  • Purity of Starting Materials: Ensure the purity of your 2-aminopyridine-3-carbaldehyde and acetone (or other methyl ketone source). Impurities can lead to side reactions and lower yields.

Q3: My reaction is producing significant amounts of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity is a known challenge in Friedländer synthesis, especially with unsymmetrical ketones.[8] To favor the formation of the desired 2-substituted product (in this case, 3-methyl-1,8-naphthyridine), consider the following:

  • Catalyst Selection: As mentioned, certain catalysts exhibit high regioselectivity. Bicyclic pyrrolidine derivatives, such as TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been reported to provide excellent regioselectivity (up to 96:4) for 1,8-naphthyridines.[4][6]

  • Slow Addition of the Ketone: Adding the methyl ketone substrate slowly to the reaction mixture can significantly improve regioselectivity.[4][6] This helps to maintain a low concentration of the ketone, favoring the desired reaction pathway.

  • Temperature Optimization: Higher temperatures have been shown to positively influence regioselectivity in some cases.[4]

Scale-up and Purification Challenges

Q4: What are the key considerations when scaling up the production of 3-Methyl-1,8-naphthyridine?

A4: Scaling up a synthesis requires careful consideration of several factors beyond just increasing the quantities of reagents.

Parameter Key Considerations for Scale-up
Heat Transfer Exothermic reactions can become difficult to control on a larger scale. Ensure your reactor has adequate cooling capacity. Monitor the internal temperature closely.[14]
Mass Transfer Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. Use appropriate stirring mechanisms and reactor geometry.
Reagent Addition The rate of addition for certain reagents can be critical for controlling selectivity and preventing side reactions.[4][6] Utilize programmable addition funnels or pumps for precise control.
Work-up and Isolation Procedures that are simple on a lab scale, like extractions, can become cumbersome and generate large volumes of waste at scale. Consider alternative work-up procedures such as crystallization or precipitation.
Purification Column chromatography is often not feasible for large quantities. Develop a robust crystallization or recrystallization procedure for purification.[20]
Safety Conduct a thorough safety review before scaling up. Identify potential hazards and implement appropriate safety measures.[21][22][23][24][25]

Q5: I am having difficulty purifying my crude 3-Methyl-1,8-naphthyridine. What are some effective purification strategies?

A5: For large-scale purification, avoiding chromatography is often a primary goal.

  • Recrystallization: This is the most common and cost-effective method for purifying solid organic compounds.[20] You will need to screen various solvents and solvent mixtures to find a system where 3-Methyl-1,8-naphthyridine has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Acid-Base Extraction: As a basic compound, 3-Methyl-1,8-naphthyridine can be protonated and extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase can then be basified to precipitate the purified product, which can be collected by filtration.

  • Sublimation: If the compound is sufficiently volatile and thermally stable, sublimation can be a highly effective purification technique, especially for removing non-volatile impurities.[20]

Safety Considerations

Q6: What are the primary safety concerns when handling the reagents and product in the synthesis of 3-Methyl-1,8-naphthyridine?

A6: Safety should always be the top priority in any chemical synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[21][22]

  • Ventilation: Handle all chemicals in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust, vapors, or mists.[21][23]

  • Handling Precautions: Avoid contact with skin and eyes.[21] Do not eat, drink, or smoke in the laboratory.[22][25] Wash hands thoroughly after handling.[22][23]

  • Storage: Store chemicals in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[21][23][24]

  • Spill and Emergency Procedures: Be familiar with the emergency procedures for your facility. In case of a spill, evacuate the area, remove all sources of ignition, and contain the spill using appropriate absorbent materials.[21][23]

II. Experimental Protocols and Workflows

Protocol: Gram-Scale Synthesis of 3-Methyl-1,8-naphthyridine via Friedländer Annulation

This protocol is adapted from a greener synthesis approach.[1][16]

Materials:

  • 2-Aminopyridine-3-carbaldehyde

  • Acetone

  • Choline hydroxide (ChOH)

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine-3-carbaldehyde (0.5 mmol) and deionized water (1 mL).

  • Add acetone (1.5 mmol) to the mixture.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Stir the reaction mixture under a nitrogen atmosphere at 50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity optimize_catalyst Optimize Catalyst System (Type and Loading) check_purity->optimize_catalyst Purity Confirmed optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp optimize_solvent Evaluate Alternative Solvents optimize_temp->optimize_solvent analyze_side_products Identify Side Products (LC-MS, NMR) optimize_solvent->analyze_side_products successful_yield Yield Improved optimize_solvent->successful_yield analyze_side_products->optimize_catalyst Informs further optimization

Caption: A decision-making workflow for troubleshooting low yields in the synthesis of 3-Methyl-1,8-naphthyridine.

Diagram of the Friedländer Annulation Mechanism

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates amino_aldehyde 2-Aminopyridine-3-carbaldehyde aldol_adduct Aldol Adduct amino_aldehyde->aldol_adduct Base-catalyzed Aldol Condensation ketone Acetone ketone->aldol_adduct enone Enone Intermediate aldol_adduct->enone Dehydration imine Cyclized Imine enone->imine Intramolecular Cyclization product 3-Methyl-1,8-naphthyridine imine->product Dehydration/ Aromatization

Sources

Improving the regioselectivity of the Friedländer annulation for naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Regioselectivity in Naphthyridine Synthesis

The Friedländer annulation is a powerful and direct method for synthesizing substituted quinolines and their aza-analogs, such as the medicinally important naphthyridines.[1] The reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][3] However, a significant and persistent challenge, particularly when using unsymmetrical ketones, is controlling the regioselectivity of the condensation. This lack of control often leads to a mixture of isomeric products, complicating purification and reducing the yield of the desired compound.

This guide provides in-depth technical explanations and actionable troubleshooting advice to help researchers overcome the challenge of regioselectivity in the synthesis of naphthyridines.

Core Principles: Understanding the Mechanistic Dichotomy

The regiochemical outcome of the Friedländer annulation is determined by which of two competing mechanistic pathways predominates. The reaction is a complex series where these pathways are influenced by the reactants' structure and the reaction conditions.[4][5]

  • Schiff Base (Imine) Formation First: The reaction can initiate with the condensation between the amino group of the 2-aminonicotinaldehyde and the carbonyl of the active methylene compound to form a Schiff base (an imine). Subsequent intramolecular aldol-type condensation and dehydration yield the final naphthyridine.

  • Knoevenagel/Aldol Condensation First: Alternatively, the reaction can begin with a base- or acid-catalyzed condensation between the aldehyde of the 2-aminonicotinaldehyde and the α-methylene group of the ketone. This is followed by cyclization via intramolecular imine formation and subsequent dehydration.

The catalyst (acidic or basic) plays a crucial role in directing the reaction through one of these pathways.[1][2][3]

Diagram: Competing Pathways in Friedländer Annulation

G cluster_start Reactants cluster_path1 Pathway 1: Schiff Base First cluster_path2 Pathway 2: Knoevenagel First cluster_end Products 2-aminonicotinaldehyde 2-aminonicotinaldehyde Knoevenagel_Adduct Knoevenagel/Aldol Adduct 2-aminonicotinaldehyde->Knoevenagel_Adduct + Ketone (Acid Cat.) Unsymmetrical_Ketone Unsymmetrical Ketone (R1-CH2-CO-R2) Schiff_Base Schiff Base Intermediate Unsymmetrical_Ketone->Schiff_Base Unsymmetrical_Ketone->Knoevenagel_Adduct Aldol_Cyclization1 Intramolecular Aldol Condensation Schiff_Base->Aldol_Cyclization1 Regioisomer_A Regioisomer A Aldol_Cyclization1->Regioisomer_A Dehydration Imine_Cyclization Intramolecular Imine Formation Knoevenagel_Adduct->Imine_Cyclization Regioisomer_B Regioisomer B Imine_Cyclization->Regioisomer_B Dehydration

Caption: Competing mechanistic pathways dictating regioselectivity.

Troubleshooting Guide & FAQs

Here we address common issues encountered during the Friedländer synthesis of naphthyridines in a question-and-answer format.

FAQ 1: I am getting a mixture of regioisomers. How can I favor the formation of one over the other?

This is the most common problem. The solution lies in strategically manipulating the reaction conditions to favor one mechanistic pathway.

  • Forcing the Knoevenagel/Aldol Pathway (Acid Catalysis):

    • Rationale: Acid catalysts, particularly Lewis acids, activate the aldehyde carbonyl group, making it more electrophilic and promoting the initial aldol-type condensation with the more reactive α-methylene of the ketone.

    • Recommended Catalysts: Strong Lewis acids like In(OTf)₃, CeCl₃·7H₂O, and neodymium(III) nitrate hexahydrate have shown high efficacy.[6][7] p-Toluenesulfonic acid (PTSA) is also a common and effective choice.[3]

    • Experimental Tip: Start with a Lewis acid catalyst like In(OTf)₃ under solvent-free conditions or in a high-boiling solvent like DMF.[7][8] The choice of catalyst is critical and can dramatically shift the product ratio.[9]

  • Forcing the Schiff Base Pathway (Base Catalysis):

    • Rationale: Base catalysts facilitate the formation of the Schiff base by deprotonating the amine or activating the ketone. Classical Friedländer reactions often use bases like KOH, piperidine, or sodium ethoxide.[1][4]

    • Recommended Catalysts: For a milder and often more effective approach, consider using an ionic liquid like choline hydroxide in water.[8][10][11] This method offers a greener synthetic route and can provide excellent yields.[8][11]

    • Experimental Tip: When using a base, the relative reactivity of the ketone's carbonyl versus its α-methylene groups becomes paramount. If the ketone's carbonyl is sterically hindered, Schiff base formation may be disfavored.

Troubleshooting 1: My reaction has a low yield and I'm recovering starting materials. What are the likely causes?

Low yields are a frequent challenge and can stem from several factors beyond regioselectivity.[9]

  • Suboptimal Catalyst: The chosen catalyst may be inappropriate for your specific substrates or may be inactive.[9]

    • Solution: Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[9]

  • Inappropriate Temperature: The reaction can be highly sensitive to temperature.

    • Solution: If the reaction is slow, incrementally increase the temperature in 10°C steps and monitor progress by TLC.[9] Conversely, if you are seeing degradation, lower the temperature.

  • Poor Solubility: If reactants are not fully dissolved, the reaction rate will be severely limited.

    • Solution: Switch to a more polar solvent like DMF or ethanol to improve solubility.[9]

  • Side Reactions: Self-condensation of the ketone (an aldol reaction) can compete with the desired Friedländer pathway, reducing yield.[9]

    • Solution: This is often a sign of harsh reaction conditions. Try a milder catalyst or lower the temperature.

FAQ 2: How do the substituents on my ketone affect the regioselectivity?

The electronic and steric properties of the unsymmetrical ketone are critical.

  • Steric Hindrance: The initial condensation (either Schiff base or aldol) will generally occur at the less sterically hindered side of the ketone. For example, in the reaction of 2-aminonicotinaldehyde with 2-pentanone, the reaction is more likely to involve the methyl group's α-protons rather than the ethyl group's methylene protons.

  • Electronic Effects: The acidity of the α-protons plays a major role. Protons on a methylene group flanked by an electron-withdrawing group will be more acidic and more readily form an enolate, favoring the Knoevenagel/aldol pathway at that position. Introducing a phosphonate group at one of the α-carbons has been shown to perfectly control regioselectivity.[12]

Factor Effect on Regioselectivity Favored Pathway
Acid Catalyst (e.g., Lewis Acid) Activates aldehyde carbonylKnoevenagel/Aldol First
Base Catalyst (e.g., KOH, ChOH) Promotes Schiff base formationSchiff Base First
Sterically Hindered Ketone Carbonyl Disfavors Schiff base formationKnoevenagel/Aldol First
Sterically Hindered α-Methylene Disfavors reaction at that siteReaction at less hindered α-carbon
Electron-Withdrawing Group on Ketone Increases acidity of adjacent α-protonsKnoevenagel/Aldol at that site
Diagram: Troubleshooting Flowchart for Poor Regioselectivity

G start Start: Poor Regioselectivity check_catalyst What type of catalyst are you using? start->check_catalyst acid_path You are favoring the Knoevenagel pathway. check_catalyst->acid_path Acid base_path You are favoring the Schiff base pathway. check_catalyst->base_path Base switch_to_base Action: Switch to a base catalyst (e.g., KOH, Choline Hydroxide) acid_path->switch_to_base switch_to_acid Action: Switch to a Lewis acid catalyst (e.g., In(OTf)3, CeCl3) base_path->switch_to_acid check_ketone Is the desired reaction site sterically hindered or electronically deactivated? switch_to_base->check_ketone switch_to_acid->check_ketone modify_ketone Action: Modify ketone substrate. Consider adding an activating group (e.g., phosphonate) to direct the reaction. check_ketone->modify_ketone Yes optimize Action: Optimize temperature and solvent. Try milder conditions to increase selectivity. check_ketone->optimize No end End: Improved Regioselectivity modify_ketone->end optimize->end

Caption: A decision tree for troubleshooting regioselectivity issues.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis (Favoring Knoevenagel Pathway)

This protocol is adapted from methodologies favoring high regioselectivity through Lewis acid catalysis.[7]

  • Reactant Preparation: To a dry round-bottom flask, add the 2-aminonicotinaldehyde (1.0 mmol) and the unsymmetrical ketone (1.1 mmol).

  • Catalyst Addition: Add Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5-10 mol%).

  • Reaction Conditions: Heat the mixture under solvent-free conditions at 80-100 °C. Alternatively, use DMF as a solvent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Synthesis in Water (Favoring Schiff Base Pathway)

This protocol is a green and efficient method adapted from recent literature.[8][11]

  • Reactant Preparation: To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the unsymmetrical ketone (0.5 mmol).

  • Solvent and Catalyst: Add 1 mL of deionized water to the flask, followed by choline hydroxide (1-2 mol%).

  • Reaction Conditions: Place the flask in a pre-heated water bath at 50 °C and stir the mixture vigorously for approximately 6 hours.

  • Monitoring: Monitor the reaction's completion by TLC.

  • Workup: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Isolate the solid product by simple filtration and wash with cold water. Further purification is often not necessary due to the high selectivity.

References

  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. d. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • ResearchGate. (2009). Recent advances in the friedländer reaction. United Arab Emirates University. [Link]

  • Sha, S. K., Ahmad, I., Hoque, M. E., Rahaman, M., & Islam, S. M. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18796–18805. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. In Wikipedia. Retrieved January 13, 2026, from [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Journal of the American Chemical Society. (n.d.). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. Request PDF. [Link]

  • Indian Journal of Heterocyclic Chemistry. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. [Link]

  • ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

  • Royal Society of Chemistry. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]

  • figshare. (2001). Highly Regioselective Friedländer Reaction. figshare. [Link]

  • ResearchGate. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry. [Link]

Sources

Side reactions to avoid during the functionalization of 1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 1,8-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this important heterocyclic scaffold. The unique electronic properties of the 1,8-naphthyridine ring system, characterized by two nitrogen atoms, present both opportunities for diverse functionalization and challenges in the form of potential side reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring higher yields and predictable outcomes.

Section 1: Troubleshooting Guide for Common Functionalization Reactions

This section is organized by reaction type, addressing common problems in a question-and-answer format. We delve into the causality behind these issues and provide field-proven strategies for mitigation.

C-H Functionalization

Direct C-H functionalization is a powerful tool for streamlining synthesis.[1][2][3] However, the inherent reactivity of the 1,8-naphthyridine core can lead to selectivity issues.

Question: My C-H arylation/alkylation is resulting in a mixture of regioisomers. How can I improve selectivity?

Answer: Regioselectivity in C-H functionalization of 1,8-naphthyridines is a common challenge due to the presence of multiple activated C-H bonds. The positions ortho to the nitrogen atoms (C2, C7, C4, and C5) are all susceptible to attack. The observed regioselectivity is a delicate balance of electronic and steric factors.

Causality and Mitigation Strategies:

  • Directing Groups: The most robust strategy to control regioselectivity is the installation of a directing group. An 8-aminoquinoline amide, for example, can direct palladium-catalyzed functionalization to a specific C-H bond.[1]

  • Ligand Effects: The choice of ligand in transition-metal-catalyzed reactions can significantly influence the steric environment around the metal center, thereby favoring one position over another. For instance, bulky ligands can enhance steric hindrance, directing functionalization to less hindered positions.[2][3]

  • Catalyst System: The nature of the metal catalyst itself is crucial. Rh(III)-catalyzed C-H activation has shown promise for specific annulation reactions, suggesting that exploring different metal catalysts could alter the regiochemical outcome.[4]

  • Photoredox Catalysis: This approach utilizes visible light to generate reactive radical species under mild conditions, which can offer different selectivity profiles compared to traditional thermal methods.[5][6][7][8] The choice of photocatalyst and reaction conditions can be tuned to favor a specific isomer.

Experimental Protocol: Ligand Screening for Regiocontrolled C-H Arylation

  • Reaction Setup: In a nitrogen-purged glovebox, add your 1,8-naphthyridine substrate (1.0 equiv), aryl halide (1.2 equiv), Palladium(II) acetate (5 mol%), and the ligand to be screened (10 mol%) to a dry reaction vial.

  • Solvent and Base: Add the appropriate solvent (e.g., dioxane, toluene) and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv).

  • Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) for 12-24 hours.

  • Analysis: After cooling to room temperature, take an aliquot of the reaction mixture and analyze by LC-MS or ¹H NMR to determine the ratio of regioisomers.

  • Optimization: Screen a variety of phosphine-based or N-heterocyclic carbene (NHC) ligands with varying steric bulk to identify the optimal ligand for your desired regioselectivity.

Troubleshooting Logic for C-H Functionalization

SNAr_Optimization Start S_N_Ar Reaction Issue NoReaction No Reaction Observed Start->NoReaction Mixture Mixture of Products Start->Mixture StrongerNu Use Stronger Nucleophile NoReaction->StrongerNu AnalyzePositions Analyze Electronic/Steric Properties of Reaction Sites Mixture->AnalyzePositions PolarSolvent Switch to More Polar Solvent StrongerNu->PolarSolvent Temp Increase Temperature PolarSolvent->Temp Success Desired Product Obtained Temp->Success ChangeNu Consider Nucleophile Hardness/Softness AnalyzePositions->ChangeNu ChangeNu->Success

Caption: Troubleshooting workflow for S_N_Ar reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Do I need to use a protecting group for the naphthyridine nitrogens during functionalization?

A1: It depends on the reaction conditions. For strongly basic or organometallic reactions (e.g., lithiation), protection is often unnecessary as the N-anion is relatively stable. However, for reactions involving strong electrophiles or certain transition metal catalysts, one of the nitrogen atoms can react or coordinate, leading to side products or catalyst deactivation. In such cases, a protecting group can be beneficial. A common strategy is N-oxidation, which deactivates the nitrogen and can also influence the regioselectivity of subsequent reactions. The N-oxide can be readily removed with a reducing agent like PCl₃.

Q2: I am attempting a lithiation/metalation of a bromo-1,8-naphthyridine, but I am getting low yields of the desired product after quenching with an electrophile. What could be the issue?

A2: Low yields in lithium-halogen exchange on pyridinic systems can be due to several factors. The resulting lithiated 1,8-naphthyridine can be unstable, especially at higher temperatures. It is crucial to perform the metalation at very low temperatures (e.g., -78 °C or lower). [9][10]Additionally, the organolithium species is a strong base and can deprotonate other acidic protons on the molecule if present. Ensure your substrate is free of acidic functional groups. Finally, the choice of the organolithium reagent (n-BuLi, s-BuLi, t-BuLi) can influence the efficiency of the exchange.

Q3: What is the best general method for synthesizing the 1,8-naphthyridine core itself?

A3: The Friedländer annulation is one of the most common and versatile methods for synthesizing the 1,8-naphthyridine skeleton. [11][12][13][14][15]This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related derivative with a compound containing an α-methylene ketone. Recent advancements have focused on developing greener methods using water as a solvent or employing ionic liquids as catalysts. [11][12][13] Q4: Are there any specific safety considerations when working with 1,8-naphthyridine derivatives?

A4: Many 1,8-naphthyridine derivatives have potent biological activity. [14][16][17][18]For example, nalidixic acid and its fluoroquinolone analogs are antibiotics. Therefore, all new derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or vapors by working in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for any known hazards of your specific compounds.

References

  • Deady, L. W., & Werden, D. M. (1986). Nucleophilic-Substitution Reactions in Benzo[C]N[19][12]aphthyridines. Australian Journal of Chemistry, 39(4), 667-675. [Link]

  • Merchant, R. R., et al. (2020). Photoredox catalysis with aryl sulfonium salts enables site-selective late-stage fluorination. Nature, 586(7831), 720-726. [Link]

  • He, J., et al. (2019). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. Chemical Reviews, 119(24), 12099-12175. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • Wang, H., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(41), 27365-27375. [Link]

  • Li, G., et al. (2017). Hydrogen-Transfer-Mediated α-Functionalization of 1,8-Naphthyridines by a Strategy Overcoming the Over-Hydrogenation Barrier. Organic Letters, 19(22), 6072-6075. [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]

  • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(11), 3050-3058. [Link]

  • Khatun, N., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18765-18776. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Regioselective synthesis of functionalizedn[19][12]aphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry, 19(3), 763-769. [Link]

  • Thummel, R. P., et al. (2005). Design and study of Bin[19][12]aphthyridine ligands as potential photooxidation mediators in Ru(II) polypyridyl aquo complexes. Inorganic Chemistry, 44(13), 4562-4571. [Link]

  • Kumar, M. M., et al. (2021). N-Amino-1,8-Naphthalimide is a Regenerated Protecting Group for Selective Synthesis of Mono-N-Substituted Hydrazines and Hydrazides. Chemistry, 27(70), 17713-17721. [Link]

  • Wikipedia. 1,8-Naphthyridine. [Link]

  • University of Rochester. Cross-Coupling Chemistry. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Al-Tel, T. H., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1479-1499. [Link]

  • Chen, G., et al. (2018). Ligand-accelerated non-directed C–H functionalization of arenes. Nature, 551(7682), 581-586. [Link]

  • Grek, W. (2023). Current Advances in Photoredox Catalysis for CH Functionalization. Journal of Organic and Conventional Pharmaceutical Researches. [Link]

  • He, J., et al. (2017). Ligand-accelerated non-directed C-H functionalization of arenes. Nature, 551(7682), 581-586. [Link]

  • Wang, Y., et al. (2020). Synthesis of trifluoromethyl-functionalized benzo[de]n[19][12]aphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry, 44(30), 12903-12907. [Link]

  • Twilton, J., et al. (2017). Illuminating Photoredox Catalysis. Nature Reviews Chemistry, 1(7), 0052. [Link]

  • Iwao, M., & Kuraishi, T. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles, 37(3), 1467. [Link]

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  • Newkome, G. R., et al. (1986). Functionalization of 2-methyl- and 2,7-dimethyl-1,8-naphthyridine. The Journal of Organic Chemistry, 51(6), 953-954. [Link]

  • OUCI. Regioselective synthesis of functionalizedn[19][12]aphthyridine derivatives via three-component domino reaction under catalyst-free conditions. [Link]

  • Al-romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • Kaur, R., et al. (2017). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Current Drug Discovery Technologies, 14(2), 90-107. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Jain, A. K., et al. (2016). Chemistry and Biological Activities of 1,8-Naphthyridines. European Journal of Medicinal Chemistry, 120, 146-173. [Link]

  • ResearchGate. SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. [Link]

  • Daru, J., et al. (2023). Guideline for Elucidating Catalysts. ChemRxiv. [Link]

  • Mettler Toledo. Lithiation and Organolithium Reactions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

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Technical Support Center: Overcoming Solubility Challenges of 3-Methyl-1,8-naphthyridine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 3-Methyl-1,8-naphthyridine in biological assays. As a nitrogen-containing heterocyclic compound, 3-Methyl-1,8-naphthyridine and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] However, their often planar and rigid structures can lead to poor aqueous solubility, posing a significant hurdle for accurate and reproducible in vitro and in vivo experiments.[3] This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-Methyl-1,8-naphthyridine difficult to dissolve in aqueous buffers?

A1: The limited aqueous solubility of 3-Methyl-1,8-naphthyridine is primarily due to its molecular structure. The 1,8-naphthyridine core is a relatively large, hydrophobic, and planar aromatic system.[3] While the nitrogen atoms introduce some polarity, the overall lipophilicity of the molecule often dominates, leading to strong intermolecular forces in the solid state (high crystal lattice energy) that are difficult to overcome with water molecules alone. This is a common characteristic of many heterocyclic compounds used in drug discovery.[4][5]

Q2: What is the recommended first step for preparing a solution of 3-Methyl-1,8-naphthyridine for a biological assay?

A2: The standard and most recommended initial approach is to prepare a high-concentration stock solution in a suitable organic solvent.[6][7] Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent ability to dissolve a wide range of organic compounds, including both polar and nonpolar molecules.[8][9] This concentrated stock solution can then be serially diluted into your aqueous assay buffer or cell culture medium to achieve the desired final working concentration.[8]

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What is happening and how can I fix it?

A3: This phenomenon is known as "precipitation upon dilution" and is a frequent challenge with hydrophobic compounds.[8] While 3-Methyl-1,8-naphthyridine may be highly soluble in 100% DMSO, its solubility drastically decreases in a predominantly aqueous environment. The final concentration of DMSO in the assay (typically kept below 1% to avoid solvent-induced cellular toxicity) is often insufficient to maintain the compound's solubility.[10][11]

Here are several strategies to address this issue:

  • Lower the Final Concentration: The simplest approach is to test if the compound remains soluble at a lower final concentration in your assay.

  • Optimize the DMSO Concentration: While keeping the final DMSO concentration as low as possible is ideal, sometimes a slight increase (e.g., from 0.1% to 0.5%) can significantly improve solubility without introducing significant toxicity. However, it is crucial to run a solvent toxicity control to validate this for your specific cell line or assay system.[12][13]

  • Use Co-solvents: Incorporating a water-miscible co-solvent in your final assay medium can enhance the solubility of your compound.[14] Options include ethanol, polyethylene glycol (PEG), or propylene glycol (PG).[15][16] The choice and concentration of the co-solvent must be carefully validated for compatibility with your biological assay.

  • pH Adjustment: The 1,8-naphthyridine scaffold contains basic nitrogen atoms, meaning its aqueous solubility can be pH-dependent.[17][18] Lowering the pH of your buffer may lead to protonation of these nitrogens, forming a more soluble salt. It is advisable to determine the pKa of your compound to guide pH adjustments.

  • Formulation Strategies: For more persistent solubility issues, advanced formulation techniques such as the use of cyclodextrins to form inclusion complexes or the preparation of solid dispersions can be explored.[14][19] These methods encapsulate the hydrophobic molecule within a more hydrophilic carrier.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and resolving solubility issues with 3-Methyl-1,8-naphthyridine.

Problem 1: Initial Dissolution Failure in DMSO

Symptoms: The solid 3-Methyl-1,8-naphthyridine does not fully dissolve in DMSO, even at what should be a reasonable stock concentration (e.g., 10-50 mM).

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Insufficient Solvent Volume The desired concentration may exceed the solubility limit of the compound in DMSO.Try preparing a more dilute stock solution.
Low-Quality DMSO DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for hydrophobic compounds.Use anhydrous, high-purity DMSO. Store it properly in a desiccator.
Activation Energy Barrier The dissolution process may be kinetically slow, even if thermodynamically favorable.Gently warm the solution (e.g., to 37°C) and/or use a vortex or sonicator to provide energy to break the crystal lattice.[3] Be cautious with heating, as it could degrade the compound.
Problem 2: Precipitation in the Final Assay Medium

Symptoms: A clear DMSO stock solution is prepared, but upon dilution into the aqueous assay buffer or cell culture medium, the solution becomes cloudy or visible precipitate forms.

Workflow for Optimizing Solubility in Aqueous Media:

start Precipitation Observed in Aqueous Medium step1 Decrease Final Compound Concentration start->step1 step2 Increase Final DMSO Concentration (with toxicity control) step1->step2 Failure end_soluble Compound is Soluble step1->end_soluble Success step3 Introduce a Co-solvent (e.g., Ethanol, PEG) step2->step3 Failure step2->end_soluble Success step4 Adjust pH of Aqueous Buffer step3->step4 Failure step3->end_soluble Success step5 Advanced Formulation (e.g., Cyclodextrins) step4->step5 Failure step4->end_soluble Success step5->end_soluble Success end_insoluble Re-evaluate Compound or Assay Conditions step5->end_insoluble Failure

Caption: Decision tree for troubleshooting precipitation in aqueous media.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a standard procedure for preparing a stock solution of 3-Methyl-1,8-naphthyridine.

Materials:

  • 3-Methyl-1,8-naphthyridine (MW: 144.17 g/mol )[20]

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Volumetric flask

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (g) = 0.010 mol/L * 0.001 L * 144.17 g/mol = 0.0014417 g = 1.44 mg

  • Weigh the compound: Accurately weigh out 1.44 mg of 3-Methyl-1,8-naphthyridine using an analytical balance.[21]

  • Dissolve in DMSO: Transfer the weighed compound to a clean volumetric flask. Add a portion of the DMSO (e.g., 0.8 mL for a final volume of 1 mL) and mix thoroughly using a vortex or sonicator until the solid is completely dissolved.[22]

  • Bring to final volume: Add DMSO to the volumetric flask until the final volume of 1 mL is reached.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[23] Store at -20°C or -80°C, protected from light.

Protocol 2: Stepwise Dilution into Aqueous Buffer

This protocol describes a method to minimize precipitation when diluting the DMSO stock into an aqueous buffer.

Materials:

  • 10 mM stock solution of 3-Methyl-1,8-naphthyridine in DMSO

  • Aqueous assay buffer (e.g., PBS or cell culture medium)

Procedure:

  • Prepare an intermediate dilution: Instead of directly adding the highly concentrated DMSO stock to the final aqueous volume, first prepare an intermediate dilution in your aqueous buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you could first dilute your 10 mM stock 1:10 in the buffer to make a 1 mM intermediate solution (this will have 10% DMSO).

  • Final dilution: Add the required volume of the 1 mM intermediate solution to the final volume of your assay buffer. This gradual reduction in DMSO concentration can sometimes prevent the compound from crashing out of solution.

  • Vortex immediately: After each dilution step, vortex the solution immediately and vigorously to ensure rapid and uniform mixing.

Visualization of the Dilution Process:

stock 10 mM Stock in 100% DMSO intermediate 1 mM Intermediate in 10% DMSO + 90% Buffer stock->intermediate 1:10 Dilution final 10 µM Final in 0.1% DMSO + 99.9% Buffer intermediate->final 1:100 Dilution

Caption: Stepwise dilution workflow to minimize precipitation.

References

  • Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
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  • FasterCapital. Best Practices For Stock Solutions.
  • PubMed. (2021-07-14) 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.
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  • ResearchGate. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF.
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  • Benchchem. A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.
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  • ResearchGate. (2014-07-31) How to enhance drug solubility for in vitro assays?.
  • FULIR. On the basicity of conjugated nitrogen heterocycles in different media.
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  • PMC - NIH. (2024-08-31) Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • ACS Publications. (2021-07-12) Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • ResearchGate. (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • MDPI.
  • ResearchGate. On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.
  • Bentham Science. (2022-11-16)
  • Benchchem.
  • Wikipedia. 1,8-Naphthyridine.
  • PubChem. 2-Methyl-1,8-naphthyridine-3-carboxylic acid | C10H8N2O2 | CID 2736908.
  • ACS Publications. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • ResearchGate. C−H methylation of 1,8-naphthyridines using DMSO as methyl source.
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Stability and degradation studies of 3-Methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Stability and Degradation Studies of 3-Methyl-1,8-naphthyridine

Welcome to the technical support center for 3-Methyl-1,8-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar heterocyclic compounds. Our goal is to provide practical, in-depth answers to common questions and troubleshooting scenarios encountered during stability and degradation studies. The methodologies and principles discussed here are grounded in established regulatory guidelines and scientific literature to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Handling and Storage

Question: What are the best practices for handling and storing 3-Methyl-1,8-naphthyridine to ensure its stability?

Answer: Proper handling and storage are the first line of defense against premature degradation. 3-Methyl-1,8-naphthyridine, like many N-heterocyclic compounds, should be handled with care to maintain its chemical integrity.

  • Storage Conditions: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated area.[1] Long-term storage at reduced temperatures (e.g., -20°C) is recommended.[2] The key is to protect it from moisture, oxygen, and light.

  • Light Sensitivity: Aromatic heterocyclic systems can be susceptible to photolytic degradation.[3] Always store the compound in amber vials or light-blocking containers to prevent the formation of photolytic degradants.

  • Incompatible Substances: Keep the compound away from strong oxidizing agents, which can react with the naphthyridine ring or the methyl group.

  • Safe Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or fumes.[1]

Understanding Degradation

Question: What are the most likely degradation pathways for 3-Methyl-1,8-naphthyridine under stress conditions?

Answer: Understanding the potential chemical liabilities of the molecule is crucial for designing robust experiments. Based on its structure—a bicyclic aromatic system with two nitrogen atoms and a methyl substituent—we can predict several primary degradation pathways. These are typically investigated through forced degradation (stress testing) studies, which are a regulatory necessity to develop and validate stability-indicating analytical methods.[3][4]

The most probable degradation pathways include:

  • Oxidation: This is a major anticipated pathway. The electron-rich nitrogen atoms are susceptible to oxidation, potentially forming N-oxides.[3] Furthermore, the benzylic-like methyl group is a prime target for oxidation, which could proceed through an alcohol intermediate to a carboxylic acid (3-(1,8-naphthyridinyl)carboxylic acid).[5]

  • Hydrolysis: While the naphthyridine ring itself is generally stable to hydrolysis, extreme pH conditions (strong acid or base) coupled with elevated temperatures could potentially lead to ring-opening reactions.[6] This is often a slower process compared to oxidation or photolysis.

  • Photodegradation: Exposure to UV or high-intensity visible light can induce complex reactions, including oxidation, rearrangement, or polymerization. The specific photoproducts are highly dependent on the wavelength of light and the medium (solvent, solid-state).[3]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. Studies on related naphthyridine isomers show that significant decomposition occurs at temperatures above 250°C, potentially leading to fragmentation and polymerization.[7][8]

Below is a diagram illustrating a potential oxidative degradation pathway, which is often the most significant for this class of compounds.

G cluster_main Potential Oxidative Degradation of 3-Methyl-1,8-naphthyridine parent 3-Methyl-1,8-naphthyridine n_oxide 3-Methyl-1,8-naphthyridine N-oxide parent->n_oxide Oxidation (e.g., H₂O₂) alcohol (1,8-Naphthyridin-3-yl)methanol parent->alcohol Oxidation of Methyl Group acid 1,8-Naphthyridine-3-carboxylic acid alcohol->acid Further Oxidation

Caption: A potential oxidative degradation pathway for 3-Methyl-1,8-naphthyridine.

Troubleshooting and Protocols

Forced Degradation Studies

Question: I need to perform a forced degradation study. What conditions should I use, and how much degradation should I aim for?

Answer: A forced degradation study is essential for identifying potential degradants and establishing the specificity of your stability-indicating method.[9] The goal is not to completely destroy the drug substance but to induce a relevant level of degradation. The industry-accepted range is typically 5-20% degradation.[10] Achieving less than 5% may not generate sufficient quantities of degradants for detection, while more than 20% can lead to secondary degradation, complicating pathway elucidation.

The following table outlines the standard recommended conditions based on ICH guidelines.[6] You should always start with milder conditions and increase the severity (time, temperature, or reagent concentration) as needed.

Stress Condition Typical Reagents & Conditions Causality and Rationale
Acid Hydrolysis 0.1 M - 1 M HCl, heated at 60-80°CTo test stability in acidic environments and identify acid-labile functional groups. Critical for oral dosage form development.[6]
Base Hydrolysis 0.1 M - 1 M NaOH, heated at 60-80°CTo test stability in alkaline environments. Important for identifying base-labile groups like esters or amides (if present in derivatives).[6]
Oxidation 3% - 30% Hydrogen Peroxide (H₂O₂), at room temperatureTo simulate oxidative stress. H₂O₂ is a common choice that can reveal susceptibility to peroxide-forming excipients or atmospheric oxygen.[3]
Thermal Degradation Dry heat (e.g., 80-105°C) or in solution at elevated temperaturesTo assess the intrinsic thermal stability of the molecule in the solid state and in solution, informing storage and shipping requirements.[4]
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B)To identify if the molecule is light-sensitive, which dictates packaging requirements (e.g., amber containers, opaque blister packs).[3]

Below is a logical workflow for conducting these studies.

Caption: A standard workflow for conducting forced degradation studies.

Analytical Troubleshooting

Question: I'm developing an HPLC method and see unexpected peaks in my stressed samples. How can I confirm they are degradation products and not artifacts?

Answer: This is a common and critical question. Differentiating true degradants from system artifacts or impurities is fundamental to a valid stability study. Here is a systematic, self-validating protocol:

Step-by-Step Troubleshooting Protocol:

  • Analyze a Blank: First, inject your solvent blank (the same matrix as your sample, without the active ingredient) run through the same stress conditions. This will identify any peaks originating from the solvent, reagents, or system, such as "ghost peaks."

  • Analyze the Control Sample: Analyze an unstressed sample (time zero) of 3-Methyl-1,8-naphthyridine. This helps identify any existing impurities from the synthesis process versus newly formed degradants.

  • Perform Peak Purity Analysis: If you have a Photodiode Array (PDA) or Diode Array Detector (DAD), perform a peak purity analysis on the parent peak and any new peaks. A spectrally pure peak is a good indication that it represents a single compound.

  • Mass Balance Calculation: A crucial validation step. The total amount of the drug should be accounted for. The sum of the assay value of the main peak and the levels of all degradation products should ideally be between 95-105% of the initial concentration. A poor mass balance may indicate that some degradants are not being detected (e.g., they don't have a chromophore or are precipitating).[10]

  • Utilize Mass Spectrometry (LC-MS): This is the most definitive step. An LC-MS method will provide the mass-to-charge ratio (m/z) for the peaks of interest.

    • Confirmation: Degradation products will typically have a different m/z value than the parent compound (C₉H₈N₂, MW: 144.17).[11] For example, an N-oxide would have a mass of 160.17 (+16 Da), while oxidation of the methyl group to a carboxylic acid would result in a mass of 174.15 (+30 Da).

    • Artifacts: Peaks that appear in the blank or have an m/z inconsistent with a plausible transformation of the parent molecule are likely artifacts.

Structural Elucidation

Question: How do I determine the chemical structure of a significant degradation product?

Answer: Once a degradation product is confirmed and deemed significant (i.e., above the identification threshold in your formal stability study), its structure must be elucidated. This requires a combination of analytical techniques.

Protocol for Structural Elucidation:

  • Isolation: The first step is to obtain a pure sample of the degradant. This is typically achieved using preparative High-Performance Liquid Chromatography (Prep-HPLC) by collecting the fraction corresponding to the degradant peak.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the isolated fraction by HRMS (e.g., Q-TOF or Orbitrap). This technique provides a highly accurate mass measurement, allowing you to determine the elemental formula of the degradant and confirm its molecular weight.[12]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure determination.[12][13] A full suite of experiments on the isolated degradant is necessary:

    • ¹H NMR: Provides information on the number and environment of protons. A change in the chemical shift of the methyl protons or aromatic protons compared to the parent compound is a key indicator of where the modification occurred.

    • ¹³C NMR: Shows the chemical environment of the carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. For example, an HMBC experiment can show a correlation between the protons of the methyl group and a newly formed carbonyl carbon, confirming oxidation at that site.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional groups. For instance, the appearance of a strong absorption band around 1700 cm⁻¹ would suggest the formation of a carbonyl group (e.g., a carboxylic acid).[12]

The table below summarizes the role of each technique.

Technique Information Provided Application in Degradant ID
Prep-HPLC Isolation and PurificationProvides a pure sample of the degradant for further analysis.
HRMS Accurate Mass & Elemental FormulaConfirms the molecular formula, distinguishing between isomers.
¹H & ¹³C NMR Chemical Environment of H and CIdentifies which part of the molecule has been altered.
2D NMR Atom Connectivity (H-H, C-H)Assembles the molecular fragments to build the final structure.
IR Spectroscopy Functional GroupsConfirms the presence of new functional groups (e.g., -OH, C=O).

By systematically applying these troubleshooting guides and protocols, researchers can confidently assess the stability of 3-Methyl-1,8-naphthyridine, validate their analytical methods, and ensure the quality and safety of their developmental compounds.

References

  • Patel, P. N., Prajapati, Y. K., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • AK Scientific, Inc. (n.d.).
  • Nuventra Pharma Sciences. (n.d.).
  • Jadhav, S. B., et al. (2016).
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Veerareddy, P. R., & Reddy, B. R. (2023).
  • ChemScene. (n.d.). 3-Methyl-1,8-naphthyridine. ChemScene.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. env.go.jp.
  • Lee, E. Y., & Lee, S. T. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology.
  • MedchemExpress.com. (2025). Safety Data Sheet: 1,8-Naphthyridine. MedchemExpress.com.
  • BenchChem. (2025). Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide. BenchChem.
  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie.
  • Chandrasekhar, K. V. G., et al. (2021). 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry.
  • Oikawa, M., et al. (2019).
  • Płazińska, A., & Płaziński, W. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules.
  • Chen, C., et al. (2018). Late-stage oxidative C(sp3)–H methylation.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 3-Methyl-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a remarkable breadth of biological activities.[1][2][3] These derivatives have been extensively investigated for their therapeutic potential, demonstrating properties that span from antimicrobial and anti-inflammatory to potent anticancer agents.[4][5][6][7][8] A significant body of research points towards the ability of this scaffold to modulate the activity of critical cellular targets, including protein kinases, making it a highly attractive framework for novel drug discovery.[9][10][11]

This guide provides a comprehensive, technically-grounded framework for validating the biological activity of novel 3-Methyl-1,8-naphthyridine derivatives. Moving beyond a simple recitation of protocols, we will explore the causal logic behind each experimental choice, establish self-validating systems for data integrity, and compare the potential performance of these new chemical entities against established benchmarks. Our objective is to equip you with a robust, field-proven strategy to move from a newly synthesized compound to a validated lead candidate.

Part 1: Foundational In Vitro Screening — Assessing Anticancer Potential

The initial phase of validation involves a broad-based screening to determine if a novel 3-Methyl-1,8-naphthyridine derivative exhibits cytotoxic or cytostatic effects against cancer cells. This step is critical for triaging compounds and identifying promising candidates for more detailed mechanistic studies.[12][13][14]

Causality Behind the Approach

We begin with cell-based assays because they provide a complex, physiological system to assess a compound's overall effect on cell health and proliferation.[15] A positive result in these initial screens justifies the significant investment required for subsequent target-specific and in vivo studies. The choice of a diverse cancer cell line panel, such as the NCI-60 or a custom panel representing different tumor types (e.g., leukemia, breast, colon), is crucial for identifying compounds with broad activity or selective potency against specific cancer subtypes.[16][17]

Experimental Protocol 1: High-Throughput Cell Viability & Cytotoxicity Assay

This protocol aims to quantify the dose-dependent effect of the derivatives on the viability of cancer cell lines to determine the half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Line Preparation: Seed selected human cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia, HCT-116 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere and resume logarithmic growth for 24 hours.[18]

  • Compound Preparation: Prepare a 10 mM stock solution of each 3-Methyl-1,8-naphthyridine derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in cell culture medium, ensuring the final DMSO concentration in the wells remains below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the serially diluted compounds. Include "vehicle control" wells (medium with DMSO only) and "no treatment" control wells.

  • Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2). The incubation time should be sufficient to allow for multiple cell doublings.

  • Viability Assessment (Luminescence-Based):

    • Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ATP present, which correlates with the number of viable cells.[13]

  • Data Analysis: Normalize the luminescence data to the vehicle control (100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each compound and cell line.

Part 2: Mechanistic Elucidation — Uncovering the Mode of Action

A reduction in cell viability can occur through various mechanisms, primarily apoptosis (programmed cell death) or necrosis. Distinguishing between these is a critical step in characterizing an anticancer agent, as apoptosis is generally the preferred mechanism for a therapeutic.[18] Furthermore, given the known activity of the broader 1,8-naphthyridine class, investigating kinase inhibition is a logical next step for target validation.[9]

Workflow for Mechanistic Investigation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Cell Death cluster_2 Target Validation cluster_3 Further Validation A Active Compound Identified (Low IC50 from Protocol 1) B Apoptosis Assay (Annexin V/PI Staining) A->B D In Vitro Kinase Assay (Against Relevant Kinase Panel) A->D C Result: Apoptosis Induction Confirmed B->C F In Vivo Xenograft Model C->F E Result: Specific Kinase(s) Inhibited D->E E->F

Experimental Protocol 2: Apoptosis Quantification via Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Causality Behind the Method: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[13]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 3-Methyl-1,8-naphthyridine derivative at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.

Causality Behind the Method: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate. This reaction produces ADP as a byproduct. A luminescence-based assay like the ADP-Glo™ Kinase Assay quantifies the amount of ADP produced, which is inversely proportional to the inhibitory activity of the test compound.[19][20] Using a panel of kinases helps determine both the potency and selectivity of the inhibitor.[11]

Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the 3-Methyl-1,8-naphthyridine derivative in DMSO, starting at a high concentration (e.g., 1 mM).

  • Kinase Reaction Setup (96-well plate):

    • To each well, add the kinase of interest (e.g., a panel including kinases like AKT, MAPK, CDK) and the specific peptide substrate in kinase assay buffer.

    • Add the serially diluted compound or DMSO control. Incubate for 10-15 minutes to allow for compound-kinase binding.

    • Initiate the reaction by adding ATP.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis: Measure the luminescence. A lower signal indicates less ADP was produced, signifying stronger kinase inhibition. Calculate IC50 values as described in Protocol 1.

G

Part 3: Comparative Analysis and Data Presentation

To contextualize the performance of your novel derivatives, it is essential to compare their activity against both a negative control (a structurally similar but inactive compound, if available) and a relevant positive control (an established drug targeting the same pathway).

Data Summary Table: Anticancer and Kinase Inhibitory Activity

The following table provides a clear, structured format for summarizing and comparing the quantitative data obtained from the experimental protocols.

Compound IDStructureMCF-7 IC50 (µM)HL-60 IC50 (µM)Kinase X IC50 (µM)Kinase Y IC50 (µM)Selectivity (Kinase Y/X)
Test Cmpd 1 3-Me-1,8-Naph-R11.20.450.085.670
Test Cmpd 2 3-Me-1,8-Naph-R2>5025.3>10>10-
Staurosporine Reference0.010.0050.0040.0061.5
Voreloxin Reference0.50.1N/AN/AN/A

Data shown is for illustrative purposes. Voreloxin is a known anticancer agent containing a naphthyridine core.[21] Staurosporine is a broad-spectrum kinase inhibitor.[19]

Part 4: Framework for In Vivo Validation

Promising candidates identified through in vitro screening require validation in a living system to assess their efficacy and potential toxicity.[12][22][23] The human tumor xenograft model in immunocompromised mice is a standard and crucial preclinical step.[14][24]

Conceptual Workflow: Xenograft Efficacy Study
  • Model Establishment: Human cancer cells (e.g., HL-60 or MCF-7) are implanted subcutaneously into immunodeficient mice (e.g., Athymic Nude mice).[24]

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

  • Treatment: Mice are randomized into groups: vehicle control, positive control drug (e.g., a standard-of-care chemotherapy), and one or more dose levels of the 3-Methyl-1,8-naphthyridine derivative. The compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study. Animal welfare is closely monitored.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker studies to confirm target engagement).

  • Evaluation: The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group.

This in vivo phase provides essential data on whether the in vitro potency of the derivative translates into tangible antitumor activity within a complex biological system.

References

  • Antimicrobial Activity of Naphthyridine Derivatives | Scilit. (n.d.). Retrieved January 13, 2026, from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (n.d.). Retrieved January 13, 2026, from [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Retrieved January 13, 2026, from [Link]

  • In vivo screening models of anticancer drugs - Tel Aviv University. (n.d.). Retrieved January 13, 2026, from [Link]

  • Cell-based Assays for Drug Discovery | Reaction Biology. (n.d.). Retrieved January 13, 2026, from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - NIH. (2021). Retrieved January 13, 2026, from [Link]

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  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol. (n.d.). Retrieved January 13, 2026, from [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (2018). Retrieved January 13, 2026, from [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis And Anticancer Activity Of New Hybrid 3-Methylidene-2,3-Dihydro-1,8-Naphthyridinones - PubMed. (2024). Retrieved January 13, 2026, from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020). Retrieved January 13, 2026, from [Link]

  • Cell-culture based test systems for anticancer drug screening - EurekAlert!. (2020). Retrieved January 13, 2026, from [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (n.d.). Retrieved January 13, 2026, from [Link]

  • Can anyone suggest a protocol for a kinase assay? - ResearchGate. (2015). Retrieved January 13, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (n.d.). Retrieved January 13, 2026, from [Link]

  • In vitro kinase assay - Protocols.io. (2023). Retrieved January 13, 2026, from [Link]

  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. (n.d.). Retrieved January 13, 2026, from [Link]

  • Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - Taylor & Francis Online. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis and study biological activity of some 1,8- Naphthyriane Derivatives. (n.d.). Retrieved January 13, 2026, from [Link]

  • (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Biological Activity of Naturally Derived Naphthyridines - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (n.d.). Retrieved January 13, 2026, from [Link]

  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. (n.d.). Retrieved January 13, 2026, from [Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. (n.d.). Retrieved January 13, 2026, from [Link]

  • Reported 1,8-naphthyridine derivatives as a kinase inhibitor. - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

  • WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors - Google Patents. (n.d.).
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][15]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (n.d.). Retrieved January 13, 2026, from [Link]

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A Comparative Analysis of 3-Methyl-1,8-naphthyridine and Phenanthroline in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ligand Selection in Catalytic Processes

In the landscape of transition-metal catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and overall efficiency of a catalytic system. For researchers and professionals in drug development and fine chemical synthesis, the selection between structurally similar yet electronically distinct ligands can be a critical decision. This guide provides an in-depth comparison of two prominent nitrogen-containing heterocyclic ligands: 3-Methyl-1,8-naphthyridine and the classical 1,10-phenanthroline. While direct, side-by-side comparative studies under identical catalytic conditions are not extensively documented, this guide synthesizes available experimental data and theoretical insights to offer a comprehensive analysis of their respective catalytic efficiencies.

Ligand Architectures: Structural and Electronic Considerations

At first glance, 3-Methyl-1,8-naphthyridine and 1,10-phenanthroline share a common bidentate N,N-chelation motif, crucial for coordinating with transition metals. However, their inherent structural and electronic differences significantly influence the properties of the resulting metal complexes and, consequently, their catalytic performance.

1,10-Phenanthroline (phen) is a rigid, planar molecule with an extended π-system. This planarity facilitates strong π-stacking interactions and contributes to the stability of its metal complexes.[1] The electronic nature of the phenanthroline ligand can be tuned through substitution on the aromatic rings, which in turn modulates the catalytic activity of the metal center.[2]

3-Methyl-1,8-naphthyridine , a derivative of the 1,8-naphthyridine scaffold, presents a different electronic and steric profile. The 1,8-naphthyridine core is known for its flexible coordination geometry and diverse biological activities.[3][4] The introduction of a methyl group at the 3-position introduces both steric bulk and an electron-donating inductive effect, which can alter the ligand's coordination properties and the reactivity of the metal center it is bound to.

Feature3-Methyl-1,8-naphthyridine1,10-Phenanthroline
Structure Non-planar (puckered)Planar
Symmetry AsymmetricSymmetric (C2v)
Electronic Effect of Substituent Electron-donating (methyl group)Unsubstituted (can be modified)
Steric Hindrance Increased near one nitrogen donorMinimal in the unsubstituted form
Reported pKa (conjugate acid) Not widely reported4.86[1]

Table 1. Key structural and electronic differences between 3-Methyl-1,8-naphthyridine and 1,10-phenanthroline.

Catalytic Performance: A Tale of Two Ligands in Action

While a direct quantitative comparison is challenging without head-to-head studies, we can infer the potential catalytic efficiencies by examining their performance in analogous reactions. Cross-coupling reactions are a cornerstone of modern organic synthesis, and both naphthyridine and phenanthroline-based catalysts have shown utility in this domain.

Nickel-Catalyzed Carbon-Heteroatom Cross-Coupling

Recent studies have highlighted the potential of 1,8-naphthyridine ligands in nickel-catalyzed cross-coupling reactions. For instance, an air-stable nickel(II) chloro complex bearing a 2,7-dimethyl-1,8-naphthyridine ligand has been demonstrated as a versatile catalyst for both C-O and C-N cross-coupling reactions under photoredox conditions. This suggests that the naphthyridine scaffold can effectively support nickel in catalytically challenging transformations.

In a similar vein, phenanthroline and its derivatives are well-established ligands in palladium- and copper-catalyzed cross-coupling reactions. For example, palladium complexes of phenanthroline have been employed in Suzuki-Miyaura couplings, while copper-phenanthroline systems are effective in C-N coupling reactions.[5]

The methyl group in 3-Methyl-1,8-naphthyridine, being electron-donating, would be expected to increase the electron density on the metal center. This could, in principle, enhance the rate of oxidative addition, a key step in many cross-coupling catalytic cycles. However, the increased steric bulk might also hinder substrate approach to the metal center.

Copper-Catalyzed Oxidation Reactions

Copper-phenanthroline complexes are well-known catalysts for a variety of oxidation reactions.[6][7] The rigid and planar structure of phenanthroline allows for the formation of stable copper complexes that can efficiently mediate electron transfer processes. The catalytic cycle often involves the shuttling of the copper center between different oxidation states.

While there is less specific data on 3-Methyl-1,8-naphthyridine in copper-catalyzed oxidations, the electronic properties of the ligand would likely influence the redox potential of the copper center. The electron-donating methyl group might make the copper center more easily oxidizable, which could either be beneficial or detrimental depending on the specific reaction mechanism.

Experimental Protocols: A Practical Guide

To provide a practical context for this comparison, the following are representative, detailed experimental protocols for catalytic reactions employing naphthyridine and phenanthroline-based systems.

Protocol 1: Nickel-Catalyzed C-N Cross-Coupling with a Naphthyridine Ligand (Analogous System)

This protocol is adapted from studies on nickel-catalyzed amination reactions and serves as a representative example for a reaction where a substituted 1,8-naphthyridine ligand could be employed.

Reaction: Cross-coupling of an aryl bromide with an amine.

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Ni(acac)₂ (5 mol%)

  • 3-Methyl-1,8-naphthyridine (10 mol%)

  • NaOtBu (1.5 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Ni(acac)₂, 3-Methyl-1,8-naphthyridine, and NaOtBu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, the aryl bromide, and the amine via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.


}

Figure 1: Generalized workflow for a Nickel-catalyzed C-N cross-coupling reaction.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with a Phenanthroline Ligand

This protocol is a standard procedure for the Suzuki-Miyaura coupling, a reaction where phenanthroline is a commonly used ligand.[8]

Reaction: Cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Aryl boronic acid (1.2 mmol)

  • Pd(OAc)₂ (2 mol%)

  • 1,10-Phenanthroline (4 mol%)

  • K₂CO₃ (2.0 mmol)

  • Dioxane/water (4:1, 5 mL)

Procedure:

  • In a round-bottom flask, combine the aryl halide, aryl boronic acid, Pd(OAc)₂, 1,10-phenanthroline, and K₂CO₃.

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, add water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the biaryl product.


}

Figure 2: Generalized workflow for a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights and Ligand Effects

The choice between 3-Methyl-1,8-naphthyridine and phenanthroline can be rationalized by considering their influence on the key steps of a catalytic cycle.

  • Oxidative Addition: The electron-donating methyl group on the naphthyridine ligand is expected to increase the electron density at the metal center, which can facilitate the oxidative addition of substrates like aryl halides. This could potentially lead to a faster reaction rate compared to the less electron-rich unsubstituted phenanthroline.

  • Reductive Elimination: This final step to release the product and regenerate the active catalyst is often favored by more electron-deficient ligands. Therefore, the electron-donating nature of 3-Methyl-1,8-naphthyridine might slightly disfavor this step compared to phenanthroline.

  • Steric Effects: The methyl group on the naphthyridine introduces steric hindrance that can influence the coordination of substrates and the overall selectivity of the reaction. In some cases, this steric bulk can be beneficial, for example, in promoting reductive elimination or controlling regioselectivity. Conversely, excessive steric hindrance can also inhibit catalysis by blocking substrate access. The planar and relatively unhindered nature of unsubstituted phenanthroline allows for more facile coordination of various substrates.

Conclusion

Both 3-Methyl-1,8-naphthyridine and phenanthroline are valuable ligands in the toolkit of a synthetic chemist. The choice between them is not a matter of universal superiority but rather depends on the specific requirements of the catalytic transformation.

Phenanthroline remains a robust and versatile ligand, particularly in palladium and copper catalysis, where its rigid, planar structure and well-understood electronic properties provide a reliable foundation for catalyst design.

3-Methyl-1,8-naphthyridine , and substituted naphthyridines in general, represent a promising class of ligands with tunable steric and electronic properties. The introduction of the methyl group offers a handle to modulate the reactivity of the metal center, potentially leading to enhanced catalytic activity in specific applications, such as nickel-catalyzed cross-coupling reactions.

For researchers and drug development professionals, the key takeaway is the importance of a nuanced understanding of ligand effects. While phenanthroline provides a solid and predictable starting point, the exploration of substituted naphthyridines like 3-Methyl-1,8-naphthyridine opens up new avenues for catalyst optimization and the development of more efficient and selective synthetic methodologies. Further direct comparative studies are warranted to fully elucidate the relative catalytic efficiencies of these two important ligand classes.

References

  • Jung, J. C., & Watkins, E. B. (2011). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Molecules, 16(8), 6844-6854.
  • Wikipedia. (2023). Transition metal complexes of 1,10-phenanthroline. Retrieved from [Link]

  • Abebe, A., Sendek, A., & Kibret, M. (2021). Electronic spectra of the ligands and the complexes.
  • Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • A Study on Some Cu(II)
  • Herrmann, D., & Pape, T. (2025).
  • Li, Y., et al. (2021). Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 45(1), 137-145.
  • Li, M. M., et al. (2022). Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides. Molecules, 27(6), 1786.
  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). StuDocu.
  • Phenanthroline Ligands - ResearchGate. (n.d.).
  • Aerobic Oxidation of 1,10-Phenanthroline to Phen-dione Catalyzed by Copper(II) Complexes of a Benzimidazolyl Schiff Base. (n.d.).
  • When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)
  • Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents. (2025).
  • 2-Methyl-1,8-naphthyridine-3-carboxylic acid. (n.d.). PubChem.
  • When metal complexes evolve, and a minor species is the most active: the case of bis(phenanthroline)
  • Transition metal-catalyzed C-N cross-coupling reaction (BuchwaldHartwig...). (n.d.).
  • Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. (2023). Oriental Journal of Chemistry.
  • Intraligand Charge Transfer Enables Visible-Light-Mediated Nickel-Catalyzed Cross-Coupling Reactions. (2022).
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing.
  • Exploration of Nickel Complexes for C-N Cross-Coupling Using Photocatalysis. (2024). Eastern Illinois University.
  • Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. (2019). Semantic Scholar.
  • Tropical Seminar: Nickel-Catalyzed Cross-Coupling. (2022). Chirik Group.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (n.d.). MDPI.
  • Synthesis and reactions of some novel 1-(2,7-dimethyl-1,8-naphthyridin-4-yl)hydrazine candidates. (2018).
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). ACS Omega, 6(42), 28241-28250.
  • Development of Homo- and Heteromultimetallic Complexes Supported by 1,8- Naphthyridine Ligands. (n.d.). eScholarship.org.
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A Comparative Guide to Ligand Scaffolds: 3-Methyl-1,8-naphthyridine vs. 2,2'-Bipyridine in Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the vast landscape of coordination chemistry, the choice of a ligand is a critical determinant of the resulting metal complex's stability, reactivity, and photophysical properties. For decades, 2,2'-bipyridine (bpy) has been a cornerstone, a "privileged ligand" scaffold for its robust chelating ability and tunable electronic properties.[1][2] This guide presents a detailed comparison between the archetypal bpy and the structurally distinct 3-methyl-1,8-naphthyridine (3-Me-napy). We will explore how the introduction of a second nitrogen atom within a fused ring system and the addition of a methyl substituent fundamentally alter the steric and electronic environment of the metal center. This analysis provides researchers, particularly those in catalysis and drug development, with the foundational knowledge and experimental data required to make informed decisions in ligand selection for designing next-generation transition metal complexes.

Introduction to the Ligand Contenders

The function of a transition metal complex is intrinsically linked to the identity of the ligands bound to it. Ligands dictate the electronic density at the metal center, influence the geometry of the coordination sphere, and can participate directly in chemical reactions. While 2,2'-bipyridine is a bidentate N,N-donor ligand formed from two pyridine rings linked at the 2 and 2' positions, 1,8-naphthyridine contains two fused pyridine rings. This seemingly subtle difference has profound implications, particularly in the spatial arrangement of the coordinating nitrogen atoms.

The 1,8-naphthyridine framework is recognized as an ideal motif for constructing dinucleating ligands, capable of binding two metal centers in close proximity.[3] This feature enables the study and application of metal-metal cooperativity, a phenomenon less accessible with standard bipyridine scaffolds.[3] The further addition of a methyl group at the 3-position introduces both steric bulk and a mild electron-donating effect, allowing for finer control over the complex's properties.

G cluster_0 2,2'-Bipyridine (bpy) cluster_1 3-Methyl-1,8-naphthyridine (3-Me-napy) bpy napy

Figure 2 . Contrasting coordination modes of bipyridine and 1,8-naphthyridine.

Performance in Application-Critical Areas

The structural and electronic differences manifest in the performance of their respective transition metal complexes in catalysis and photophysics.

Electrochemical Properties

The redox potential of a complex is critical for its application in photocatalysis and electrochemistry. The ligand framework plays a major role in stabilizing different oxidation states of the metal.

  • Bipyridine Complexes: The redox properties of bipyridine complexes are well-documented. For example, substituting bpy with electron-donating dimethyl-bipyridine ligands in tungsten-cyanido complexes results in a cathodic shift (lower potential) of the W(IV)/W(V) redox couple, indicating that the oxidized state is less favored due to the increased electron density from the ligand. [4]* Naphthyridine Complexes: In diruthenium(II,II) naphthyridine complexes, introducing electron-withdrawing trifluoromethyl groups to auxiliary benzoate ligands causes a significant positive shift in the redox potentials. [5]While this is not a direct comparison of the N-heterocyclic ligand, it demonstrates the principle of tuning. We can infer that the electron-donating 3-methyl group on a naphthyridine ligand would likely cause a negative (cathodic) shift in the metal-centered redox potentials compared to its unsubstituted counterpart, making the metal harder to oxidize.

Complex TypeRedox ProcessE₁/₂ (V vs. Fc/Fc⁺)Significance
[W(CN)₆(bpy)]²⁻ W(IV) ↔ W(V)+0.292Benchmark for bpy complex. [4]
[W(CN)₆(4,4'-Me₂bpy)]²⁻ W(IV) ↔ W(V)+0.179Electron-donating methyl groups make oxidation more difficult (potential is lower). [4]
[Ru₂(npc)₂(O₂CPh)₂] Ru₂⁴⁺ ↔ Ru₂⁵⁺+0.28Benchmark for a napy-type complex (npc = napy-carboxylate). [5]
[Ru₂(npc)₂(O₂CPh-3,5-diCF₃)₂] Ru₂⁴⁺ ↔ Ru₂⁵⁺+0.81Strong electron-withdrawing groups make oxidation easier (potential is higher). [5]

Table 2. Comparative electrochemical data illustrating substituent effects.

Photophysical Properties

Transition metal complexes with these ligands are often studied for their luminescence, which arises from metal-to-ligand charge transfer (MLCT) excited states.

  • Bipyridine Complexes: [Ru(bpy)₃]²⁺ is the quintessential photoluminescent complex. Its properties can be tuned by ligand modification. For instance, extending the π-conjugation of the bipyridine ligand is a common strategy to red-shift the emission and reduce the HOMO-LUMO gap. [1]* Naphthyridine Complexes: The rigid and often planar structure of naphthyridine ligands can lead to well-defined and highly emissive MLCT states. The planarity of the ligand can impact the energy of the electronic absorption. [6]The introduction of the methyl group can cause slight shifts in emission energy and may affect non-radiative decay pathways by altering vibrational modes or introducing steric constraints that reduce quenching. [7]

Experimental Protocols: Synthesizing the Complexes

The trustworthiness of any comparative guide rests on reproducible, well-defined experimental procedures. Here, we provide representative protocols for synthesizing benchmark complexes.

Workflow for Complex Synthesis and Characterization

G start Start: Metal Precursor + Ligand dissolve Dissolve in appropriate solvent (e.g., EtOH, DMF, MeCN) start->dissolve reflux Heat under inert atmosphere (e.g., N₂, Ar) for several hours dissolve->reflux cool Cool to room temperature reflux->cool precipitate Induce precipitation/crystallization (e.g., add counter-ion or anti-solvent) cool->precipitate isolate Isolate solid product via filtration precipitate->isolate wash Wash with appropriate solvents (e.g., H₂O, Et₂O) isolate->wash dry Dry under vacuum wash->dry characterize Characterize Product: - NMR Spectroscopy - Mass Spectrometry - Elemental Analysis - X-ray Crystallography dry->characterize

Figure 3 . General experimental workflow for the synthesis of transition metal complexes.

Protocol 1: Synthesis of [Ni(bpy)₃]Cl₂

This protocol describes a standard synthesis for a nickel(II) bipyridine complex.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 2,2'-Bipyridine (bpy)

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve NiCl₂·6H₂O (1.0 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask. The solution will be light green.

  • In a separate beaker, dissolve 2,2'-bipyridine (3.1 mmol, 3.1 equivalents) in 15 mL of ethanol.

  • Add the bipyridine solution dropwise to the stirring nickel chloride solution at room temperature. A color change to pink/red should be observed as the complex forms.

  • Stir the reaction mixture at room temperature for 2 hours to ensure complete complexation.

  • Reduce the solvent volume to approximately 5 mL using a rotary evaporator.

  • Add 20 mL of diethyl ether to the concentrated solution to precipitate the pink solid product.

  • Collect the solid by vacuum filtration, washing with two 10 mL portions of diethyl ether to remove any unreacted ligand.

  • Dry the product under vacuum to yield [Ni(bpy)₃]Cl₂ as a pink powder.

Protocol 2: Synthesis of a Generic M(3-Me-napy)Cl₂ Complex

This protocol is a generalized procedure for coordinating 3-methyl-1,8-naphthyridine to a divalent transition metal like Cu(II) or Ni(II), based on common methods for 1,8-naphthyridine complexes. [8] Materials:

  • Metal(II) chloride (e.g., CuCl₂, NiCl₂) (1.0 mmol)

  • 3-Methyl-1,8-naphthyridine (1.0 mmol)

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the Metal(II) chloride (1.0 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve 3-methyl-1,8-naphthyridine (1.0 mmol) in 10 mL of methanol.

  • Slowly add the ligand solution to the stirring metal salt solution. A color change and/or precipitation may occur immediately.

  • Reflux the mixture for 4-6 hours under an inert atmosphere (e.g., Nitrogen). [8]5. Allow the reaction to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration.

  • If no precipitate forms, reduce the solvent volume by half using a rotary evaporator and add diethyl ether to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol and then with diethyl ether.

  • Dry the complex under vacuum.

Conclusion and Future Outlook

The choice between 3-methyl-1,8-naphthyridine and 2,2'-bipyridine is a choice between a versatile, well-understood scaffold and a more specialized, structurally rigid alternative with unique potential.

  • 2,2'-Bipyridine remains the ligand of choice for applications requiring simple, robust mononuclear complexes. Its synthetic accessibility and the vast literature surrounding its derivatives make it a reliable and predictable option. [9]* 3-Methyl-1,8-naphthyridine offers compelling advantages for researchers exploring bimetallic cooperativity or requiring specific steric constraints. [3]The rigid napy core provides a pre-organized binding pocket, and the 3-methyl group serves as a handle for tuning the steric environment. Its complexes are promising candidates for challenging catalytic transformations and the development of novel materials. [10][11] Future research should focus on direct, systematic comparisons of catalytic and photophysical properties between complexes of 3-Me-napy and substituted bpy ligands to quantitatively map the performance benefits conferred by the naphthyridine scaffold. The synthesis of chiral derivatives of 3-Me-napy could also unlock new possibilities in asymmetric catalysis.

References

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Semantic Scholar. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]

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  • Poly(styryl)bipyridine: synthesis and formation of transition-metal complexes and some of their physical, chemical, and catalytic properties. Inorganic Chemistry. [Link]

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  • Structure, coordination, and TM complexes of 1,8‐naphthyridines. ResearchGate. [Link]

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  • Synthesis and Characterization of Some Transitional Metal Complexes of New Polydentate Ligands Containing 1,8-Naphthyridine Moiety. Asian Journal of Chemistry. [Link]

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  • Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. ResearchGate. [Link]

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  • Computational Screening of Photodynamics of Transition-Metal Complexes. ChemRxiv. [Link]

  • Controlling the photophysical properties of ionic transition-metal complexes through various counterions. Chemical Communications. [Link]

  • Comparisons of MN2S2 vs. bipyridine as redox-active ligands to manganese and rhenium in (L–L)M′(CO)3Cl complexes. Dalton Transactions. [Link]

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  • Resonance structures of 1,5-naphthyridine and quinoline. ResearchGate. [Link]

  • Synthesis and photophysical evaluations of fluorescent quaternary bipyridyl-1,8-naphthalimide conjugates as nucleic acid targeting agents. ResearchGate. [Link]

  • Impact of Ligand Substitutions on Multielectron Redox Properties of Fe Complexes Supported by Nitrogenous Chelates. Inorganic Chemistry. [Link]

  • Electronic Influence of Trifluoromethyl Substituents on Benzoate Ligands in Paddlewheel-Type Diruthenium(II,II) Naphthyridine Complexes. Molecules. [Link]

  • Antitrypanosomal 8-Hydroxy-Naphthyridines Are Chelators of Divalent Transition Metals. Antimicrobial Agents and Chemotherapy. [Link]

  • Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. Materials. [Link]

  • Transition metal complexes of 2,2'-bipyridine. Wikipedia. [Link]

  • Multinuclear complexes derived from bi-l, 8-naphthyridine ligands. ResearchGate. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 1,8-Naphthyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, owing to the diverse biological activities and unique photophysical properties of its derivatives.[1][2] This guide provides a head-to-head comparison of various synthetic routes to 1,8-naphthyridines, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each methodology. The content is tailored for researchers, scientists, and drug development professionals, aiming to facilitate informed decisions in the synthesis of these valuable compounds.

The Enduring Classic: Friedländer Annulation

The Friedländer synthesis is a cornerstone in the construction of quinolines and their aza-analogs, including 1,8-naphthyridines. The reaction involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group (or a precursor) with a compound containing a reactive α-methylene group.[1]

Mechanism of Action

The reaction proceeds via an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.[1] The reaction can be catalyzed by either acids or bases.[3]

Friedlander_Mechanism 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol Adduct Aldol Adduct 2-Aminonicotinaldehyde->Aldol Adduct + Enolate Active Methylene Compound Active Methylene Compound Enolate Enolate Active Methylene Compound->Enolate Base Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Intramolecular Cyclization 1,8-Naphthyridine 1,8-Naphthyridine Cyclized Intermediate->1,8-Naphthyridine - H2O

Caption: Generalized mechanism of the base-catalyzed Friedländer synthesis of 1,8-naphthyridines.

Variants and Comparative Analysis

The traditional Friedländer synthesis often requires harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can lead to side reactions and limit the substrate scope.[3][4][5] To address these limitations, several modifications have been developed.

Method Catalyst/Conditions Advantages Disadvantages Yields
Classical Friedländer Strong acids or bases (e.g., H₂SO₄, KOH)Well-established, simple starting materialsHarsh conditions, long reaction times, lower yields for some substrates[3][4][5]Variable
Microwave-Assisted Microwave irradiation, often with a catalyst (e.g., DABCO, p-TsOH)Rapid reaction times, higher yields, cleaner reactions[6][7]Requires specialized equipmentGood to excellent[6]
Catalyst-Free/Solvent-Free Grinding, heatingEnvironmentally friendly, simple workup[3]May not be suitable for all substratesHigh[3]
Ionic Liquid-Catalyzed Basic ionic liquids (e.g., [Bmmim][Im])Green solvent and catalyst, reusable catalyst, high yields[8][9]Cost of ionic liquidsExcellent[8][9]
Aqueous Synthesis Water as solvent, choline hydroxide as catalystEnvironmentally benign, mild conditions, excellent yields, gram-scale synthesis possible[4][5][10][11]Limited to water-soluble or -tolerant substratesExcellent (>90%)[4][5][10]
Experimental Protocol: A Greener Friedländer Synthesis in Water

This protocol, adapted from recent literature, demonstrates a highly efficient and environmentally friendly approach to 1,8-naphthyridine synthesis.[4][5][10]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., acetone, cyclohexanone)

  • Choline hydroxide (ChOH)

  • Water (deionized)

Procedure:

  • To a stirred solution of 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (0.5 mmol) in water (1 mL), add choline hydroxide (1 mol%).

  • Stir the reaction mixture at 50 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.

  • Isolate the product by filtration or extraction, depending on its physical properties.

Modern Approaches: Multicomponent and Domino Reactions

In the quest for more efficient and atom-economical synthetic strategies, multicomponent reactions (MCRs) and domino reactions have emerged as powerful tools for the construction of complex molecules like 1,8-naphthyridines from simple and readily available starting materials in a single pot.[12][13]

The Power of Convergence

MCRs and domino reactions offer several advantages over traditional multi-step syntheses, including:

  • Operational Simplicity: Fewer purification steps and reduced handling of intermediates.

  • Atom Economy: A higher percentage of the atoms from the starting materials are incorporated into the final product.

  • Efficiency: Significant reduction in reaction time and resource consumption.

  • Diversity-Oriented Synthesis: Facile generation of libraries of structurally diverse compounds.[12]

Representative Examples and Mechanisms

A notable example is the three-component condensation of a substituted 2-aminopyridine, an aldehyde, and a compound with an active methylene group (e.g., malononitrile or an ethyl cyanoacetate).[14] These reactions are often catalyzed by a Lewis acid.[14]

Another elegant approach involves a catalyst-free, three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol, which provides functionalized[15]naphthyridine derivatives with high regio- and stereoselectivity.[16][17]

MCR_Workflow cluster_0 One-Pot Reaction Starting Material A Starting Material A Intermediate 1 Intermediate 1 Starting Material A->Intermediate 1 Starting Material B Starting Material B Starting Material B->Intermediate 1 Starting Material C Starting Material C Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 + Starting Material C 1,8-Naphthyridine 1,8-Naphthyridine Intermediate 2->1,8-Naphthyridine Cyclization

Caption: Conceptual workflow of a three-component reaction for 1,8-naphthyridine synthesis.

Comparative Data for Multicomponent Reactions
Reactants Catalyst/Solvent Key Features Yields
2-Aminopyridines, Aldehydes, Malononitrile/CyanoacetateN-Bromosulfonamides (Lewis Acid) / AcetonitrileMild room temperature conditions, reusable catalyst[14]65-90%[14]
Glutaraldehyde, Malononitrile, β-KetoamidesCatalyst-free / EthanolEnvironmentally friendly, high regio- and stereoselectivity[16][17]High
Ylideneketonitriles, Primary Amines, EsterSequential one-pot, two-stepAccess to novel 1,8-naphthyridin-2-ones[12]47-60%[12]

Other Notable Synthetic Routes

While the Friedländer annulation and multicomponent reactions are the most prominent methods, other classical reactions have also been adapted for the synthesis of 1,8-naphthyridines.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines and can be extended to the preparation of 4-hydroxy-1,8-naphthyridines.[18][19] The reaction involves the condensation of a 3-aminopyridine with a malonic ester derivative, followed by a thermal cyclization.[19]

The mechanism begins with a nucleophilic attack of the amino group on the malonic ester derivative, followed by the elimination of an alcohol. A subsequent 6-electron electrocyclization at high temperature leads to the formation of the dihydronaphthyridine ring, which then tautomerizes to the more stable 4-hydroxy-1,8-naphthyridine product.[18][19]

The Combes Reaction

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[20][21] By analogy, using a 2-aminopyridine derivative would lead to the formation of a 1,8-naphthyridine. The reaction proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration.[20][21]

Conclusion and Future Perspectives

The synthesis of 1,8-naphthyridines has evolved from classical, often harsh, methods to more sophisticated and environmentally benign strategies. The Friedländer annulation remains a reliable and versatile method, with modern variations such as microwave-assisted and aqueous synthesis offering significant improvements in terms of efficiency and sustainability. For the rapid generation of molecular diversity, multicomponent and domino reactions represent the state-of-the-art, providing access to complex 1,8-naphthyridine derivatives in a highly efficient manner.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As the demand for novel 1,8-naphthyridine derivatives in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key area of research.

References

  • Mogilaiah, K., Swamy, T. K., Chandra, A. V., & Srivani, N. (2009). Microwave assisted synthesis of 1,3,4-oxadiazolyl 1,8-naphthyridines under solvent-free conditions using solid support. Indian Journal of Chemistry, 48B, 1462-1465. [Link]

  • Kulkarni, M. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Chemistry of Heterocyclic Compounds, 56(8), 976. [Link]

  • (2013). Regioselective synthesis of functionalized[15]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769. [Link]

  • Rajkumar, R., Saravanamani, K., & Rajendran, S. P. (2015). Microwave Assisted One Pot Synthesis of Functionalized Fused Benzo[15]Naphthyridine Scaffolds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

  • Garg, A., Tadesse, A., & Eswaramoorthy, R. (2021). A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives. Journal of Chemistry. [Link]

  • Ravichandran, S., et al. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. [Link]

  • Mogilaiah, K., Swamy, J. K., Jyothi, S., & Kavitha, S. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. [Link]

  • (2020). Synthesis of 1,8-naphthyridin-2-one 5a-p, via multicomponent reaction (MCR) approach. ResearchGate. [Link]

  • (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

  • (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

  • (n.d.). Microwave assisted synthesis of 1,8- naphthyridines. ResearchGate. [Link]

  • (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. [Link]

  • (n.d.). Advances in 1,8-Naphthyridines Chemistry. ResearchGate. [Link]

  • (n.d.). Regioselective synthesis of functionalized[15]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. OUCI. [Link]

  • (n.d.). Microwave assisted heterocyclization: A rapid and efficient synthesis of 1,8-naphthyridinyl-1 ,3,4-oxadiazoles. NIScPR Online Periodical Repository. [Link]

  • (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

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  • (2013). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]

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A Comparative Guide to the Fluorescence Quenching of Naphthyridine Derivatives by Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of molecular sensing and diagnostics, the nuanced interactions between fluorescent probes and metal ions offer a powerful analytical tool. This guide provides an in-depth assessment of the fluorescence quenching of naphthyridine derivatives, with a conceptual focus on 3-Methyl-1,8-naphthyridine, by a variety of metal ions. Leveraging insights from studies on structurally related compounds, we will explore the underlying mechanisms, compare quenching efficiencies, and provide actionable experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Promise of Naphthyridines in Metal Ion Sensing

1,8-naphthyridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that often exhibit strong fluorescence. Their rigid planar structure and the presence of nitrogen atoms make them excellent candidates for acting as ligands that can coordinate with metal ions. This coordination can significantly alter the photophysical properties of the naphthyridine moiety, often leading to a phenomenon known as fluorescence quenching.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance. This process can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and the formation of a non-fluorescent ground-state complex (static quenching) or through collisional deactivation (dynamic quenching). The selectivity and sensitivity of a fluorescent probe for a particular metal ion are dictated by the specific nature of this interaction. The study of these interactions is crucial for the development of selective and sensitive chemosensors for detecting and quantifying metal ions, which play diverse roles in biological systems and environmental contexts.

Comparative Analysis of Metal Ion-Induced Fluorescence Quenching

While specific comparative data for 3-Methyl-1,8-naphthyridine is not extensively available, we can draw authoritative insights from studies on various naphthyridine and naphthalimide derivatives to build a comparative framework. The quenching efficiency is often quantified by the Stern-Volmer constant (KSV), where a higher value indicates a more efficient quencher.

Metal IonQuenching Efficiency (KSV, M-1)Predominant Quenching MechanismSelectivityRepresentative Naphthyridine/Naphthalimide DerivativeReference
Cu2+ High (e.g., 152,570 for a naphthalimide derivative)[1]Often dynamic quenching via electron transfer or static quenching through complex formation.[2][3]High, often a very efficient quencher for many nitrogen-containing fluorophores.[1]Naphthalimide-piperazine derivative (NI-1)[1][1]
Hg2+ Moderate to High (e.g., 23,909 for a naphthalimide derivative)[1]Complex formation leading to fluorescence quenching.[1]Good, but can have cross-reactivity with other soft metal ions.Naphthalimide-piperazine derivative (NI-1)[1][1]
Co2+ ModerateDynamic quenching.[2][4]Can act as a colorimetric sensor as well.[5]Naphthalenediols[2][4][2][4][5]
Ni2+ ModerateDynamic quenching.[2][4]Often shows quenching but with lower efficiency than Cu2+.[2]Naphthalenediols[2][4][2][4]
Zn2+ Variable (can cause fluorescence enhancement or quenching)Can form complexes that either enhance or quench fluorescence depending on the specific ligand structure.[1][5]Can be highly selective depending on the sensor design.[5]Quinoline and pyridylaminophenol-containing sensor[5][1][5]
Pb2+ Low to negligible quenchingIn some systems, Pb2+ shows minimal quenching effect.[2][4]Often used as a negative control in quenching studies.Naphthalenediols[2][4][2][4]
Fe3+ HighChelation enhanced quenching (CHEQ).[6]Can be a highly efficient quencher.Metal-Organic Framework (Zn-DHNDC MOF)[6][6]
Al3+ Variable (can cause fluorescence enhancement)Can lead to chelation enhanced fluorescence (CHEF).[6]Can be selective for fluorescence turn-on sensing.Metal-Organic Framework (Zn-DHNDC MOF)[6][6]
Cd2+ Variable (can cause fluorescence enhancement)Can induce fluorescence in aqueous solutions with specific sensors.[5]Can be selective depending on the solvent and sensor structure.[5]Quinoline and pyridylaminophenol-containing sensor[5][5]

Key Insights from the Comparison:

  • Copper (Cu2+) is consistently reported as a highly efficient quencher for the fluorescence of various aromatic compounds, including naphthalimide derivatives.[1][2] The mechanism is often attributed to dynamic quenching via electron transfer from the excited fluorophore to the metal ion.[2][4]

  • Mercury (Hg2+) also demonstrates significant quenching, typically through the formation of a stable complex with the fluorophore.[1]

  • Transition metals like Cobalt (Co2+) and Nickel (Ni2+) are effective quenchers, generally operating through a dynamic quenching mechanism.[2][4]

  • The interaction with Zinc (Zn2+) is highly dependent on the specific molecular structure of the sensor. In some cases, it can lead to fluorescence enhancement, a phenomenon known as chelation-enhanced fluorescence (CHEF).[5] This highlights the potential for designing "turn-on" sensors.

  • Lead (Pb2+) is often observed to be a poor quencher for many naphthyridine-based fluorophores.[2][4]

  • Ions like Fe3+ can act as strong quenchers through chelation-enhanced quenching (CHEQ), while Al3+ can induce fluorescence enhancement.[6]

Mechanistic Understanding of Fluorescence Quenching

The quenching of 3-Methyl-1,8-naphthyridine fluorescence by metal ions can be broadly categorized into two primary mechanisms: dynamic and static quenching. Understanding the dominant mechanism is crucial for interpreting experimental data and designing effective sensors.

Dynamic (Collisional) Quenching

In dynamic quenching, the fluorophore and the quencher (metal ion) come into contact during the excited state lifetime of the fluorophore. This interaction leads to the non-radiative decay of the fluorophore back to its ground state. A key characteristic of dynamic quenching is its temperature dependence; as temperature increases, the rate of diffusion increases, leading to more frequent collisions and thus more efficient quenching.

The process can be described by the Stern-Volmer equation:

F0 / F = 1 + KSV[Q] = 1 + kqτ0[Q]

where:

  • F0 and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

  • [Q] is the concentration of the quencher (metal ion).

  • KSV is the Stern-Volmer quenching constant.

  • kq is the bimolecular quenching constant.

  • τ0 is the lifetime of the fluorophore in the absence of the quencher.

A linear Stern-Volmer plot (F0/F vs. [Q]) is often indicative of a single quenching mechanism being operative.[2]

Static (Complex Formation) Quenching

Static quenching occurs when the fluorophore and the quencher form a non-fluorescent complex in the ground state. This complex formation reduces the concentration of the free fluorophore available for excitation. Unlike dynamic quenching, static quenching is typically less dependent on temperature. The binding constant (Ka) for the complex formation can be determined from a modified Stern-Volmer equation.[7]

Experimental Protocols

To ensure the integrity and reproducibility of fluorescence quenching studies, the following detailed protocols are provided.

Preparation of Stock Solutions
  • Fluorophore Stock Solution: Prepare a stock solution of 3-Methyl-1,8-naphthyridine (or the relevant naphthyridine derivative) in a suitable solvent (e.g., DMF, acetonitrile, or a buffer solution) at a concentration of 1.0 x 10-3 M. Store this solution in the dark to prevent photodegradation.

  • Metal Ion Stock Solutions: Prepare individual stock solutions of the sulfate or nitrate salts of the various metal ions (e.g., CuSO4, Hg(NO3)2, CoSO4, NiSO4, ZnSO4, Pb(NO3)2) in deionized water or the same buffer as the fluorophore at a concentration of 1.0 x 10-2 M.

Fluorescence Titration Experiment
  • Instrument Setup: Use a spectrofluorometer with a thermostatted cell holder. Set the excitation wavelength to the absorption maximum of the fluorophore and record the emission spectrum over a suitable wavelength range.

  • Sample Preparation: In a series of quartz cuvettes, place a fixed volume of the fluorophore stock solution and dilute with the solvent to achieve a final concentration in the micromolar range (e.g., 1.0 x 10-5 M).

  • Titration: To each cuvette, add increasing volumes of a specific metal ion stock solution to achieve a range of quencher concentrations. Ensure the total volume in each cuvette is constant by adding the appropriate amount of solvent.

  • Measurement: After each addition of the metal ion solution, mix the solution thoroughly and allow it to equilibrate for a few minutes. Record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. Construct a Stern-Volmer plot (F0/F vs. [Q]) to determine the Stern-Volmer constant (KSV).

Visualizing the Process: Diagrams

To aid in the conceptual understanding of the experimental workflow and the underlying quenching mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Solution Preparation cluster_titration Fluorescence Titration cluster_measurement Data Acquisition & Analysis Fluorophore Prepare Fluorophore Stock Solution SamplePrep Prepare Sample with Fixed Fluorophore Conc. Fluorophore->SamplePrep MetalIons Prepare Metal Ion Stock Solutions Titrate Add Incremental Amounts of Metal Ion Solution MetalIons->Titrate SamplePrep->Titrate Equilibrate Allow for Equilibration Titrate->Equilibrate Measure Record Fluorescence Emission Spectrum Equilibrate->Measure Plot Plot F0/F vs. [Q] (Stern-Volmer Plot) Measure->Plot Analyze Determine Ksv and Quenching Mechanism Plot->Analyze

Caption: Experimental workflow for assessing metal ion-induced fluorescence quenching.

Quenching_Mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F_ground Fluorophore (Ground State) F_excited Fluorophore (Excited State) F_ground->F_excited Excitation (hν) F_excited->F_ground Fluorescence (hν') F_excited->F_ground Non-radiative decay (with Q) FQ_complex Non-fluorescent Complex F_ground_static Fluorophore (Ground State) F_ground_static->FQ_complex Complexation Q_static Quencher (Metal Ion)

Caption: Simplified representation of dynamic versus static fluorescence quenching mechanisms.

Conclusion and Future Perspectives

The assessment of fluorescence quenching of naphthyridine derivatives by different metal ions reveals distinct patterns of interaction, selectivity, and efficiency. While Cu2+ and Hg2+ often act as potent quenchers, the behavior of other ions like Zn2+ and Al3+ can lead to fluorescence enhancement, opening avenues for the design of "turn-on" sensors. The choice of the specific naphthyridine derivative is critical in tuning the sensitivity and selectivity for a target metal ion.

Future research should focus on synthesizing novel 3-Methyl-1,8-naphthyridine derivatives with tailored receptor sites to enhance selectivity for specific metal ions. Furthermore, detailed photophysical studies, including time-resolved fluorescence spectroscopy, will be instrumental in unequivocally elucidating the quenching mechanisms. The development of robust and highly selective fluorescent probes based on the 1,8-naphthyridine scaffold holds significant promise for applications in environmental monitoring, cellular imaging, and diagnostics.

References

  • Song, E. J., Kang, J., You, G. R., Park, G. J., Kim, Y., Kim, S. J., Kim, C., & Harrison, R. G. (2013). A single molecule that acts as a fluorescence sensor for zinc and cadmium and a colorimetric sensor for cobalt. Dalton Transactions, 42(43), 15514–15520. [Link]

  • Swaminathan, M., & Elangovan, A. (2011). Electron transfer fluorescence quenching of napthalenediols by metal ions. Indian Journal of Chemistry - Section A, 50(9-10), 1339-1344. [Link]

  • Swaminathan, M. (2011). Electron transfer fluorescence quenching of napthalenediols by metal ions. Indian Journal of Chemistry - Section A (IJCA). [Link]

  • Jadrijević, A. B., Kovač, K., Kakaš, M., & Hranjec, M. (2022). Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. Molecules, 27(19), 6296. [Link]

  • Tan, Y., Zhang, D., Liu, Z., & Lu, Y. (2012). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Angewandte Chemie International Edition, 51(35), 8792–8795. [Link]

  • Al-Ktaifani, M. M., Al-Saidi, H. M., & Al-Kahtani, A. A. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Chemistry Central Journal, 17(1), 123. [Link]

  • Wang, Y., Li, Y., Wang, Y., & Li, H. (2022). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. Materials, 15(17), 5998. [Link]

  • Chen, J., Xia, Y., & Zhang, J. (2023). Fluorescence Quenching Dynamics of 2-Amino-7-methyl-1,8-naphthyridine in Abasic-Site-Containing DNA Duplexes for Nucleobase Recognition. The Journal of Physical Chemistry B, 127(49), 10447–10456. [Link]

  • Brox, D., Kiel, A., Wörner, S. J., Pernpointner, M., Comba, P., Martin, B., & Tinnefeld, P. (2013). Ensemble and Single-Molecule Studies on Fluorescence Quenching in Transition Metal Bipyridine-Complexes. PLOS ONE, 8(3), e58049. [Link]

  • Mondal, S., Dutta, D., & Bhaumik, A. (2021). Highly selective fluorescent turn-on–off sensing of OH−, Al3+ and Fe3+ ions by tuning ESIPT in metal organic frameworks and mitochondria targeted bio-imaging. Journal of Materials Chemistry C, 9(4), 1309–1319. [Link]

  • Wang, Y., Zhang, Y., Yi, X., & Qin, W. (2011). Design and Synthesis of Some 1,8-Naphthalimides as Fluorescence Probes for Transition Metal Ions. Asian Journal of Chemistry, 23(7), 3123-3125. [Link]

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Stability constants of metal complexes with 3-Methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stability of Metal Complexes with 3-Methyl-1,8-naphthyridine: A Comparative Analysis for Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the stability constants of metal complexes formed with 3-Methyl-1,8-naphthyridine. In fields like drug development and catalysis, the thermodynamic stability of a coordination complex is a critical parameter that dictates its efficacy, mechanism of action, and potential toxicity. This guide moves beyond a simple recitation of data, offering a comparative perspective against well-established ligands and detailing the rigorous experimental methodologies required for their characterization.

The Strategic Advantage of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine framework is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1] Its defining feature for coordination chemistry is the arrangement of its two nitrogen atoms, which act as an excellent bidentate, N,N-donor chelating agent for a wide array of metal ions.[2] Chelation, the binding of a single ligand to a central metal ion through two or more donor atoms, results in a significant increase in the stability of the resulting complex compared to coordination with analogous monodentate ligands—a phenomenon known as the chelate effect.[3] This effect is primarily driven by a favorable entropy change, as fewer molecules are required to coordinate the metal ion, leading to less ordering of the solvent.[4]

The introduction of a methyl group at the 3-position of the 1,8-naphthyridine ring is a strategic modification. This substituent can influence the ligand's properties in two key ways:

  • Electronic Effects: The electron-donating nature of the methyl group can increase the basicity (pKa) of the naphthyridine nitrogens, potentially leading to stronger metal-ligand bonds and higher stability constants.

  • Steric Effects: The methyl group may introduce steric hindrance that can affect the geometry of the resulting complex and, in some cases, influence the stability, depending on the size of the metal ion.

dot```dot graph chemical_structures { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// 3-Methyl-1,8-naphthyridine node_3m18n [pos="0,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=277023&t=l", label="3-Methyl-1,8-naphthyridine"];

// 2,2'-Bipyridine node_bpy [pos="3,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9639&t=l", label="2,2'-Bipyridine"];

// 1,10-Phenanthroline node_phen [pos="6,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=1318&t=l", label="1,10-Phenanthroline"];

// Invisible edges for layout control node_3m18n -- node_bpy; node_bpy -- node_phen; }

Caption: General equilibrium for metal-ligand complex formation.

Experimental Protocols for Determining Stability Constants

Accurate determination of stability constants is fundamental to understanding and comparing metal-ligand interactions. T[5]hree primary techniques are employed, each with distinct principles and advantages.

Potentiometric (pH-Metric) Titration

This is the most common and accurate method for determining stability constants in aqueous solutions. T[3][5]he principle relies on the competition between the metal ion and a proton (H⁺) for the ligand. T[6]he formation of a metal complex releases protons, causing a measurable change in pH.

Experimental Protocol:

  • Reagent Preparation: Prepare stock solutions of the metal salt (e.g., nitrate or perchlorate), the ligand (3-Methyl-1,8-naphthyridine), a strong acid (e.g., HClO₄), and a CO₂-free strong base (e.g., NaOH). All solutions should be prepared in a background electrolyte (e.g., 0.1 M KNO₃) to maintain a constant ionic strength. 2[4]. Calibration: Calibrate a pH meter with a combined glass electrode using standard buffers.

  • Titration Setup: In a thermostatted vessel, prepare solutions containing:

    • (a) Acid only.

    • (b) Acid + Ligand.

    • (c) Acid + Ligand + Metal Ion.

  • Titration: Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.

  • Data Analysis: The titration curves are used to calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound to the metal ion (n̄). Plotting n̄ against the negative logarithm of the free ligand concentration (pL) generates the formation curve. Stepwise stability constants (K₁, K₂, etc.) are determined from this curve at half-n̄ values (n̄ = 0.5, 1.5, etc.).

[6][7]Causality: Maintaining a high and constant ionic strength is critical because it ensures that the activity coefficients of the ionic species remain constant throughout the titration, allowing concentrations to be used in place of activities in the equilibrium expressions.

[4][8]dot

Potentiometric_Workflow prep 1. Prepare Solutions (Metal, Ligand, Acid, Base) in background electrolyte calib 2. Calibrate pH Meter prep->calib titrate 3. Titrate Solutions (Acid, Acid+Ligand, Acid+Ligand+Metal) with standard base calib->titrate record 4. Record pH vs. Volume of Titrant titrate->record calc 5. Calculate n̄ and pL from titration curves record->calc plot 6. Plot Formation Curve (n̄ vs. pL) calc->plot determine 7. Determine log K values at n̄ = 0.5, 1.5, 2.5... plot->determine

Caption: Workflow for determining stability constants by potentiometric titration.

UV-Vis Spectrophotometry

This method is suitable when the metal complex has a distinct UV-Vis absorption spectrum compared to the free ligand and metal ion. M[9]ethods like the continuous variation (Job's) method or the mole-ratio method are used.

[10][11]Experimental Protocol (Job's Method):

  • Stock Solutions: Prepare equimolar stock solutions of the metal ion and the ligand.

  • Series Preparation: Prepare a series of solutions where the total molar concentration (Metal + Ligand) is constant, but the mole fraction of the ligand varies from 0 to 1. The total volume must be kept constant. 3[11]. Spectra Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the complex.

  • Job's Plot: Plot the absorbance against the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex. 5[10]. Stability Constant Calculation: The stability constant (K) can be calculated from the absorbance data of the plot.

[9][12]Causality: This method works on the principle that the concentration of the colored complex, and thus the absorbance, is maximal when the reactants are mixed in their stoichiometric ratio. It is particularly useful for determining the stoichiometry of very stable complexes.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for studying binding interactions as it provides a complete thermodynamic profile in a single experiment. I[13][14]t directly measures the heat released (exothermic) or absorbed (endothermic) during the binding event.

Experimental Protocol:

  • Sample Preparation: Prepare precisely concentrated solutions of the macromolecule (e.g., a target protein) in the sample cell and the ligand (e.g., the metal complex) in the injection syringe. Both must be in the same, well-matched buffer to minimize heats of dilution. 2[15]. ITC Experiment: The instrument automatically injects small aliquots of the ligand into the sample cell at a constant temperature. The power required to maintain a zero temperature difference between the sample and a reference cell is measured. 3[16]. Data Analysis: The raw data (heat pulses per injection) is integrated to create a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

  • Thermodynamic Parameters: Fitting this curve to a binding model yields the binding affinity (Kₐ, the inverse of the dissociation constant K₋), the stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation ΔG = -RTln(Kₐ) = ΔH - TΔS.

[13]Causality: ITC's power lies in its direct measurement of heat, which is a universal property of chemical reactions. This allows for a label-free, in-solution characterization of binding, providing not just the stability (Kₐ) but also the thermodynamic driving forces (enthalpy and entropy) of the interaction.

While a comprehensive database for the stability constants of 3-Methyl-1,8-naphthyridine metal complexes is still emerging, its structural and electronic properties suggest it is a highly effective chelating ligand. Its performance is anticipated to be comparable to, or exceed, that of classical ligands like 2,2'-bipyridine. For researchers in drug development and materials science, the rigorous application of experimental techniques such as potentiometric titration, spectrophotometry, and particularly Isothermal Titration Calorimetry, is essential. These methods provide the robust, quantitative data needed to validate the stability of new complexes and rationally design next-generation metal-based therapeutics and catalysts.

References

  • Unknown. (n.d.). STABILITY CONSTANTS AND THEIR MEASUREMENT. Retrieved from [Link]

  • Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Oriental Journal of Chemistry. Retrieved from [Link]

  • McBryde, W. A. E. (1967). Constraints on the determination of stability constants for metal complexes. I. Bipyridyl and phenanthroline complexes. Canadian Journal of Chemistry, 45(17), 2093-2097. Retrieved from [Link]

  • Scribd. (n.d.). Stability Constants in Metal Complexes. Retrieved from [Link]

  • Banks, C. V., & Bystroff, R. I. (1959). Stability Orders in Transition Metal-1,10-Phenanthroline Complexes. Journal of the American Chemical Society, 81(24), 6153-6158. Retrieved from [Link]

  • Springer. (n.d.). Table 26 from Stability constants of some M(I)- and M(II)- 1,10-phenanthroline complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

  • Irving, H., & Mellor, D. H. (1962). The Stability of Metal Complexes of 1,10-Phenanthroline and its Analogues. Part I. 1,10-Phenanthroline and 2,2'-Bipyridyl. Journal of the Chemical Society, 5222-5237. Retrieved from [Link]

  • Unknown. (n.d.). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry. Retrieved from [Link]

  • Global Scientific Journal. (2023). DETERMINATION OF STABILITY CONSTANT OF Fe(II) BIPYRIDINE COMPLEX. GSJ, 11(5). Retrieved from [Link]

  • IUPAC. (n.d.). GUIDELINES FOR THE DETERMINATION OF STABILITY. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal ligand stability constants for 2,2-biprydyl (1:2). Retrieved from [Link]

  • SciSpace. (n.d.). Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2 – bipyridine. Retrieved from [Link]

  • Wacker, M., & Seubert, A. (2014). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. JAAS, 29, 694-701. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Metal Complexes. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Retrieved from [Link]

  • Unknown. (n.d.). Study of Metal-1,10-Phenanthroline Complex Equilibria by Potentiometric Measurements. Retrieved from [Link]

  • IJSART. (n.d.). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. Retrieved from [Link]

  • El-Bindary, A. A., et al. (2014). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Open Journal of Inorganic Chemistry, 4, 39-49. Retrieved from [Link]

  • Reková, M., et al. (2009). Determination of Protonation Constants and Stability Constants of Lanthanides with Derivative of H4DOTA Complexes by the UV-VIS Spectrophotometry and Potentiometry. The Open Inorganic Chemistry Journal, 3, 26-32. Retrieved from [Link]

  • CURRENT RESEARCH WEB. (n.d.). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin Abeer A. Faheim1 and Amal M. Al-Khudaydi2. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric study on the stability constants and thermodynamic parameters of Zn 2+ , Cd 2+ and Hg 2+ complexes with Imino Thiazolidinone. Retrieved from [Link]

  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Retrieved from [Link]

  • AZoM. (2015). The Working Principle of Isothermal Titration Calorimetry. Retrieved from [Link]

  • ResearchGate. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Retrieved from [Link]

  • SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Critically Selected Stability Constants of Metal Complexes Database. Retrieved from [Link]

  • Gou, Y., et al. (n.d.). Synthesis, spectroscopic properties and theoretical calculations on methylene bridged 1,8-naphthyridine ligands and copper(I) complex through a non-catalyst C(sp3)–H methylenation. Indian Journal of Chemistry - Section A. Retrieved from [Link]

  • ResearchGate. (n.d.). Density Functional Study of N-Heterocyclic and Diamino Carbene Complexes: Comparison with Phosphines. Retrieved from [Link]

  • Unknown. (n.d.). Stability constants of mixed ligand complexes of transition metal ions. Retrieved from [Link]

  • CORE. (n.d.). Stability Constants of Some Transition Metal Complexes with Schiff Bases Derived from Salicylaldehyde & m-Aminophenol or m-A. Retrieved from [Link]

  • The Pharma Innovation Journal. (2018). The study of stability constants and thermodynomic parameters of transition metal complexes of substituded aminothiazole schiff bases. Retrieved from [Link]

  • ACS Publications. (n.d.). Naphthyridine chemistry. V. One-step synthesis of 1,8-naphthyridines. Retrieved from [Link]

  • CORE. (n.d.). Beyond Conventional N-Heterocyclic Carbenes: Abnormal, Remote, and Other Classes of NHC Ligands with. Retrieved from [Link]

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A Comparative Guide for Researchers: 3-Methyl-1,8-naphthyridine Derivatives vs. Porphyrin-Based Compounds as Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of photodynamic therapy (PDT), the choice of photosensitizer (PS) is paramount to achieving therapeutic success. For decades, porphyrin derivatives have been the bedrock of clinical PDT, valued for their strong absorption in the visible spectrum and efficient generation of cytotoxic reactive oxygen species (ROS).[1][2] However, the field is in continuous evolution, with novel molecular scaffolds being investigated to overcome the limitations of traditional porphyrins. This guide provides an in-depth comparison of a promising new class of photosensitizers, based on the 3-Methyl-1,8-naphthyridine core, against the established porphyrin derivatives.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of photophysical data, biological performance, and the experimental rationale needed to make informed decisions in the laboratory.

The Cornerstone and the Challenger: A Tale of Two Scaffolds

Porphyrin Derivatives: The Established Standard

Porphyrins are macrocyclic compounds that form the core of heme in hemoglobin and chlorophyll in plants. Their extensive, conjugated π-system is responsible for strong absorption bands, most notably the intense "Soret" band around 400 nm and weaker "Q-bands" in the 600-800 nm range.[3] It is these Q-bands that are clinically relevant for PDT, as longer wavelengths allow for deeper tissue penetration.[2][3] First-generation photosensitizers like Photofrin® (a hematoporphyrin derivative) paved the way for PDT, and second-generation compounds, such as benzoporphyrins and protoporphyrin IX (PpIX), offer improved chemical purity and photophysical properties.[1][2]

3-Methyl-1,8-naphthyridine Derivatives: The Versatile Newcomer

The 1,8-naphthyridine scaffold is a nitrogen-containing heterocyclic compound. While not as extensively studied in PDT as porphyrins, its derivatives have shown significant promise. The appeal of the 1,8-naphthyridine core lies in its synthetic tractability, allowing for fine-tuning of its photophysical and chemical properties through targeted substitutions.[4][5] This modularity enables the rational design of photosensitizers with tailored absorption wavelengths, solubility, and cellular targeting capabilities.

Mechanism of Action: A Shared Pathway to Cytotoxicity

Both porphyrins and 1,8-naphthyridine derivatives primarily operate through the Type II photosensitization mechanism to induce cell death. The process, illustrated by the Jablonski diagram below, is a cascade of energy transfer events initiated by light.

Jablonski S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Light Absorption (Photon, hν) S1->S0 Fluorescence T1 First Excited Triplet State (T₁) S1->T1 T1->S0 Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State Oxygen) Cell Cellular Components (Lipids, Proteins, etc.) O2_singlet->Cell Reaction Damage Oxidative Damage & Cell Death Cell->Damage

Caption: Simplified Jablonski diagram illustrating the Type II photosensitization process.

Upon absorbing a photon of a specific wavelength, the photosensitizer is promoted from its ground state (S₀) to an excited singlet state (S₁). It can then return to the ground state via fluorescence or, more importantly for PDT, undergo intersystem crossing (ISC) to a long-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), generating the highly reactive and cytotoxic singlet oxygen (¹O₂), which goes on to damage cellular structures, leading to cell death.[1][3]

Head-to-Head Comparison: Photophysical and Biological Performance

The efficacy of a photosensitizer is dictated by a set of key performance indicators. The following table summarizes typical data for representative compounds from each class. It is important to note that specific values can vary significantly based on the exact molecular structure and solvent environment.

ParameterPorphyrin Derivatives (e.g., PpIX)1,8-Naphthyridine DerivativesSignificance in PDT
Absorption Max (Q-band) 630 - 700 nmTunable, often 400-550 nmDeeper tissue penetration requires longer wavelengths (>600 nm).[3]
Molar Extinction Coeff. (ε) Moderate (Q-band)HighA higher ε means more efficient light absorption at the therapeutic wavelength.
Singlet Oxygen Quantum Yield (ΦΔ) 0.4 - 0.80.2 - 0.6 (highly variable)A high ΦΔ is critical for efficient ROS production and therapeutic effect.[6]
Fluorescence Quantum Yield (ΦF) Low to ModerateLow to HighA lower ΦF is often desired as it implies more energy is channeled into the triplet state via ISC.
Photostability Generally moderateVariable, can be highHigh photostability ensures the PS can continue generating ROS throughout treatment.
Solubility Often low in aqueous mediaCan be readily modified for high aqueous solubility.Good solubility prevents aggregation, which can decrease PDT efficacy.[7]
Dark Toxicity Generally lowGenerally lowThe ideal PS is non-toxic in the absence of light.[8]

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison between a novel 1,8-naphthyridine derivative and a standard porphyrin, the following experimental workflows are essential.

Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a measure of the efficiency of ¹O₂ generation.[6] This protocol uses an indirect method involving a chemical trap, 1,3-diphenylisobenzofuran (DPBF), which is consumed by singlet oxygen, leading to a decrease in its absorbance.

Rationale: This method provides a quantitative comparison of the core function of the photosensitizers. Rose Bengal (RB) or Methylene Blue (MB) are often used as reference standards with known ΦΔ values.[9][10] The rate of DPBF degradation is directly proportional to the rate of ¹O₂ production.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of the test photosensitizer (e.g., 3-methyl-1,8-naphthyridine derivative), the reference PS (e.g., Rose Bengal), and DPBF in a suitable solvent (e.g., DMSO, Methanol). All solutions containing DPBF must be prepared in the dark.[11]

  • Absorbance Matching:

    • Prepare sample cuvettes containing the test PS and the reference PS. Adjust the concentrations of both so that their absorbance values are identical (typically ~0.1) at the irradiation wavelength. This ensures both photosensitizers absorb the same number of photons.

  • DPBF Addition:

    • Add a small aliquot of the DPBF stock solution to each cuvette, achieving a starting absorbance of ~1.0 at its λ_max (~415 nm).

  • Irradiation and Measurement:

    • Irradiate the sample cuvette with a monochromatic light source (e.g., a filtered lamp or laser) at the chosen wavelength, while continuously stirring.

    • At set time intervals (e.g., every 15-30 seconds), record the full UV-Vis absorption spectrum, focusing on the decrease in the DPBF absorbance peak.

  • Data Analysis:

    • Plot the absorbance of DPBF at its λ_max against the irradiation time for both the test and reference photosensitizers.

    • Determine the initial slope (k) of these plots.

    • Calculate the ΦΔ of the test compound using the following equation: ΦΔ_test = ΦΔ_ref * (k_test / k_ref)

Protocol 2: In Vitro Phototoxicity Assay

This assay determines the light-induced cytotoxicity of the photosensitizers against a chosen cell line (e.g., HeLa, A549). The 3T3 Neutral Red Uptake (NRU) assay is a validated and widely used method.[12][13]

Rationale: This experiment provides a direct measure of the therapeutic potential of the photosensitizer in a biological context. By comparing the cell viability with and without light exposure, the specific phototoxic effect can be quantified.

Phototoxicity_Workflow A 1. Seed Cells (e.g., 3T3 Fibroblasts) in 96-well plates B 2. Incubate 24h Allow cells to adhere A->B C 3. Treat with Photosensitizer Serial dilutions of Porphyrin & Naphthyridine B->C D 4. Incubate (e.g., 1-4 hours) Allow for cellular uptake C->D E 5. Wash Cells Remove unbound PS D->E F 6. Expose to Light (+Light Plate) Non-toxic dose of UVA/Vis light E->F G 7. Keep in Dark (-Light Plate) Identical plate as control E->G H 8. Incubate 24h Allow for cell death to occur F->H G->H I 9. Neutral Red Assay Add Neutral Red dye, incubate, wash, and solubilize H->I J 10. Measure Absorbance Read plates at ~540 nm I->J K 11. Calculate IC₅₀ & PIF Compare +Light vs -Light data J->K

Caption: Experimental workflow for the in vitro phototoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed Balb/c 3T3 fibroblasts or another appropriate cell line into two identical 96-well plates and allow them to attach overnight.[12]

  • Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the 3-methyl-1,8-naphthyridine derivative or the porphyrin. Include vehicle-only controls.

  • Incubation: Incubate the cells with the photosensitizers for a predetermined time (e.g., 4 hours) to allow for cellular uptake.

  • Irradiation: Wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer. Add fresh medium. Expose one plate to a non-cytotoxic dose of light at the appropriate wavelength, while the second plate is kept in the dark.[12][14]

  • Post-Irradiation Incubation: Incubate both plates for another 24 hours.

  • Viability Assessment (Neutral Red Uptake):

    • Incubate the cells with Neutral Red dye, a vital stain that accumulates in the lysosomes of living cells.

    • Wash the cells to remove excess dye.

    • Add a solubilization solution to release the dye from the cells.

    • Measure the absorbance at ~540 nm using a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value (the concentration that causes 50% cell death) for both the light-exposed and dark conditions.

    • A significant difference between the dark IC₅₀ and light IC₅₀ indicates a phototoxic effect.

Synthesis and Future Perspectives

Porphyrin derivatives represent a mature technology with proven clinical efficacy.[1][15] Their primary advantages are strong absorption in the therapeutic window and high singlet oxygen quantum yields. However, challenges remain, including complex synthesis for second-generation compounds, potential for skin photosensitivity, and suboptimal tumor selectivity for some derivatives.[15]

3-Methyl-1,8-naphthyridine derivatives offer a platform for overcoming some of these limitations. Their key advantages are:

  • Synthetic Versatility: The scaffold can be readily modified to tune photophysical properties and conjugate targeting moieties (e.g., peptides, antibodies) for improved tumor selectivity.

  • Potential for Two-Photon Absorption (TPA): Certain heterocyclic structures can be designed as efficient two-photon absorbers, allowing for activation with near-infrared light, which offers much deeper tissue penetration and higher spatial precision.

The primary challenge for 1,8-naphthyridine-based photosensitizers is to consistently achieve high singlet oxygen quantum yields while pushing their absorption maxima into the red and near-infrared regions of the spectrum. Current research focuses on extending the π-conjugated system and incorporating heavy atoms to enhance intersystem crossing.

References

  • Ethirajan, M., Chen, Y., Joshi, P., & Pandey, R. K. (2011). The role of porphyrin chemistry in photodynamic therapy. Chemical Society Reviews, 40(1), 340-362. [Link]

  • Zhu, H., & Li, Y. (2017). Porphyrin photosensitizers in photodynamic therapy and its applications. Oncotarget, 8(49), 85793–85795. [Link]

  • Kou, J., Dou, D., & Yang, L. (2017). Porphyrin photosensitizers in photodynamic therapy and its applications. Cancer Biology & Therapy, 18(10), 755-757. [Link]

  • Allison, R. R., & Moghissi, K. (2013). Photodynamic Therapy (PDT): PDT Mechanisms. Clinical Endoscopy, 46(1), 24–29. [Link]

  • Agostinis, P., Berg, K., Cengel, K. A., Foster, T. H., Girotti, A. W., Gollnick, S. O., Hahn, S. M., Hamblin, M. R., Juzeniene, A., Kessel, D., Korbelik, M., Moan, J., Mroz, P., Nowis, D., Piette, J., Wilson, B. C., & Ziol, J. (2011). Photodynamic therapy of cancer: An update. CA: A Cancer Journal for Clinicians, 61(4), 250-281. [Link]

  • Reddi, E. (2000). Role of singlet oxygen in the phototoxicity of porphyrins. Methods in Enzymology, 319, 321-331. [Link]

  • Wilkinson, F., Helman, W. P., & Ross, A. B. (1995). Quantum yields for the photosensitized formation of the lowest electronically excited singlet state of molecular oxygen in solution. Journal of Physical and Chemical Reference Data, 24(2), 663-1021. [Link]

  • OECD (2019), Test No. 432: In Vitro 3T3 NRU Phototoxicity Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

  • Mattek Corporation. (n.d.). Phototoxicity Protocol. [Link]

  • Spikes, J. D. (1992). An historical introduction to the science of photobiology. In Photobiological Sciences Online. American Society for Photobiology. [Link]

  • Redmond, R. W., & Gamlin, J. N. (1999). A compilation of singlet oxygen yields from biologically relevant molecules. Photochemistry and Photobiology, 70(4), 391-475. [Link]

  • Karschuk, N., Tepe, Y., Gerlach, S., Pape, W., Wenck, H., & Diembeck, W. (2010). A novel in vitro method for the detection and characterization of photosensitizers. PloS one, 5(12), e15221. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Methyl-1,8-naphthyridine, a nitrogen-containing heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system for waste management in your laboratory.

Hazard Profile and Risk Assessment of 3-Methyl-1,8-naphthyridine

Based on data from analogous compounds, the anticipated hazards include:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2][3]

  • Serious Eye Irritation: Can cause significant eye damage if direct contact occurs.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1][3]

Given these potential hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) and Safety Measures

Before initiating any disposal procedures, ensure the following PPE is worn:

PPE SpecificationStandardPurpose
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.To prevent eye contact from splashes or airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect against skin exposure.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of dust or vapors.

Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-Methyl-1,8-naphthyridine is that it should be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: As the generator of the waste, you are responsible for determining if it is hazardous.[4][5] Given the irritant nature of related compounds, 3-Methyl-1,8-naphthyridine should be managed as hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts.[6]

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Carefully sweep up any solid 3-Methyl-1,8-naphthyridine, avoiding dust generation.

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible container.

  • Liquid Waste (Solutions):

    • Collect all solutions containing 3-Methyl-1,8-naphthyridine in a dedicated, leak-proof, and clearly labeled container.

    • Ensure the container is appropriate for the solvent used (e.g., a glass container for organic solvents).

  • Contaminated Materials:

    • Any materials that have come into contact with 3-Methyl-1,8-naphthyridine, such as weighing paper, pipette tips, gloves, and absorbent pads, must be considered contaminated.

    • Place all contaminated materials into the same designated waste container as the solid waste.

Step 3: Labeling and Storage

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("3-Methyl-1,8-naphthyridine"), and the date the waste was first added to the container.[7]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area.

    • This area should be away from general laboratory traffic and incompatible materials.

    • Adhere to your institution's and local regulations regarding the maximum amount of time hazardous waste can be stored on-site.[6][7]

Step 4: Arranging for Disposal

  • Engage a Professional Disposal Service: The final disposal of 3-Methyl-1,8-naphthyridine must be handled by a licensed hazardous waste disposal company.[4]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste manifest forms as required by your institution and the disposal company. The manifest system tracks the waste from its point of generation to its final disposal, a process known as "cradle to grave."[5]

Emergency Procedures for Spills

In the event of a spill of 3-Methyl-1,8-naphthyridine, immediate and appropriate action is crucial.

  • Evacuate and Secure the Area: If the spill is large, evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.

  • Don PPE: Before attempting any cleanup, put on the appropriate personal protective equipment as outlined in Section 2.

  • Contain and Clean:

    • For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain and collect the waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department in accordance with your established protocols.

Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 3-Methyl-1,8-naphthyridine.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Containment cluster_disposal Final Disposal start Start: 3-Methyl-1,8-naphthyridine Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First assess Assess Waste Form (Solid, Liquid, Contaminated) ppe->assess solid_waste Collect Solid Waste & Contaminated Materials assess->solid_waste Solid liquid_waste Collect Liquid Waste (in compatible container) assess->liquid_waste Liquid waste_container Place in Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste->waste_container storage Store in Designated Satellite Accumulation Area waste_container->storage Securely Seal ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Licensed Vendor Disposes of Waste ehs_contact->disposal

Caption: Disposal workflow for 3-Methyl-1,8-naphthyridine.

References

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Vertex AI Search.
  • Proper Handling of Hazardous Waste Guide - EPA. U.S. Environmental Protection Agency.
  • 3-Methyl-1,2-dihydro-1,8-naphthyridine-2-one - ChemicalBook. ChemicalBook.
  • 7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H) - AK Scientific, Inc. AK Scientific, Inc.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate - AK Scientific, Inc. AK Scientific, Inc.
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8). Sigma-Aldrich.
  • Safety Data Sheet - MedchemExpress.com. (2026, January 6). MedchemExpress.com.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, August 25). Fisher Scientific.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen.
  • Proper Disposal of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxyl

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a deep understanding of the material's properties. This guide provides essential, field-proven safety and handling protocols for 3-Methyl-1,8-naphthyridine, designed for the discerning researcher. Our goal is to move beyond mere compliance, fostering a culture of safety that empowers innovation.

Hazard Analysis: Understanding the Intrinsic Risks

Before handling any chemical, a thorough understanding of its hazard profile is paramount. 3-Methyl-1,8-naphthyridine, like many heterocyclic aromatic compounds, presents several potential risks that dictate our safety protocols.

  • Acute Toxicity: The primary route of concern is ingestion, with the compound classified as harmful if swallowed[1].

  • Irritation: It is known to cause skin irritation and serious eye irritation[2][3]. Direct contact can lead to redness, inflammation, and discomfort.

  • Respiratory Effects: Inhalation of dust or aerosols may cause respiratory irritation[3].

  • Long-Term Effects: While data on this specific molecule is limited, some related naphthyridine derivatives are suspected of causing cancer, warranting a cautious approach[2].

These hazards necessitate a multi-layered safety approach, beginning with engineering controls and culminating in the last line of defense: Personal Protective Equipment (PPE).

The Hierarchy of Controls: A Proactive Safety Strategy

While PPE is the focus of this guide, its effectiveness is maximized when integrated into a broader safety framework known as the Hierarchy of Controls.

cluster_0 Hierarchy of Controls for 3-Methyl-1,8-naphthyridine Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for specific research) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Most Effective Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (e.g., Gloves, Goggles) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Always handle 3-Methyl-1,8-naphthyridine within a certified chemical fume hood to minimize inhalation exposure. Standard Operating Procedures (SOPs) should be established for all routine tasks involving this compound.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure and the scale of the operation. The following sections detail the minimum required PPE and conditions that warrant enhanced protection.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Given that 3-Methyl-1,8-naphthyridine can cause serious eye irritation, robust eye protection is non-negotiable[2][3].

  • Minimum Requirement: At all times when handling the compound, wear tightly fitting chemical splash goggles with side-shields that conform to ANSI Z87.1 (US) or EN 166 (EU) standards[4][5].

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation (e.g., during heating, vortexing, or handling larger quantities), a full-face shield must be worn over the chemical splash goggles[6][7]. This provides an additional barrier for the entire face.

Skin and Body Protection: The Impermeable Barrier

Preventing skin contact is crucial to avoid irritation[2][3]. This requires careful selection of gloves and lab attire.

  • Hand Protection: Chemical-resistant gloves are mandatory. Disposable nitrile gloves are a suitable choice for incidental contact, but they must be inspected for tears or punctures before each use[6]. For prolonged handling or immersion, heavier-duty gloves such as neoprene may be necessary. Always remove gloves using the proper technique (see Section 4.1) and wash hands thoroughly with soap and water after handling the chemical[8].

Glove Selection Considerations Guidance
Task For solids weighing and transfers, a single pair of nitrile gloves is sufficient. For work with solutions, double-gloving provides extra protection against potential tears.
Solvent Compatibility Always consult a glove manufacturer's chemical resistance guide when working with solutions. Nitrile offers good resistance to many common lab solvents, but breakthrough times can vary.
Integrity Check Before donning, inflate each glove with air to check for pinholes or defects.
Replacement Frequency Change gloves immediately if you suspect contamination. Never reuse disposable gloves.
  • Body Protection: A flame-resistant lab coat, fully buttoned, should be worn to protect skin and personal clothing[4][6]. For procedures with a high risk of spills, such as large-scale reactions or transfers, a chemical-resistant apron worn over the lab coat is recommended[7].

  • Footwear: Closed-toe and closed-heel shoes are required. Shoes should be made of a non-porous material to prevent absorption in case of a spill[6][7].

Respiratory Protection: A Ventilated Approach

The primary defense against respiratory exposure is the use of engineering controls.

  • Standard Operations: All handling of 3-Methyl-1,8-naphthyridine, especially in its solid, powdered form, must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to prevent the formation of dust and aerosols[4][5].

  • Emergency or High-Risk Scenarios: If engineering controls fail or are not available, and exposure limits are at risk of being exceeded, respiratory protection is required[6]. A full-face respirator with an appropriate combination filter (e.g., Type ABEK, which protects against organic vapors, inorganic vapors, acid gases, and ammonia) should be used. All personnel requiring respirators must be part of a formal respiratory protection program, including fit-testing and training, in accordance with OSHA 29 CFR 1910.134[5].

cluster_legend Decision Logic start Start: Planning to handle 3-Methyl-1,8-naphthyridine scale Scale of Operation? start->scale procedure Procedure Type? scale->procedure < 1 gram scale->procedure > 1 gram ventilation Adequate Ventilation? (e.g., Fume Hood) procedure->ventilation Weighing Solid procedure->ventilation Working with Solution (Potential Splash) ppe_low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat ventilation->ppe_low Yes ppe_medium Enhanced PPE: - Goggles + Face Shield - Double Nitrile Gloves - Lab Coat + Apron ventilation->ppe_medium Yes respirator Add Respirator (ABEK Filter) ventilation->respirator No ppe_high Full Protection: - Goggles + Face Shield - Neoprene/Heavy Gloves - Chemical Suit respirator->ppe_high A Decision Point B PPE Level C Highest Hazard Control

Caption: PPE selection workflow based on experimental parameters.

Operational Plans: Donning, Doffing, and Disposal

Proper procedure does not end with selecting the right PPE; it extends to how it is used and discarded.

Step-by-Step PPE Donning and Doffing Protocol

Donning (Putting On) Sequence:

  • Attire: Ensure proper lab attire is worn (long pants, closed-toe shoes).

  • Lab Coat: Don the lab coat and fasten all buttons.

  • Gloves: Don the first pair of gloves (if double-gloving).

  • Eye Protection: Put on chemical splash goggles.

  • Face Shield: If required, place the face shield over the goggles.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence - The "Contaminated to Contaminated" Principle:

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of immediately in the designated waste container.

  • Face Shield/Apron: If worn, remove the face shield and/or apron.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward, ensuring the contaminated exterior does not touch your skin or clothing. Hang it in its designated location or place it in a laundry bag if contaminated.

  • Goggles: Remove goggles from the back of the head forward.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Decontamination and Disposal Plan

All waste contaminated with 3-Methyl-1,8-naphthyridine must be treated as hazardous chemical waste[5].

  • Solid Waste: Contaminated PPE (gloves, wipes, etc.) must be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: All solutions containing the compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain[4].

  • Spills: In case of a spill, evacuate the area if necessary. For small spills, use an inert absorbent material (e.g., vermiculite or sand), sweep it up, and place it in a sealed hazardous waste container[8]. Ensure you are wearing the appropriate level of PPE for the cleanup.

  • Contaminated Clothing: Remove contaminated clothing immediately and rinse the affected skin area with copious amounts of water. Contaminated clothing must be decontaminated before reuse or disposed of as hazardous waste[3].

By adhering to these rigorous protocols, researchers can handle 3-Methyl-1,8-naphthyridine with confidence, ensuring both personal safety and the integrity of their work.

References

  • SAFETY DATA SHEET, Version 7.2 (2024-06-06). Sigma-Aldrich.
  • Safety D
  • SAFETY DATA SHEET (2023-08-25). Fisher Scientific.
  • Safety Data Sheet (2026-01-06). MedchemExpress.com.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. Benchchem.
  • Safety Data Sheet for Methyl 7-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxyl
  • SAFETY DATA SHEET, Version 7.2 (2024-09-08). Sigma-Aldrich.
  • Safety Data Sheet for 7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one. AK Scientific, Inc.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.